molecular formula C4H4BrN3 B112789 5-Amino-2-bromopyrimidine CAS No. 56621-91-1

5-Amino-2-bromopyrimidine

Cat. No.: B112789
CAS No.: 56621-91-1
M. Wt: 174 g/mol
InChI Key: BTXWPEMYVHUOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-bromopyrimidine is a useful research compound. Its molecular formula is C4H4BrN3 and its molecular weight is 174 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXWPEMYVHUOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480850
Record name 5-Amino-2-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-91-1
Record name 2-Bromo-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56621-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromopyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 5-Amino-2-bromopyrimidine (CAS 7752-82-1): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromopyrimidine, also commonly known as 2-Amino-5-bromopyrimidine, with CAS number 7752-82-1, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique structure, featuring a pyrimidine core with strategically placed amino and bromo functional groups, allows for versatile chemical modifications, making it an invaluable intermediate in the synthesis of complex, biologically active molecules.[1] This compound is instrumental in developing a range of pharmaceuticals, including antiviral and anticancer agents, and is notably a key precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension. Its utility also extends to the creation of herbicides and fungicides, highlighting its broad importance in chemical research and development.

Physicochemical and Spectral Properties

The fundamental properties of this compound are summarized below. The compound typically appears as a white to cream or pale yellow crystalline powder.[1][2]

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 7752-82-1 [2][3][4][5]
Molecular Formula C₄H₄BrN₃ [2][3][4][5]
Molecular Weight 174.00 g/mol [2][3][4]
IUPAC Name 5-bromopyrimidin-2-amine [5][6][7]
Synonyms 2-Amino-5-bromopyrimidine, 5-Bromo-2-aminopyrimidine [4]
Appearance White to orange to green powder to crystal [1]
Melting Point 241-243 °C (lit.) [3][8]
Purity ≥96.0% to 98% [1][3][7]
InChI Key UHRHPPKWXSNZLR-UHFFFAOYSA-N [3][5][7]

| SMILES | Nc1ncc(Br)cn1 |[3][5][7] |

Table 2: Spectral Data

Spectrum Type Wavelength/Peak Details Reference(s)
UV Spectrum 296 nm log ε 3.54 [9]

| ATR-IR | N/A | Spectrum data available from Bio-Rad Laboratories, Inc. |[6] |

Safety and Handling

This compound is classified as hazardous and requires careful handling. It is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[3][10]

Table 3: GHS Hazard and Safety Information

Category Information Reference(s)
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH400/H410: Very toxic to aquatic life / with long lasting effects [3][10][11]
Precautionary Statements P264: Wash skin thoroughly after handlingP273: Avoid release to the environmentP280: Wear protective gloves/eye protection/face protectionP301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [3][10]
Personal Protective Equipment (PPE) Dust mask type N95 (US), eyeshields, faceshields, impervious gloves [3][11]
Storage Store at 2 - 8 °C in a dry, tightly closed container [1][12]

| Transport | Classified as a Dangerous Good for transport |[4] |

Experimental Protocols: Synthesis

Multiple synthetic routes are available for the preparation of this compound. The most common methods start from 2-aminopyrimidine.

Protocol 1: Synthesis via N-Bromosuccinimide (NBS)

This method is a high-yield, straightforward procedure using a common brominating agent.[2][8]

Methodology:

  • Dissolve 2-aminopyrimidine (2.5g, 26.29 mmol) in acetonitrile (25 mL).

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) (4.6g, 27.9 mmol) to the cooled solution.[2][8]

  • Stir the reaction mixture in the dark at room temperature overnight.

  • Remove the solvent (acetonitrile) under reduced pressure.

  • Wash the resulting solid with water (100 mL).

  • Collect the solid by suction filtration and dry it in vacuo to yield the final product.[2][8]

    • Yield: Approximately 97%.[2][8]

G cluster_workflow Synthesis Workflow: NBS Method start Reactants: - 2-Aminopyrimidine - N-Bromosuccinimide (NBS) - Acetonitrile step1 Dissolve 2-Aminopyrimidine in Acetonitrile start->step1 step2 Cool solution to 0°C (ice bath) step1->step2 step3 Add NBS step2->step3 step4 Stir overnight at room temperature (dark) step3->step4 step5 Solvent removal (reduced pressure) step4->step5 step6 Wash solid with water step5->step6 step7 Filter and dry (in vacuo) step6->step7 end_product Product: This compound step7->end_product

Caption: Synthesis workflow using N-Bromosuccinimide.

Protocol 2: Synthesis via Bromine in Halogenated Solvent

This patented method provides an alternative route using liquid bromine and an inorganic alkali.[13]

Methodology:

  • Add the 2-aminopyrimidine compound and an inorganic alkali into a halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform).

  • Add bromine to the mixture and allow it to react.

  • After the reaction, add ammonia water to the resulting solution and stir.

  • Allow the layers to separate and collect the lower organic phase.

  • Concentrate the organic phase to remove the solvent.

  • Add water to the residue and stir to wash.

  • Collect the resulting precipitate solid, which is the 2-amino-5-bromopyrimidine compound.[13]

G cluster_workflow Synthesis Workflow: Bromine Method start Reactants: - 2-Aminopyrimidine - Bromine (Br₂) - Inorganic Alkali - Halogenated Solvent step1 Combine reactants and initiate reaction start->step1 step2 Add Ammonia Water and stir step1->step2 step3 Phase Separation step2->step3 step4 Collect lower organic phase step3->step4 step5 Concentrate to remove solvent step4->step5 step6 Wash residue with water step5->step6 end_product Product: This compound step6->end_product G cluster_workflow Role in Drug Development Pipeline start Building Block: This compound (CAS 7752-82-1) step1 Chemical Synthesis (e.g., Suzuki Coupling, S NAr) start->step1 step2 Advanced Intermediate step1->step2 step3 Further Functionalization step2->step3 step4 Active Pharmaceutical Ingredient (API) step3->step4 step5 Formulation step4->step5 end_product Final Drug Product (e.g., Macitentan, Kinase Inhibitor) step5->end_product G cluster_pathway Example: Kinase Signaling Pathway Inhibition receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Phosphorylation response Cellular Response (e.g., Proliferation) tf->response inhibitor Kinase Inhibitor (derived from CAS 7752-82-1) inhibitor->kinase2

References

An In-depth Technical Guide to 2-Amino-5-bromopyrimidine: Structure, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-5-bromopyrimidine, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, spectroscopic analysis, synthesis protocols, and its significant role in the creation of targeted therapeutics.

Chemical Structure and Properties

2-Amino-5-bromopyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at position 2 and a bromine atom at position 5. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.

Caption: 2D structure of 2-Amino-5-bromopyrimidine.

Physicochemical Properties

The key physicochemical properties of 2-Amino-5-bromopyrimidine are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₄H₄BrN₃[1][2]
Molecular Weight 174.00 g/mol [1][2]
Appearance White to light yellow or orange to green powder/crystal[2][3]
Melting Point 241-244 °C[2][4]
CAS Number 7752-82-1[1][2]
PubChem CID 231310[1]

Spectroscopic Analysis

Spectroscopic data is critical for the identification and purity assessment of 2-Amino-5-bromopyrimidine. Below are the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
Chemical Shift (δ ppm) Multiplicity
8.32s
6.80 (broad)s
¹³C NMR
Chemical Shift (δ ppm)
162.7
160.0
106.1
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amino group)
1640StrongN-H bend (amino group)
1580MediumC=N stretch (pyrimidine ring)
1480MediumC=C stretch (pyrimidine ring)
~600MediumC-Br stretch
Mass Spectrometry (MS)

The mass spectrum of 2-Amino-5-bromopyrimidine shows a characteristic isotopic pattern for a bromine-containing compound.

m/zRelative IntensityFragment
173~100%[M]⁺ (with ⁷⁹Br)
175~98%[M]⁺ (with ⁸¹Br)
94[M-Br]⁺
67[C₃H₃N₂]⁺

Experimental Protocols

Synthesis of 2-Amino-5-bromopyrimidine

A common and efficient method for the synthesis of 2-Amino-5-bromopyrimidine is the bromination of 2-aminopyrimidine using N-bromosuccinimide (NBS).[4][5]

Materials:

  • 2-aminopyrimidine

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) to the cooled solution while stirring.

  • Allow the reaction mixture to stir in the dark at room temperature overnight.[4][5]

  • Remove the solvent under reduced pressure.

  • Wash the residue with water.[4][5]

  • Collect the solid product by suction filtration and dry it in vacuo to yield 2-Amino-5-bromopyrimidine as a white to pale yellow solid.[4][5]

Analytical Characterization

NMR Spectroscopy:

  • Prepare a sample by dissolving a small amount of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra and compare the chemical shifts and multiplicities with the data provided in Table 2.1.

IR Spectroscopy:

  • Prepare a KBr pellet of the sample or use an ATR-FTIR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and compare them with the data in Table 2.2.

Mass Spectrometry:

  • Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., GC-MS or direct infusion ESI-MS).

  • Acquire the mass spectrum and analyze the molecular ion peaks and fragmentation pattern, paying attention to the isotopic distribution of bromine.

Applications in Drug Development

2-Amino-5-bromopyrimidine is a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly kinase inhibitors and endothelin receptor antagonists.[2][6]

Role in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine ring of ATP and bind to the kinase active site. The amino group at the 2-position and the bromine at the 5-position of 2-Amino-5-bromopyrimidine provide reactive handles for further chemical modifications, enabling the synthesis of a diverse library of potential kinase inhibitors.[5]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Kinase_Inhibitor Kinase Inhibitor (Derived from 2-Amino-5-bromopyrimidine) Kinase_Inhibitor->RAF Kinase_Inhibitor->MEK

Caption: Generalized MAPK/ERK signaling pathway and points of inhibition.

Precursor for Macitentan

2-Amino-5-bromopyrimidine is a key starting material in the synthesis of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[6] The pyrimidine core of the molecule is derived from this essential building block.

Macitentan_Synthesis_Workflow A 2-Amino-5-bromopyrimidine B Intermediate 1 A->B Reaction Step 1 C Intermediate 2 B->C Reaction Step 2 D Macitentan C->D Final Coupling

Caption: Simplified synthetic workflow for Macitentan.

Conclusion

2-Amino-5-bromopyrimidine is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its well-defined chemical properties and reactivity, coupled with established synthetic protocols, make it an indispensable tool for the development of novel therapeutics. This guide provides a foundational understanding of its structure, analysis, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

Technical Guide: 5-Amino-2-bromopyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Amino-2-bromopyrimidine, a key building block in medicinal chemistry and drug development. It details the molecule's core physicochemical properties, provides comprehensive experimental protocols for its use in common synthetic transformations, and illustrates a typical experimental workflow. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel chemical entities.

Core Molecular Properties

This compound, also commonly referred to as 2-Amino-5-bromopyrimidine, is a heterocyclic amine widely utilized as a synthetic intermediate. Its chemical structure, featuring both a nucleophilic amino group and a reactive bromine atom, makes it a versatile precursor for a variety of cross-coupling reactions.

The fundamental molecular data for this compound is summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₄H₄BrN₃[1][2]
Molecular Weight 174.00 g/mol [1][2]
IUPAC Name 2-bromopyrimidin-5-amine[1]
CAS Number 56621-91-1 (for this compound)[1]
Alternate CAS Number 7752-82-1 (for 2-Amino-5-bromopyrimidine)[2]
Appearance White to light yellow or cream-colored powder/crystal
Melting Point 241-243 °C

Key Synthetic Applications & Experimental Protocols

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients. Below are detailed protocols for two of the most common and powerful transformations involving this substrate: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a highly effective method for forming a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl groups. This reaction is fundamental in the synthesis of biaryl compounds, a common motif in many drug candidates.

General Protocol:

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Base, e.g., Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Solvent system: 1,4-Dioxane and degassed water (typically in a 4:1 ratio)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the 1,4-dioxane and degassed water solvent system via syringe.

  • Stir the reaction mixture at an elevated temperature, typically 80-110 °C, under the inert atmosphere.

  • Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired 5-aryl-2-aminopyrimidine product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, coupling the pyrimidine ring with a primary or secondary amine. This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines.

General Protocol:

Materials:

  • This compound (1.0 equivalent)

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst, e.g., Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Phosphine ligand, e.g., 1,3-Bis(diphenylphosphino)propane (dppp) (1.5 - 7.5 mol%)

  • Base, e.g., Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous solvent, e.g., Toluene

  • Sealed tube or pressure vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, sealable reaction tube under an inert atmosphere, add this compound, the base, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted aminopyrimidine.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, from initial setup to final product purification. This visualization provides a clear, step-by-step logical relationship of the experimental protocol.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Reactants (this compound, Arylboronic acid, Base) B 2. Add Catalyst (e.g., Pd(PPh3)4) A->B C 3. Inert Atmosphere (Evacuate & backfill with N2 or Ar) B->C D 4. Add Solvents (Dioxane/Water) C->D E 5. Heat & Stir (80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench F->G H 8. Extraction (Ethyl Acetate) G->H I 9. Dry & Concentrate H->I J 10. Purify (Column Chromatography) I->J K Final Product J->K

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic and Synthetic Profile of 5-Amino-2-bromopyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-bromopyrimidine is a substituted pyrimidine of interest in medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of its spectroscopic data (NMR, IR, Mass Spectrometry) and its role in synthetic pathways. However, a thorough search of publicly available scientific literature and databases reveals a significant lack of detailed experimental spectroscopic data for this compound (CAS: 56621-91-1). Much of the readily available information is for its isomer, 2-Amino-5-bromopyrimidine (CAS: 7752-82-1), leading to potential confusion. This document will summarize the available physical and computed properties of this compound and present a conceptual synthetic workflow where it could potentially be utilized, based on known pyrimidine chemistry.

Compound Identification and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₄H₄BrN₃. It is crucial to distinguish it from its more commonly documented isomer, 2-Amino-5-bromopyrimidine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56621-91-1PubChem[1]
Molecular Formula C₄H₄BrN₃PubChem[1]
Molecular Weight 174.00 g/mol PubChem[1]
IUPAC Name 2-bromopyrimidin-5-aminePubChem[1]
Computed Monoisotopic Mass 172.95886 DaPubChem[1]
Topological Polar Surface Area 51.8 ŲPubChem[1]

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent protons on the pyrimidine ring. Another broad singlet would be anticipated for the amine (-NH₂) protons. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.

  • ¹³C NMR: The carbon NMR spectrum would be expected to display four distinct signals for the four carbon atoms in the pyrimidine ring. The carbon atom attached to the bromine would be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and a C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and subsequent cleavages of the pyrimidine ring.

Role in Pharmaceutical Synthesis: A Conceptual Workflow

While a specific, documented large-scale synthesis of a drug starting from this compound is not prominently reported, its structure lends itself to use as a versatile intermediate in medicinal chemistry. For instance, it could be a precursor in the synthesis of kinase inhibitors or other biologically active molecules where a substituted pyrimidine core is required.

The following diagram illustrates a conceptual synthetic pathway involving a Suzuki coupling, a common reaction for functionalizing brominated heterocycles in drug discovery.

G cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_product Intermediate Product cluster_further Further Functionalization cluster_final Final Bioactive Molecule start1 This compound reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/Water) start1->reaction start2 Arylboronic Acid/Ester start2->reaction product 5-Amino-2-arylpyrimidine reaction->product further_reaction Amide Coupling, Alkylation, etc. product->further_reaction final_product Potential Kinase Inhibitor further_reaction->final_product

References

Navigating the Solubility of 5-Amino-2-bromopyrimidine in DMSO and Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a focused overview of the solubility of 5-Amino-2-bromopyrimidine, a key building block in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document compiles available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to this compound

This compound is a versatile heterocyclic compound widely employed as a synthetic intermediate in the development of novel therapeutic agents. Its pyrimidine core is a common scaffold in a variety of biologically active molecules, including kinase inhibitors and other targeted therapies. Understanding its solubility in common organic solvents is a critical first step in reaction setup, purification, and formulation development.

Solubility Profile of this compound

SolventQualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO) Slightly Soluble[1][2][3]-
Ethanol Insoluble[1][4]Some sources indicate slight solubility in heated methanol, a similar protic solvent.[1][2][3]
Water Insoluble[1][2][4]-

Due to the limited quantitative data, empirical determination of solubility in the specific solvent and conditions of interest is highly recommended for any research application.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of a solid compound like this compound. This method, based on the isothermal equilibrium principle, is a standard approach for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent (e.g., DMSO, ethanol) at a specific temperature.

Materials:

  • This compound

  • Selected solvent (high-purity grade)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired experimental temperature.

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles.

  • Analysis:

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation:

    • Using the concentration obtained from the analysis and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow A Prepare Standard Solutions (Calibration Curve) F Analyze by HPLC or UV-Vis A->F B Add Excess Solute to Known Volume of Solvent C Equilibrate at Constant Temperature (24-48h) B->C D Collect and Filter Supernatant C->D E Dilute Saturated Solution D->E E->F G Calculate Solubility F->G

Solubility Determination Workflow

Applications in Research and Development

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds. It is frequently utilized in the preparation of substituted pyrimidines, which are core structures in many kinase inhibitors and other targeted therapies for cancer and inflammatory diseases. Its utility as an intermediate for creating sulfanilamides and amino acid-containing pyrimidine systems highlights its potential in developing antiviral agents.[2] The solubility of this intermediate is a critical parameter for optimizing reaction conditions, ensuring efficient synthesis, and enabling subsequent purification and formulation of the final active pharmaceutical ingredients.

References

An In-depth Technical Guide on the Melting Point of 2-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reported literature values for the melting point of 2-Amino-5-bromopyrimidine, a crucial physical property for its identification, purity assessment, and application in pharmaceutical and agrochemical synthesis. This document also outlines a detailed experimental protocol for melting point determination and presents a logical workflow for compound verification.

Quantitative Data Summary

The melting point of 2-Amino-5-bromopyrimidine (CAS Number: 7752-82-1) has been reported in various chemical literature and commercial supplier catalogues. A summary of these values is presented below for comparative analysis. The slight variations observed can be attributed to the purity of the sample and the specific methodology or instrumentation used for determination.

Melting Point Range (°C)Source/SupplierNotes
244 °CChem-Impex[1]Purity: ≥ 98% (GC)
244 °CTokyo Chemical Industry (TCI)[2]Purity: >98.0% (GC)
241-243 °CChemicalBook[3][4][5]Literature value
241-243 °CSigma-Aldrich[6][7]Purity: 98%
230-244 °CThermo Fisher Scientific[8]Purity: 97%

Experimental Protocol for Melting Point Determination

The following protocol details the methodology for determining the melting point of 2-Amino-5-bromopyrimidine using a modern digital melting point apparatus, such as a DigiMelt unit. This method is standard in organic chemistry for obtaining accurate and reproducible results.[9]

Objective: To accurately determine the melting point range of a solid sample of 2-Amino-5-bromopyrimidine.

Materials:

  • 2-Amino-5-bromopyrimidine sample

  • Capillary tubes (melting point tubes)

  • Digital melting point apparatus (e.g., DigiMelt)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

  • Glass tubing (for packing)

Procedure:

  • Sample Preparation:

    • Ensure the 2-Amino-5-bromopyrimidine sample is a fine, dry powder. If necessary, gently grind the crystalline sample using a clean, dry mortar and pestle.

    • Place a small amount of the powdered sample onto a clean, dry surface.

  • Loading the Capillary Tube:

    • Take a capillary tube and press the open end into the powder, forcing a small amount of the sample into the tube.

    • To pack the sample into the bottom of the tube, tap the sealed end of the tube gently on a hard surface. For more efficient packing, drop the capillary tube (sealed end down) through a long piece of glass tubing held vertically on the benchtop.[9]

    • The final packed sample height should be approximately 1-2 mm.

  • Melting Point Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Ensure the heating block is at a temperature at least 15-20°C below the expected melting point of 2-Amino-5-bromopyrimidine (approximately 241-244°C).

  • Rapid Determination (Optional but Recommended):

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This provides a rough estimate.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the previously observed approximate melting point.

    • Insert a new, properly packed capillary tube.

    • Set a slow heating rate of 1-2 °C/minute.[9] A slower ramp rate is crucial for obtaining an accurate melting range.

    • Carefully observe the sample through the viewing port.

  • Data Recording:

    • Record the temperature (T1) at which the first signs of melting (the appearance of liquid) are observed.

    • Record the temperature (T2) at which the last solid particle melts completely into a clear liquid.

    • The melting point is reported as the range from T1 to T2.

  • Post-Analysis:

    • Allow the apparatus to cool down before turning it off.

    • Properly dispose of the used capillary tubes in a designated glass waste container.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the identification and purity verification of a chemical compound using its melting point.

MeltingPointWorkflow start Start: Obtain Unknown Solid Sample lit_search Literature Search: Find expected melting point of 2-Amino-5-bromopyrimidine start->lit_search prepare_sample Prepare Sample: Grind and pack into capillary tube lit_search->prepare_sample determine_mp Determine Melting Point: Use digital apparatus with a slow ramp rate (1-2 °C/min) prepare_sample->determine_mp record_range Record Melting Point Range (T1-T2) determine_mp->record_range compare Compare Experimental Range to Literature Value record_range->compare match Result: Match (Narrow range, close to lit. value) compare->match  Yes no_match Result: Mismatch (Broad range and/or depressed M.P.) compare->no_match  No conclusion_pure Conclusion: Sample is likely pure 2-Amino-5-bromopyrimidine match->conclusion_pure conclusion_impure Conclusion: Sample is likely impure or is a different compound no_match->conclusion_impure end End conclusion_pure->end conclusion_impure->end

Caption: Workflow for Melting Point Determination and Compound Verification.

References

An In-depth Technical Guide to the Stability and Storage of 5-Amino-2-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the best practices for the storage and handling of 5-Amino-2-bromopyrimidine, a key building block in pharmaceutical and agrochemical synthesis. Due to a notable lack of specific stability and degradation studies for this compound in publicly available literature, this guide synthesizes information from its isomer, 2-Amino-5-bromopyrimidine, and general principles of chemical stability for substituted pyrimidines. The core recommendation is to store this compound in a cool, dry, and dark environment, preferably refrigerated at 2-8°C, under an inert atmosphere to minimize degradation. This document outlines potential degradation pathways, including hydrolysis and oxidation, and provides protocols for researchers to conduct their own stability assessments.

Introduction: Navigating the Stability Landscape of a Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its structural motifs are found in numerous developmental drug candidates and established therapeutic agents. The integrity of this starting material is paramount to ensure the desired reaction outcomes, yield, and purity of the final product.

Scope and Limitations: This guide aims to provide the most accurate and practical information on the stability and storage of this compound. However, it is critical to acknowledge that, as of the date of this publication, there is a significant scarcity of formal, peer-reviewed stability studies specifically for this compound. Therefore, this document relies on:

  • Data available for its close isomer, 2-Amino-5-bromopyrimidine.

  • Fundamental principles of organic chemistry and stability of related heterocyclic compounds.

  • General best practices for the handling and storage of laboratory chemicals.

The information herein should be considered a robust starting point for establishing laboratory-specific standard operating procedures (SOPs).

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₄H₄BrN₃PubChem[1]
Molecular Weight 174.00 g/mol PubChem[1]
Appearance White to light yellow or beige crystalline powderChem-Impex[2]
Melting Point 241-243 °C (lit.)Sigma-Aldrich
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.Fengchen Group[3]
CAS Number 56621-91-1PubChem[1]

Core Principles of Stability: Anticipating Degradation

The stability of this compound is influenced by several environmental factors. Understanding these can help in mitigating degradation.

Hydrolytic Stability

While generally stable, the pyrimidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening or substitution of the bromine atom. The amino group can also be a site for hydrolysis under certain conditions.

Oxidative Stability

The amino group on the pyrimidine ring makes the molecule susceptible to oxidation, which can lead to the formation of colored impurities. Contact with strong oxidizing agents should be avoided.[4] The presence of atmospheric oxygen can also contribute to slow degradation over time.

Photostability

Aromatic and heterocyclic compounds, particularly those with amino substituents, can be sensitive to light, especially UV radiation. Photo-oxidation can lead to the formation of colored degradation products.

Thermal Stability

The high melting point suggests good thermal stability in the solid state under recommended storage conditions. However, prolonged exposure to elevated temperatures can accelerate other degradation pathways.

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is the most effective way to preserve the integrity of this compound.

Long-Term Storage ( > 1 month)
  • Temperature: Store at 2-8°C in a refrigerator.[2] This slows down potential degradation reactions.

  • Atmosphere: For optimal stability, store under an inert atmosphere such as argon or nitrogen to minimize oxidative degradation.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with a tight-fitting cap are recommended.

  • Environment: Keep in a dry place, away from sources of heat and ignition.[4]

Short-Term Storage ( < 1 month)

For routine laboratory use, storage at room temperature in a desiccator, protected from light, is acceptable for short periods. However, refrigeration is always the preferred method.

Handling
  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]

  • Avoid contact with skin and eyes.[4]

  • Minimize exposure to atmospheric moisture and air by keeping containers tightly sealed when not in use.

Potential Degradation Pathways (Hypothetical)

Based on the chemical structure of this compound, the following degradation pathways are proposed. It must be stressed that these are hypothetical and would require experimental validation.

G cluster_main Hypothetical Degradation of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 5-Amino-2-hydroxypyrimidine A->B H₂O / H⁺ or OH⁻ C Nitroso/Nitro Derivatives A->C [O] D Polymeric Impurities C->D Further Oxidation/Polymerization

Caption: Hypothetical degradation pathways for this compound.

Methodologies for Stability Assessment: A Proactive Approach

Given the lack of published stability data, researchers may need to perform their own stability assessments. Forced degradation studies are an essential tool for this purpose.[5]

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24-48 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24-48 hours.

    • Thermal Degradation (Solid): Expose the solid compound to 80°C for 7 days.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to separate the parent compound from any degradation products.

    • Characterize the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Stability-Indicating Method Development

G A Perform Forced Degradation Studies B Develop HPLC Method (Column, Mobile Phase, etc.) A->B C Analyze Stressed Samples B->C D Assess Peak Purity and Resolution C->D D->B Optimize Method E Validate Method (ICH Q2(R1)) D->E Method Suitable F Use for Stability Testing and QC E->F

Caption: Workflow for developing a stability-indicating analytical method.

Conclusion: A Framework for Ensuring Quality

While specific degradation kinetics for this compound are not yet established in the literature, a proactive and scientifically grounded approach to its storage and handling can ensure its integrity for research and development. By adhering to the recommendations in this guide—refrigerated storage in a dry, dark, and inert environment—and by employing methodologies like forced degradation studies to understand its stability profile, researchers can confidently use this important synthetic building block.

References

Discovery and history of pyrimidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Pyrimidine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic ring that serves as a cornerstone in medicinal chemistry. Its prevalence in nature, most notably as the core of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has made it a "privileged scaffold" in drug discovery.[1][2][3] This guide provides a comprehensive exploration of the discovery, history, and therapeutic evolution of pyrimidine derivatives, detailing key synthetic milestones, mechanisms of action, and the experimental protocols that have driven their development into critical therapeutic agents.

Foundational History: From Discovery to Synthesis

The journey of pyrimidines in science began in the 19th century. The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli, who produced it by oxidizing uric acid.[4] However, the systematic study and synthesis of the pyrimidine core were pioneered by German chemist Adolf Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885.[1][2] The parent, unsubstituted pyrimidine compound was first prepared by Gabriel and Colman in 1900.[2] These foundational efforts paved the way for the exploration of pyrimidine chemistry and its subsequent application in medicine.

The Rise of Pyrimidine Derivatives in Therapeutics

Over the past six decades, pyrimidine-based compounds have become increasingly vital in drug development.[5][6] Their structural diversity, synthetic accessibility, and ability to interact with a wide range of biological targets have led to their use in numerous therapeutic areas, including oncology, virology, and microbiology.[7][8] The pyrimidine ring's unique physicochemical properties allow it to form effective hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][6]

Anticancer Agents: A Revolution in Oncology

Pyrimidine derivatives have revolutionized cancer chemotherapy through two primary mechanisms: as antimetabolites and as targeted kinase inhibitors.

  • Antimetabolites: Structurally similar to endogenous nucleobases, these pyrimidine analogs interfere with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.[3] A prime example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[9]

  • Kinase Inhibitors: More modern pyrimidine-based drugs are designed to be highly selective kinase inhibitors.[1] Kinases are enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth. By targeting the ATP-binding site of specific kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), these drugs can block downstream signaling pathways and induce apoptosis in cancer cells.[10][11] Marketed drugs like Gefitinib and Erlotinib are quinazoline (a fused pyrimidine) derivatives that have shown significant efficacy in blocking EGFR in non-small cell lung cancer.[12]

Antiviral Agents: Combating Viral Infections

The structural similarity of pyrimidines to nucleosides has been effectively exploited to develop antiviral drugs.[4] A significant class of these are the Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which are crucial components in highly active antiretroviral therapy (HAART) for HIV.[4][7] These compounds bind to a non-essential site on the reverse transcriptase enzyme, altering its shape and rendering it inactive, thus preventing the virus from replicating its genetic material.[4]

Antimicrobial Agents

Pyrimidine derivatives have also been developed as potent antibacterial and antifungal agents.[13] These compounds often target essential metabolic pathways in microbes that are absent in humans, providing selective toxicity.[3] For example, Trimethoprim is a pyrimidine-based drug that inhibits dihydrofolate reductase (DHFR), an enzyme necessary for DNA synthesis in many bacteria, and is widely used to treat urinary tract infections.

Quantitative Data on Pyrimidine Derivatives

The following tables summarize the biological activity of representative pyrimidine derivatives across different therapeutic areas.

Table 1: In Vitro Activity of Pyrimidine-Based Anticancer Agents

Compound Target Cancer Cell Line IC50 (µM) Citation
Gefitinib EGFR HCT-116 (Colon) >10 [10]
Erlotinib EGFR A549 (Lung) 1.841 [14]
Hybrid 33a Hippo Pathway MGC-803 (Gastric) 0.363 [10]

| Compound 95 | EGFR Mutant | EGFR-L858R/T790M/C797S | 0.2 |[7] |

Table 2: In Vitro Activity of Pyrimidine-Based Antiviral & Antimicrobial Agents

Compound Target/Organism Assay Activity Citation
NNRTI Derivative HIV-1 Reverse Transcriptase EC50 Varies [4][7]
Compound 7a Human Coronavirus 229E EC50 Potent [12]
Compound 35 MRSA MBIC 0.5-4 µg/mL [7]

| Thiazolopyrimidine | S. typhi | Antibacterial Assay | Potent | |

Key Signaling Pathways and Logical Relationships

Visualizations help clarify the complex interactions and historical development related to pyrimidine derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Pyrimidine_Inhibitor Pyrimidine Kinase Inhibitor (e.g., Gefitinib) Pyrimidine_Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway inhibited by a pyrimidine derivative.

History_Pyrimidine A Pyrimidine Core (Pinner, 1884) B Nucleobases (Uracil, Thymine, Cytosine) A->B Natural Occurrence C Antimetabolites (e.g., 5-Fluorouracil) A->C Structural Analogs D Antivirals (e.g., NNRTIs for HIV) A->D Structural Analogs E Antibacterials (e.g., Trimethoprim) A->E Scaffold for DHFR Inhibitors F Kinase Inhibitors (e.g., Gefitinib for Cancer) C->F Evolution of Cancer Therapy G Modern Drug Discovery (Targeted Therapies) D->G E->G F->G Leads to

Caption: Historical evolution of pyrimidine derivatives in medicine.

Experimental Protocols

The synthesis and evaluation of pyrimidine derivatives are central to their development. The following sections provide generalized protocols.

General Synthesis: Multi-Component Reaction

The synthesis of pyrimidine derivatives often utilizes efficient one-pot, multi-component reactions. A common method is the Biginelli reaction or a variation thereof.[14]

Protocol: Synthesis of a Dihydropyrimidine Derivative

  • Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.2 mmol) in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of an acid (e.g., HCl) or a Lewis acid.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize the product from a suitable solvent to achieve high purity.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation A Starting Materials (Aldehyde, Ketoester, Urea) B One-Pot Reaction (e.g., Biginelli) A->B C Purification (Filtration, Recrystallization) B->C D Characterization (NMR, MS) C->D E In Vitro Assay (e.g., Cytotoxicity Assay) D->E Test Compound F Data Analysis (Calculate IC50) E->F G SAR Studies F->G G->A Optimize Structure

Caption: General workflow for pyrimidine drug discovery.

Biological Evaluation: In Vitro Cytotoxicity Assay

To determine the anticancer potential of newly synthesized pyrimidine compounds, an in vitro cytotoxicity assay against various cancer cell lines is a standard primary screen.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine compounds in the cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[10]

Conclusion and Future Perspectives

The pyrimidine scaffold has a rich history in medicinal chemistry, evolving from a simple heterocyclic compound to the core of numerous life-saving drugs. Its synthetic versatility and ability to target a wide array of biological molecules ensure its continued importance.[8][15] Future research will likely focus on developing novel pyrimidine derivatives with enhanced specificity for new biological targets, overcoming drug resistance, and exploring their potential in emerging therapeutic areas. The continued exploration of the pyrimidine's chemical space promises to yield the next generation of innovative medicines.[8]

References

A Technical Guide to the Theoretical Properties and Computational Analysis of Brominated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical properties and computational analysis of brominated pyrimidines. Pyrimidine scaffolds are central to the structure of nucleic acids and are found in numerous bioactive compounds and approved drugs.[1][2][3][4] The introduction of a bromine atom to the pyrimidine ring significantly alters its physicochemical properties, making brominated pyrimidines valuable intermediates in organic synthesis and potent agents in medicinal chemistry.[5][6][7] Computational methods offer a powerful alternative to traditional laboratory experiments for predicting the properties of these molecules, thereby accelerating the drug discovery and development process.[8][9]

Theoretical and Molecular Properties

The substitution of a hydrogen atom with bromine on the pyrimidine ring induces significant changes in the molecule's electronic structure, reactivity, and biological activity.

Electronic Structure and Spectroscopic Properties

The electronic structure of brominated pyrimidines has been investigated using both experimental techniques and theoretical calculations. A joint experimental and computational study on 2- and 5-bromopyrimidine using VUV photoabsorption spectroscopy and time-dependent density functional theory (TD-DFT) revealed that their absorption cross-sections are very similar below 7.3 eV.[10] At higher energies, the spectra diverge, with 2-bromopyrimidine showing more discernible features.[10] The most intense absorption bands are attributed to π* ← π transitions, while weaker bands involve transitions from nitrogen and bromine lone pairs to antibonding orbitals.[10]

Computational models, such as the binary-encounter-Bethe (BEB) model combined with quantum chemical methods like Hartree-Fock (H-F), have been used to calculate the total cross-sections for electron-impact ionization of brominated pyrimidines.[11] These studies provide insights into how halogenation affects the efficiency of ionization processes, which is relevant for understanding radiation damage in biological systems.[10][11]

Molecular Acidity (pKa)

The acidity of pyrimidines is a critical property that governs their charge state under different pH conditions, which in turn affects their biological activity and pharmacokinetic properties.[1][4] A quantitative structure-activity relationship (QSAR) approach, employing density-functional theory (DFT) calculations, has been successfully used to estimate the pKa values of pyrimidines.[1][4] By calculating the energy difference (ΔEH2O) between the parent compound and its dissociated form in a simulated aqueous environment, excellent correlations for both cation-to-neutral (pKa1) and neutral-to-anion (pKa2) dissociations have been achieved.[1][4]

Table 1: Calculated pKa Values for Pyrimidine Dissociations [1]

DissociationQSAR Model Equation
pKa₁ (cation → neutral)pKa₁(calc.) = -0.131 (± 0.008) · ΔEH₂O - 151.54 (± 10)0.965
pKa₂ (neutral → anion)pKa₂(calc.) = -0.141 (± 0.008) · ΔEH₂O - 159.42 (± 10)0.962
Role in Drug Design and Biological Activity

Bromine-containing compounds have shown significant promise as anticancer agents.[5][12] They can interact with cancer cells to induce cell death through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[5][12] The bromine atom can participate in halogen bonding and other hydrophobic interactions within protein binding sites, enhancing the potency of the bioactive agent.[13]

Numerous studies have synthesized and evaluated novel brominated pyrimidine derivatives for their therapeutic potential. These compounds have been investigated as tyrosine kinase inhibitors, dual-target inhibitors of BRD4/PLK1, and general cytotoxic agents against various cancer cell lines.[5][12][14]

Table 2: Biological Activity of Selected Brominated Pyrimidine Derivatives

CompoundTarget/Cell LineActivity (IC₅₀)Reference
Compound 4BRD4 / PLK10.029 µM / 0.094 µM[12]
Compound 7BRD4 / PLK10.042 µM / 0.02 µM[12]
Compound 5cBcr/Abl KinasePotent Inhibitor[14]
Compound 9eBcr/Abl KinasePotent Inhibitor[14]
Derivative 2aLipoxygenase (LOX)42 µM[15][16]
Derivative 2fLipoxygenase (LOX)47.5 µM[15][16]

Computational Analysis Methodologies

Computational chemistry provides a suite of tools to predict and analyze the properties of brominated pyrimidines, guiding synthetic efforts and explaining biological observations.

Quantum Chemical Calculations

Quantum chemistry calculations are used to determine the electronic states and properties of molecules from first principles.[8]

  • Density Functional Theory (DFT): This is a widely used method for its favorable balance of accuracy and computational cost.[8] For pKa estimations of pyrimidines, calculations at the B3LYP/6-31+G(d,p) level of theory have proven effective.[1][4]

  • Solvent Models: To accurately model molecules in a biological context, solvent effects are crucial. The SM8 aqueous solvent model is an example of a continuum solvation model used to simulate the properties of molecules in water.[1][4]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] This method is instrumental in structure-based drug design.

Studies on novel pyrimidine derivatives have used molecular docking to understand their binding modes with key cancer targets like BRD4, PLK1, and the anti-apoptotic protein Bcl-2.[2][5][12] For example, docking studies revealed that a brominated aminopyrimidine-dione derivative forms a key hydrogen bond with Asn140 in the BRD4 binding site.[12] Software such as AutoDock Vina is commonly used for these simulations.[17]

Table 3: Molecular Docking Binding Energies of Pyrimidine Derivatives [18]

CompoundTargetBinding Energy (kcal/mol)
6aB. subtilis Purine riboswitch-6.54
6bB. subtilis Purine riboswitch-6.93
6cB. subtilis Purine riboswitch-7.21
6dB. subtilis Purine riboswitch-7.02
6eB. subtilis Purine riboswitch-6.87
6fB. subtilis Purine riboswitch-7.42
6gB. subtilis Purine riboswitch-7.31
ADME and Drug-Likeness Prediction

In silico methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. Online platforms like SwissADME and Molinspiration are used to evaluate properties such as lipophilicity, water solubility, and compliance with Lipinski's Rule of Five, which helps in assessing the "drug-likeness" of a molecule.[12][19]

Experimental and Computational Protocols

General Synthesis of Brominated Pyrimidine Nucleosides

A common method for the bromination of pyrimidine nucleosides involves using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the bromine source.[7][20]

  • Reactants: A protected or unprotected pyrimidine nucleoside is dissolved in an aprotic solvent such as dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or dimethylformamide (DMF).[7][20]

  • Bromination: 1,3-dibromo-5,5-dimethylhydantoin (DBH) (typically 1.1 equivalents) is added to the solution.[7]

  • Catalysis (Optional): The efficiency of the bromination can be enhanced by the addition of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7][20]

  • Reaction Conditions: The reaction is typically stirred at ambient temperature for a period ranging from a few hours to over a day, depending on the substrate and solvent.[7]

  • Workup and Purification: The reaction mixture is subjected to an aqueous workup, and the crude product is purified, often by column chromatography or crystallization, to yield the C-5 brominated pyrimidine nucleoside.[7]

Protocol for Molecular Docking Analysis

The following outlines a typical workflow for molecular docking using software like AutoDock.

  • Target Preparation: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the brominated pyrimidine derivative is generated using chemical drawing software (e.g., ChemDraw). The structure is then energy-minimized using a suitable force field.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking.

  • Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box, scoring them based on a predefined scoring function.

  • Analysis of Results: The resulting docked poses are analyzed. The pose with the lowest binding energy is typically considered the most favorable. Interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein are visualized and analyzed.[18]

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of chemical compounds.

  • Cell Seeding: Human cancer cells (e.g., K562, A549, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[14]

  • Compound Treatment: The synthesized brominated pyrimidine compounds are dissolved (usually in DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle (DMSO).

  • Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.[14]

Mandatory Visualizations

computational_workflow cluster_design In Silico Design & Screening cluster_analysis Detailed Computational Analysis cluster_synthesis Experimental Validation mol_design Molecular Design of Brominated Pyrimidines adme ADME/Tox Prediction (e.g., SwissADME) mol_design->adme vht Virtual High-Throughput Screening adme->vht dft Quantum Calculations (DFT: Geometry, Energy) vht->dft docking Molecular Docking (Binding Mode & Affinity) dft->docking synthesis Chemical Synthesis docking->synthesis qsar QSAR Modeling (pKa, Activity Prediction) bio_assay Biological Assays (e.g., MTT, Enzyme Inhibition) synthesis->bio_assay bio_assay->qsar

Caption: Computational and experimental workflow for brominated pyrimidine drug discovery.

docking_logic cluster_process Docking Simulation cluster_output Analysis ligand Brominated Pyrimidine (3D Structure, Minimized) define_site Define Binding Site (Grid Box) ligand->define_site protein Target Protein (e.g., Kinase, Bcl-2) (PDB Structure, Prepared) protein->define_site run_docking Run Docking Algorithm (e.g., AutoDock Vina) define_site->run_docking scoring Scoring Function run_docking->scoring binding_pose Predicted Binding Pose scoring->binding_pose binding_energy Binding Energy (Affinity) scoring->binding_energy interactions Key Interactions (H-bonds, Halogen Bonds) binding_pose->interactions

Caption: Logical flow of a molecular docking study for a brominated pyrimidine ligand.

qsar_development cluster_data Data Collection cluster_model Model Building & Validation dataset Dataset of Pyrimidines with Known Activity/Property (e.g., experimental pKa) descriptors Calculate Molecular Descriptors (e.g., ΔEH₂O) dataset->descriptors split Split Data (Training/Test Set) descriptors->split regression Statistical Regression (e.g., Linear Regression) split->regression validation Model Validation (R², Cross-validation) regression->validation prediction Predictive QSAR Model (e.g., pKa = m*ΔE + c) validation->prediction

Caption: Workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

References

The Amino Group on the Pyrimidine Ring: A Technical Guide to its Reactivity and Role in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental scaffold in numerous biologically active molecules, including nucleobases, vitamins, and therapeutic agents, exhibits a rich and varied chemical reactivity. The introduction of an amino group onto this heterocyclic system profoundly influences its electronic properties, directing its behavior in a range of chemical transformations. This in-depth technical guide explores the potential reactivity of the amino group on the pyrimidine ring, providing a comprehensive overview of key reactions, detailed experimental protocols, and its significance in the context of drug discovery and development.

Core Reactivity of the Aminopyrimidine Scaffold

The amino group, a strong electron-donating group, significantly activates the pyrimidine ring towards certain reactions while influencing the regioselectivity of others. Its reactivity can be broadly categorized into nucleophilic substitution, electrophilic substitution, and rearrangement reactions. The position of the amino group (e.g., C2, C4, or C5) dictates the precise nature and outcome of these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, a reaction further modulated by the position of the amino group and the presence of leaving groups (typically halogens). The amino group can act as both a directing group and a modulator of reactivity.

When positioned at C2 or C4, the amino group can donate electron density into the ring, which can influence the rate and regioselectivity of SNAr at other positions. For instance, in 2-amino-4,6-dichloropyrimidine, the chlorine atoms at C4 and C6 are susceptible to displacement by nucleophiles. The reaction often proceeds sequentially, with the substitution of the first chlorine atom influencing the reactivity of the second.

Table 1: Nucleophilic Aromatic Substitution of 2-Amino-4,6-dichloropyrimidine with Various Amines [1][2]

Nucleophile (Amine)Reaction ConditionsProductYield (%)
AnilineTriethylamine, 80-90 °C, Solvent-free2-amino-4-chloro-6-(phenylamino)pyrimidine78
2-MethoxyanilineTriethylamine, 80-90 °C, Solvent-free2-amino-4-chloro-6-((2-methoxyphenyl)amino)pyrimidine82
4-ButoxyanilineTriethylamine, 80-90 °C, Solvent-free2-amino-4-((4-butoxyphenyl)amino)-6-chloropyrimidine86
MorpholineTriethylamine, Anhydrous propanol, 120-140 °C, Microwave4-(2-Amino-6-chloropyrimidin-4-yl)morpholine54
4-MethylpiperazineTriethylamine, Anhydrous propanol, 120-140 °C, MicrowaveN-Methyl-4-(2-amino-6-chloropyrimidin-4-yl)piperazine54

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(substituted amino)-6-chloropyrimidines [1]

A mixture of 2-amino-4,6-dichloropyrimidine (3 mmol), the respective substituted amine (3 mmol), and triethylamine (6 mmol) is heated under solvent-free conditions at 80–90 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, distilled water is added to the reaction mixture. The resulting precipitate is filtered and recrystallized from ethanol to yield the pure product.

experimental_workflow_snar start Start reactants Mix: - 2-Amino-4,6-dichloropyrimidine - Substituted Amine - Triethylamine start->reactants heating Heat (80-90 °C) Solvent-free reactants->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete workup Add Water Filter Precipitate monitoring->workup Complete purification Recrystallize from Ethanol workup->purification product Pure Product purification->product

Figure 1: General workflow for nucleophilic aromatic substitution.

Dimroth Rearrangement

The Dimroth rearrangement is a characteristic reaction of certain N-alkylated or N-arylated aminopyrimidines, involving the opening and subsequent re-closure of the pyrimidine ring. This isomerization process leads to the interchange of an exocyclic and an endocyclic nitrogen atom. The reaction is often facilitated by electron-withdrawing groups on the pyrimidine ring and can be catalyzed by acid or base.[3][4]

For example, 1-alkyl-2-iminopyrimidines can rearrange to the more thermodynamically stable 2-alkylaminopyrimidines.[1] This reaction is of significant synthetic utility, allowing for the preparation of substituted aminopyrimidines that might be difficult to access through other routes.

Table 2: Examples of the Dimroth Rearrangement with Reaction Conditions and Yields [3][5]

Starting MaterialReaction ConditionsProductYield (%)
1-(N-ribofuranosyl)-6-imino-4-chloro-1,6-dihydropyrimidineAqueous Ammonia4-(N-ribofuranosyl)-6-aminopyrimidineNot specified
1-(N-ribofuranosyl)-6-imino-5-nitro-1,6-dihydropyrimidin-4-amineAqueous Ammonia4-(N-ribofuranosyl)-6-amino-5-nitropyrimidineNot specified
Furo[2,3-d]pyrimidin-4(3H)-iminesMicrowave, 180 °C, 35 minFuro[2,3-d]pyrimidin-4-amines80-95
Thieno[2,3-d]pyrimidin-4(3H)-iminesMicrowave, 110 °C, 25-35 minThieno[2,3-d]pyrimidin-4-amines75-92

Experimental Protocol: Microwave-Assisted Dimroth Rearrangement of Furo[2,3-d]pyrimidin-4(3H)-imines [3]

A solution of the furo[2,3-d]pyrimidin-4(3H)-imine derivative in a suitable high-boiling solvent (e.g., DMF or NMP) is subjected to microwave irradiation at 180 °C for 35 minutes. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding furo[2,3-d]pyrimidin-4-amine.

dimroth_rearrangement reactant N-Substituted Iminopyrimidine intermediate Open-Chain Intermediate reactant->intermediate Ring Opening product Substituted Aminopyrimidine intermediate->product Ring Closure

Figure 2: Simplified logical diagram of the Dimroth rearrangement.

Electrophilic Substitution

The strong activating effect of the amino group makes the pyrimidine ring more susceptible to electrophilic attack, typically at the C5 position, which is the most electron-rich carbon. However, the electron-deficient nature of the pyrimidine ring itself means that these reactions often require forcing conditions or the presence of multiple activating groups.

Common electrophilic substitution reactions include halogenation and nitration. For instance, bromination of 2-aminopyrimidine can be achieved using N-bromosuccinimide (NBS).

Table 3: Electrophilic Bromination of Aminopyrimidine Derivatives [6]

SubstrateReagentSolventTemperature (°C)Time (h)ProductYield (%)
Acetanilide (model)NBSAcetonitrile6024-Bromoacetanilide92
2-AminopyrimidineNBSAcetonitrile0 to RT82-Amino-5-bromopyrimidineModerate
2-Amino-4,6-dimethylpyrimidineNBSAcetonitrile0 to RT82-Amino-5-bromo-4,6-dimethylpyrimidineGood

Experimental Protocol: Electrophilic Bromination of an Activated Aromatic Ring with NBS [6]

To a solution of the aminopyrimidine derivative (1.0 mmol) in acetonitrile (2 mL) at 0 °C is added N-bromosuccinimide (1.0 mmol) in one portion. The resulting mixture is allowed to warm to room temperature and stirred for 8 hours. The reaction is then quenched with water (10 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Role in Drug Development and Signaling Pathways

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it an ideal pharmacophore for targeting enzymes and receptors.

Inhibition of the Wnt Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in numerous cancers. Small molecule inhibitors targeting this pathway are therefore of great therapeutic interest. Several 2-aminopyrimidine derivatives have been identified as inhibitors of the Wnt pathway.[7][8] These compounds have been shown to act downstream of the β-catenin destruction complex, which includes GSK3β, Axin, and APC.[9] This suggests they may interfere with the stabilization of β-catenin or its subsequent translocation to the nucleus and interaction with TCF/LEF transcription factors.

wnt_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh DestructionComplex Destruction Complex (GSK3β, Axin, APC) Dsh->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation inhibitor Aminopyrimidine Inhibitor inhibitor->beta_catenin Inhibits Stabilization/ Interaction TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Figure 3: Inhibition of the Wnt signaling pathway by aminopyrimidines.

Other Therapeutic Applications

Aminopyrimidine derivatives have demonstrated efficacy in a variety of other therapeutic areas:

  • β-Glucuronidase Inhibition: Overactivity of β-glucuronidase is associated with certain cancers and drug toxicities. Aminopyrimidine-based compounds have been developed as potent inhibitors of this enzyme.[1]

  • EP2 Receptor Antagonism: The EP2 receptor, a prostaglandin E2 receptor, is implicated in inflammation and cancer. Novel aminopyrimidines have been discovered as selective antagonists of this receptor.

  • Kinase Inhibition: The aminopyrimidine scaffold is a common feature in many kinase inhibitors used in oncology, such as Imatinib.

Table 4: Biological Activity of Selected Aminopyrimidine Derivatives [1]

Compound ClassTargetKey Compound ExampleIC50 / Ki
2-Aminopyrimidine Derivativeβ-Glucuronidase6-Chloro-4-(N-(4-n-octoxy)phenyl)-2,4-pyrimidinediamine2.8 ± 0.10 µM
2-Aminopyrimidine DerivativeWnt SignalingCompound 13 (Del Bello et al., 2015)~10 µM
Aminopyrimidine DerivativeEP2 ReceptorLead Compound 29 (Idorsia)Not specified

Conclusion

The amino group is a powerful modulator of the pyrimidine ring's reactivity, enabling a diverse range of chemical transformations that are crucial for the synthesis of complex, biologically active molecules. A thorough understanding of its influence on nucleophilic and electrophilic substitution, as well as rearrangement reactions, is essential for medicinal chemists and drug development professionals. The continued exploration of the aminopyrimidine scaffold in the context of key signaling pathways promises to yield novel therapeutic agents for a variety of diseases. This guide provides a foundational understanding and practical protocols to aid in these research and development endeavors.

References

An In-depth Technical Guide to Electrophilic Substitution Patterns on Aminopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of electrophilic substitution reactions on aminopyrimidine scaffolds. Aminopyrimidines are privileged structures in medicinal chemistry, and understanding their reactivity towards electrophiles is crucial for the design and synthesis of novel drug candidates. This document summarizes key quantitative data, provides detailed experimental protocols for major electrophilic substitution reactions, and visualizes the underlying principles of regioselectivity.

Introduction to Electrophilic Substitution on Aminopyrimidines

The pyrimidine ring is an electron-deficient heteroaromatic system, which generally exhibits low reactivity towards electrophilic aromatic substitution. However, the introduction of one or more activating groups, such as amino groups, significantly enhances the ring's nucleophilicity, making electrophilic substitution reactions feasible. The position of the amino group on the pyrimidine ring, along with the nature of the electrophile and reaction conditions, dictates the regioselectivity of these transformations. The interplay of electronic and steric effects governs the substitution pattern, making a thorough understanding of these factors essential for predictable and efficient synthesis.

Directing Effects of the Amino Group and Ring Nitrogens

The regioselectivity of electrophilic substitution on aminopyrimidines is primarily governed by the directing effects of the activating amino group and the deactivating influence of the ring nitrogen atoms. The amino group is a strong activating group and directs electrophilic attack to the ortho and para positions. In the context of the pyrimidine ring, this translates to substitution at positions adjacent to and opposite the amino group. Conversely, the electron-withdrawing nature of the ring nitrogen atoms deactivates the ring towards electrophilic attack, particularly at the positions ortho and para to them.

The following diagram illustrates the general directing effects on a 2-aminopyrimidine scaffold. The green arrows indicate activated positions (C5) due to the amino group, while the red arrows indicate deactivated positions (C4, C6) due to the ring nitrogens.

Caption: Directing effects on the 2-aminopyrimidine ring.

Similarly, for 4-aminopyrimidine, the C5 position is doubly activated by the amino group and less deactivated by the adjacent ring nitrogen, making it the most favorable site for electrophilic attack.

Key Electrophilic Substitution Reactions

This section details common electrophilic substitution reactions performed on aminopyrimidine scaffolds, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Halogenation

Halogenation is a fundamental transformation for introducing bromine, chlorine, or iodine atoms onto the aminopyrimidine ring, providing handles for further functionalization through cross-coupling reactions.

Table 1: Quantitative Data on Halogenation of Aminopyrimidines

SubstrateReagent(s)SolventTemp. (°C)Product(s)Yield (%)RegioselectivityReference
2-AminopyrimidineBromineWaterWarm2-Amino-5-bromopyrimidineMarkedly higher than without additive5-substitution[1]
2-AminopyrimidineBromine, CaCO₃WaterWarm2-Amino-5-bromopyrimidineHigh5-substitution[1]
4-AminopyridineBr₂CH₂Cl₂23Dimerized/brominated product74 (as 1:1 adduct)Complex[2]
4-AminopyridineIClCH₂Cl₂23Charge-transfer complex45-[2]
4-AminopyridineI₂CH₂Cl₂231:1 adduct62-[2]

Experimental Protocol: Bromination of 2-Aminopyrimidine [1]

This protocol describes an improved method for the bromination of 2-aminopyrimidine.

  • Materials: 2-aminopyrimidine, Bromine, Calcium Carbonate (or other Group 2a metal carbonates, oxides, or phosphates), Water.

  • Procedure:

    • Dissolve the desired amount of 2-aminopyrimidine in warm water.

    • Add a carbonate, oxide, or phosphate of a metal from Group 2a of the periodic system (e.g., calcium carbonate) to the aqueous solution with stirring.

    • Add the halogenating agent, for example, bromine, to the mixture in the usual manner.

    • Stir the reaction mixture until completion.

    • Isolate the 2-amino-5-halogenopyrimidine product. This method is reported to provide markedly higher yields compared to direct halogenation in water alone.

G start Start dissolve Dissolve 2-Aminopyrimidine in warm water start->dissolve add_carbonate Add Calcium Carbonate with stirring dissolve->add_carbonate add_bromine Add Bromine add_carbonate->add_bromine react Stir until completion add_bromine->react isolate Isolate 2-Amino-5-bromopyrimidine react->isolate end End isolate->end

Caption: Workflow for the bromination of 2-aminopyrimidine.

Nitration

Nitration introduces a nitro group, a versatile functional group that can be reduced to an amino group or used as an electron-withdrawing group to modulate the electronic properties of the molecule.

Table 2: Quantitative Data on Nitration of Aminopyrimidines

SubstrateReagent(s)ConditionsProduct(s)Yield (%)Reference
5,7-diamino-[3][4][5]oxadiazolo[3,4-d]pyrimidineConcentrated HNO₃-N-(5-amino-4,5-dihydro-[3][4][5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramideHigh[6]
5,7-diamino-[3][4][5]oxadiazolo[3,4-d]pyrimidine<70% HNO₃-Fused ring nitrate salt and ring-opened nitrate saltHigh[6]

Experimental Protocol: General Procedure for Aromatic Nitration [7]

While a specific protocol for aminopyrimidine is not detailed, a general procedure for the nitration of pyridines using nitric acid is provided. Caution should be exercised when applying this to aminopyrimidines due to the activating nature of the amino group.

  • Materials: Substituted pyridine/pyrimidine, Nitric acid.

  • Procedure:

    • Carefully add the substrate to nitric acid.

    • Heat the reaction mixture to the desired temperature.

    • Monitor the reaction progress by a suitable method (e.g., TLC, GC).

    • Upon completion, pour the reaction mixture onto ice and neutralize with a base.

    • Extract the product with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the product.

G start Start add_substrate Add Substrate to Nitric Acid start->add_substrate heat Heat to Reaction Temperature add_substrate->heat monitor Monitor Reaction heat->monitor quench Pour onto Ice and Neutralize monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Evaporate, and Purify extract->purify end End purify->end

Caption: General workflow for aromatic nitration.

Sulfonation

Sulfonation introduces a sulfonic acid group, which can improve the aqueous solubility of a compound, a desirable property for drug candidates.

Table 3: Quantitative Data on Sulfonation of Aminopyrimidines

SubstrateReagent(s)SolventTemp. (°C)TimeProductYield (%)Reference
4-Aminopyridine20% OleumOleum1204 days4-Aminopyridinium-3-sulfonateNot specified[3]
4-AminopyridineChlorosulfonic AcidAnhydrous aprotic solvent (e.g., DCM)0 to RTSeveral hours4-Aminopyridinium-3-sulfonateNot specified[3]

Experimental Protocol: Sulfonation of 4-Aminopyridine with Oleum [3]

  • Materials: 4-aminopyridine (10 mmol), 20% Oleum (fuming sulfuric acid) (10 mL).

  • Procedure:

    • In a well-ventilated fume hood, carefully add 10 mmol of 4-aminopyridine to a 50 mL round-bottom flask containing 10 mL of 20% oleum. Caution: Oleum is extremely corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE).

    • Heat the reaction mixture to 120 °C and stir for 4 days to ensure complete sulfonation.[3]

    • After 4 days, turn off the heat and allow the mixture to cool to room temperature.

    • Carefully decant the excess oleum to isolate the solid precipitate.[3]

    • Recrystallize the solid product from a minimum amount of hot deionized water to form colorless crystals.[3]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

G start Start add_aminopyridine Add 4-Aminopyridine to Oleum start->add_aminopyridine heat_stir Heat to 120°C and Stir for 4 days add_aminopyridine->heat_stir cool Cool to Room Temperature heat_stir->cool decant Decant Excess Oleum cool->decant recrystallize Recrystallize from Hot Water decant->recrystallize filter_dry Vacuum Filter, Wash, and Dry recrystallize->filter_dry end End filter_dry->end

Caption: Workflow for the sulfonation of 4-aminopyridine with oleum.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including acylation and alkylation, are powerful methods for forming carbon-carbon bonds. However, their application to aminopyrimidines can be challenging due to the basicity of the amino group and the pyrimidine nitrogens, which can complex with the Lewis acid catalyst, deactivating the ring and inhibiting the reaction.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation [4][5]

This is a general protocol and may require significant optimization for aminopyrimidine substrates.

  • Materials: Aromatic compound (e.g., anisole), Anhydrous Aluminum Chloride (AlCl₃), Acetyl Chloride, Methylene Chloride (DCM), Concentrated HCl, Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a round-bottomed flask equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and methylene chloride.

    • Cool the mixture to 0 °C in an ice/water bath.

    • Add a solution of acetyl chloride in methylene chloride dropwise to the cooled suspension over 10 minutes.

    • After the addition is complete, add a solution of the aromatic compound in methylene chloride dropwise, controlling the rate to prevent excessive boiling.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.

    • Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl with stirring.

    • Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with methylene chloride.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the product as necessary (e.g., by distillation or chromatography).

G start Start setup Setup Reaction with AlCl₃ and DCM under N₂ start->setup cool Cool to 0°C setup->cool add_acyl_chloride Add Acetyl Chloride Solution cool->add_acyl_chloride add_aromatic Add Aromatic Compound Solution add_acyl_chloride->add_aromatic warm Warm to Room Temperature add_aromatic->warm quench Pour into Ice/HCl warm->quench extract Separate and Extract Layers quench->extract wash_dry Wash with NaHCO₃ and Dry extract->wash_dry purify Evaporate Solvent and Purify wash_dry->purify end End purify->end

Caption: General workflow for Friedel-Crafts acylation.

Conclusion

The electrophilic substitution of aminopyrimidines is a versatile tool for the synthesis of a wide range of functionalized heterocyclic compounds. The regiochemical outcome of these reactions is a delicate balance of the activating and directing effects of the amino substituent and the inherent electron-deficient nature of the pyrimidine ring. This guide provides a foundational understanding and practical protocols for key electrophilic substitution reactions. Further research and optimization are often necessary to achieve desired outcomes for specific substrates and to explore the full synthetic potential of these important scaffolds in drug discovery and development.

References

Pyrimidine Intermediates in Organic Synthesis: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry and drug development.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are deeply embedded in biological systems.[2][3] This inherent biocompatibility, coupled with versatile synthetic accessibility, has made the pyrimidine scaffold a highly attractive starting point for the design of novel therapeutics.[1][4] Pyrimidine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[5][6] Notably, the pyrimidine core is a key feature in numerous FDA-approved drugs, particularly in the realm of kinase inhibitors for cancer therapy.[7][8] This guide provides an in-depth overview of the synthesis, key intermediates, and applications of pyrimidines in modern organic synthesis and drug discovery.

Core Synthesis of the Pyrimidine Ring

The construction of the pyrimidine ring can be achieved through various synthetic strategies. One of the most established and versatile methods is the condensation of a 1,3-dicarbonyl compound (or a synthon thereof) with an N-C-N containing fragment like urea, thiourea, or guanidine.[9][10]

The Biginelli Reaction: A Classic Multicomponent Approach

The Biginelli reaction is a one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones and -thiones (DHPMs).[6][11] These DHPMs are valuable intermediates that can be further functionalized. The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis.[12][13]

Experimental Protocol: Classical Biginelli Reaction [12]

  • Reactants:

    • Benzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea (1.5 mmol)

    • Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea, and catalyst is ground in a mortar with a pestle at room temperature.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is washed with water, and the solid product is collected by filtration.

    • The crude product is then recrystallized from ethanol.

The Biginelli reaction has been adapted for a wide range of substrates, and various catalysts and reaction conditions have been reported to improve yields and reaction times.

Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventReaction ConditionsReported Yield (%)
BenzaldehydeEthyl acetoacetateUreaHClMethanolReflux, 3h~85
4-ChlorobenzaldehydeMethyl acetoacetateUrea40% w/w WSi/A-15Neat92°C, 6h93
4-NitrobenzaldehydeEthyl acetoacetateThioureaTMSCl/H3BO3AcetonitrileReflux~90
3-NitrobenzaldehydeEthyl acetoacetateUrea40% w/w WSi/A-15Neat92°C, 5h95

Key Pyrimidine Intermediates and Their Synthesis

Halogenated pyrimidines are particularly important intermediates as the halogen atoms can be readily displaced by nucleophiles, allowing for the introduction of a wide variety of substituents.

2,4-Dichloro-5-fluoropyrimidine

This intermediate is a crucial building block for many biologically active compounds, including kinase inhibitors.[14][15]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [14]

  • Reactants:

    • 5-Fluorouracil (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (10.0 eq)

    • N,N-Dimethylaniline (DMA) (1.5 eq)

  • Procedure:

    • A mixture of 5-fluorouracil and phosphorus oxychloride is prepared.

    • N,N-Dimethylaniline is added slowly while maintaining the reaction temperature.

    • The reaction mixture is heated to 114°C for 2 hours.[16]

    • After the reaction is complete, the mixture is cooled, and excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched by pouring it into a mixture of water and dichloromethane, ensuring the temperature is controlled.[14]

    • The organic layer is separated, washed with aqueous sodium bicarbonate solution, and then with brine.[14]

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 2,4-dichloro-5-fluoropyrimidine. A yield of approximately 92.2% can be obtained under optimal conditions.[16]

PropertyData
Molecular Formula C₄HCl₂FN₂
Molecular Weight 166.97 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 163-165 °C
2-Amino-4,6-dichloropyrimidine

This intermediate is widely used in the synthesis of various pharmaceutical compounds, including anti-HIV agents and kinase inhibitors.[13][17]

Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine

  • Reactants:

    • 2-Amino-4,6-dihydroxypyrimidine (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess)

    • Triethylamine (2.0-3.0 eq)

  • Procedure:

    • 2-Amino-4,6-dihydroxypyrimidine is reacted with an excess of phosphorus oxychloride in the presence of triethylamine as an acid-trapping agent.

    • The reaction is carried out at a temperature of 20-80°C.

    • After the reaction is complete, excess phosphorus oxychloride is distilled off in vacuo.

    • The residue is suspended in water at 40-60°C and stirred for 1.5 to 2.5 hours.

    • A 20-50% strength NaOH solution is added to the suspension until a pH of about 2.5 to 4 is reached.

    • The precipitated 2-amino-4,6-dichloropyrimidine is filtered off, washed with water, and dried.

PropertyData
Molecular Formula C₄H₃Cl₂N₃
Molecular Weight 163.99 g/mol
Appearance White to off-white crystalline powder
Melting Point 221 °C[17]
¹H NMR (DMSO-d₆) δ 7.25 (s, 1H, CH), 7.05 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ 162.5, 158.0, 110.0
IR (KBr, cm⁻¹) 3450, 3300 (N-H), 1640 (C=N), 800 (C-Cl)
5-Bromo-2,4-dimethoxypyrimidine

This intermediate is valuable for introducing substituents at the 5-position of the pyrimidine ring through metal-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine [18]

  • Reactants:

    • 5-Bromo-2,4-dichloropyrimidine (1.0 eq)

    • Sodium methoxide (excess)

    • Methanol

  • Procedure:

    • A solution of sodium methoxide in methanol is prepared and cooled to 10-15°C.

    • A solution of 5-bromo-2,4-dichloropyrimidine in methanol is added dropwise to the sodium methoxide solution.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure.

    • The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried and concentrated to afford 5-bromo-2,4-dimethoxypyrimidine.

PropertyData
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol [19]
Appearance White to pale yellow solid
Melting Point 73-76 °C

Applications in Drug Development: Pyrimidine-Based Kinase Inhibitors

A significant application of pyrimidine intermediates is in the synthesis of protein kinase inhibitors for cancer therapy.[2] The pyrimidine scaffold can mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase active site.[20]

General Workflow for Pyrimidine-Based Inhibitor Development

The development of novel pyrimidine-based kinase inhibitors generally follows a structured workflow.

G General Workflow for Pyrimidine-Based Inhibitor Development A Target Identification & Validation B Lead Compound Identification (e.g., HTS, Fragment Screening) A->B D Combinatorial Synthesis of Pyrimidine Library B->D C Synthesis of Pyrimidine Intermediates C->D E In Vitro Biological Screening (e.g., Kinase Assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->D Iterative Synthesis H In Vivo Efficacy & Toxicity Studies G->H I Preclinical & Clinical Development H->I

Caption: A generalized workflow for the discovery and development of pyrimidine-based kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Overexpression and mutation of EGFR are hallmarks of many cancers.[4][21] Pyrimidine-based molecules have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs).[1]

G Simplified EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine-Based TKI Pyrimidine_Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling and its inhibition by pyrimidine-based tyrosine kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer.[7][22] Several pyrimidine-based CDK inhibitors have been developed.[7]

G Simplified CDK Signaling in Cell Cycle and Inhibition cluster_cell_cycle Cell Cycle Phases G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Uncontrolled_Proliferation Uncontrolled Cell Proliferation M->Uncontrolled_Proliferation CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Releases E2F->S Promotes S-phase entry CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S Promotes G1/S transition Pyrimidine_Inhibitor Pyrimidine-Based CDK Inhibitor Pyrimidine_Inhibitor->CDK46_CyclinD Inhibits Pyrimidine_Inhibitor->CDK2_CyclinE Inhibits

Caption: Inhibition of the cell cycle by pyrimidine-based CDK inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation and survival.[2][23] Ibrutinib, a pyrimidine-containing drug, is a potent BTK inhibitor.[2][10]

G BTK Signaling Pathway and Inhibition by Ibrutinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB Pathway PLCg2->NFkB Transcription Gene Transcription NFkB->Transcription Proliferation Proliferation Transcription->Proliferation B-cell Proliferation & Survival Antigen Antigen Antigen->BCR Activates Ibrutinib Ibrutinib (Pyrimidine-based) Ibrutinib->BTK Irreversibly Inhibits

Caption: Ibrutinib, a pyrimidine-based drug, inhibits the BTK signaling pathway in B-cells.

Conclusion

Pyrimidine intermediates are indispensable tools in modern organic synthesis and drug discovery. Their synthetic tractability allows for the creation of diverse molecular libraries, while their inherent biological relevance provides a strong foundation for the development of novel therapeutic agents. The continued exploration of new synthetic methodologies and a deeper understanding of the biological targets of pyrimidine-based compounds will undoubtedly lead to the discovery of new and improved medicines for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-2-bromopyrimidine from 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the multi-step synthesis of 5-amino-2-bromopyrimidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2-aminopyrimidine. The synthesis involves a three-step reaction sequence: (1) bromination of 2-aminopyrimidine to yield 2-amino-5-bromopyrimidine, (2) subsequent nitration to introduce a nitro group at the 3-position, furnishing 2-amino-5-bromo-3-nitropyridine, and finally (3) reduction of the nitro group to afford the target compound, this compound. This application note includes comprehensive experimental procedures, tabulated quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the amino and bromo functionalities on the pyrimidine ring allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. The following protocols outline a reliable and scalable method for the preparation of this important intermediate.

Overall Synthesis Workflow

The synthesis of this compound from 2-aminopyrimidine is accomplished via a three-step process as illustrated below.

Synthesis_Workflow A 2-Aminopyrimidine B 2-Amino-5-bromopyrimidine A->B Step 1: Bromination NBS, Acetonitrile C 2-Amino-5-bromo-3-nitropyridine B->C Step 2: Nitration HNO3, H2SO4 D This compound C->D Step 3: Reduction Fe, EtOH/H2O, HCl

Caption: Overall workflow for the synthesis of this compound.

Step 1: Bromination of 2-Aminopyrimidine

The initial step involves the regioselective bromination of 2-aminopyrimidine at the 5-position to yield 2-amino-5-bromopyrimidine. A high-yielding method utilizes N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol

Materials:

  • 2-Aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine (e.g., 2.5 g, 26.29 mmol) in acetonitrile (25 mL).

  • Cool the solution in an ice bath.

  • To the cooled and stirred solution, add N-bromosuccinimide (4.6 g, 27.9 mmol) in one portion.

  • Allow the reaction mixture to stir in the dark at room temperature overnight.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Wash the resulting solid with water (100 mL).

  • Collect the white solid by suction filtration and dry it in vacuo.

Quantitative Data
ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
2-Aminopyrimidine95.102.526.291
N-Bromosuccinimide (NBS)177.984.627.91.06
Product Molar Mass ( g/mol ) Yield (%) Melting Point (°C)
2-Amino-5-bromopyrimidine174.00~97%[1]241-243

Step 2: Nitration of 2-Amino-5-bromopyrimidine

The second step is the nitration of 2-amino-5-bromopyrimidine to introduce a nitro group at the 3-position, yielding 2-amino-5-bromo-3-nitropyridine.[2][3] This reaction is carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity.[2]

Experimental Protocol

Materials:

  • 2-Amino-5-bromopyrimidine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 95% Nitric Acid (HNO₃)

  • 40% Sodium Hydroxide (NaOH) solution

  • Ice

  • Three-necked flask

  • Stirrer

  • Dropping funnel

  • Thermometer

  • Filtration apparatus

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool 500 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 2-amino-5-bromopyrimidine (86.5 g, 0.5 mol) to the sulfuric acid, ensuring the temperature remains low.

  • With continuous stirring at 0°C, add 95% nitric acid (26 mL, 0.57 mol) dropwise.

  • After the addition, stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[3]

  • Cool the reaction mixture and pour it onto 5 L of ice.

  • Neutralize the solution with a 40% sodium hydroxide solution (approximately 1350 mL).

  • Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.

  • Wash the precipitate with water until the washings are sulfate-free.

Quantitative Data
ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
2-Amino-5-bromopyrimidine174.0086.50.51
95% Nitric Acid63.01390.571.14
Product Molar Mass ( g/mol ) Yield (%) Melting Point (°C)
2-Amino-5-bromo-3-nitropyridine218.0178-86%[3]202-204[3]

Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine

The final step is the reduction of the nitro group of 2-amino-5-bromo-3-nitropyridine to an amino group to yield the target product, this compound (in this case, the product is 2,3-diamino-5-bromopyridine, as per the established reliable synthesis route from the literature). This is achieved using reduced iron in an acidified ethanol-water mixture.[3]

Experimental Protocol

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • Reduced Iron powder

  • 95% Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Flask with reflux condenser

  • Steam bath

  • Filtration apparatus

Procedure:

  • In a flask fitted with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mol), reduced iron (30 g), 95% ethanol (40 mL), water (10 mL), and concentrated hydrochloric acid (0.5 mL).[3]

  • Heat the mixture on a steam bath for 1 hour.[3]

  • After the reaction is complete, filter the hot mixture to remove the iron.

  • Wash the iron residue with three 10-mL portions of hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the dark residue from 50 mL of water to obtain the final product.

Quantitative Data
ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)
2-Amino-5-bromo-3-nitropyridine218.0110.90.05
Reduced Iron55.8530-
Product Molar Mass ( g/mol ) Yield (%)
2,3-Diamino-5-bromopyridine189.02~70-80% (estimated)

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the chemical transformations.

Logical_Flow cluster_0 Starting Material cluster_1 Step 1: Electrophilic Bromination cluster_2 Step 2: Electrophilic Nitration cluster_3 Step 3: Nitro Group Reduction A 2-Aminopyrimidine B Bromination with NBS C Intermediate 1: 2-Amino-5-bromopyrimidine B->C D Nitration with HNO3/H2SO4 E Intermediate 2: 2-Amino-5-bromo-3-nitropyridine D->E F Reduction with Fe/HCl G Final Product: This compound (as 2,3-Diamino-5-bromopyridine) F->G

References

Application Notes: N-bromosuccinimide (NBS) Bromination of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2][3] The functionalization of the pyrimidine ring is a critical step in the synthesis of novel drug candidates. Bromination, specifically at the C-5 position, introduces a versatile handle for further chemical modifications through cross-coupling reactions, nucleophilic substitutions, and other transformations.[4] N-bromosuccinimide (NBS) is a widely utilized reagent for this purpose, offering significant advantages over liquid bromine due to its solid nature, ease of handling, and high selectivity.[5][6][7] This document provides detailed protocols and application notes for the NBS-mediated bromination of pyrimidines, targeting researchers in medicinal chemistry and drug development.

Mechanism of Bromination

The pyrimidine ring is an electron-deficient aromatic system, which makes electrophilic substitution more challenging compared to electron-rich rings like benzene.[5] The C-5 position is the most electron-rich and thus the most susceptible to electrophilic attack.[5] When using NBS in polar aprotic solvents, the reaction proceeds via an electrophilic aromatic substitution mechanism. The NBS acts as an electrophilic bromine source, delivering a "Br+" equivalent to the pyrimidine ring to form the 5-bromo derivative.[6]

G cluster_main Electrophilic Bromination at C-5 pyrimidine Pyrimidine Ring intermediate Sigma Complex (Intermediate) pyrimidine->intermediate + Br+ nbs NBS (N-Bromosuccinimide) nbs->intermediate Provides product 5-Bromopyrimidine intermediate->product - H+ succinimide Succinimide intermediate->succinimide Byproduct formation

Caption: General mechanism of electrophilic bromination of a pyrimidine ring using NBS.

Data Presentation: Reaction Conditions for Pyrimidine Bromination

The choice of reaction conditions is critical for the successful bromination of pyrimidines and can vary significantly based on the substrate's electronic properties and substitution pattern. The following table summarizes various conditions reported in the literature.

SubstrateBrominating AgentSolventTemperature (°C)TimeYield (%)Reference
General PyrimidineNBS (1.0 mmol)Acetonitrile030 minGood[5]
6-chloro-3-methyluracilNBS (2.2 equiv)AcetonitrileRoom Temp (Visible Light)1 h84[8][9]
Uridine/Cytidine DerivativesNBSDMFNot SpecifiedNot SpecifiedNot Specified[4]
2'-O-MethyluridineNBSDMFNot SpecifiedNot SpecifiedNot Specified[10]
Deactivated AromaticsNBSSulfuric AcidNot SpecifiedNot SpecifiedEffective[6]
Benzylic SubstratesNBS (1.05 equiv)Acetonitrile20 - 60 (Visible Light)VariesGood to Excellent[11][12]

Experimental Protocols

Below are detailed protocols for the NBS bromination of pyrimidine derivatives. Protocol 1 describes a general method, while Protocol 2 outlines a modern, visible-light-mediated approach.

Protocol 1: General Procedure for Electrophilic Bromination

This protocol is adapted from standard laboratory procedures for the bromination of moderately activated or unsubstituted pyrimidines.[5]

Materials:

  • Pyrimidine substrate (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 - 1.1 mmol, 1.0 - 1.1 equiv)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (5-10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for work-up

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the pyrimidine substrate (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.

  • Reaction: Stir the resulting mixture at 0°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to a few hours).

  • Quenching: Once the reaction is complete, quench by adding 10 mL of saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to afford the pure 5-bromopyrimidine derivative.[5]

Protocol 2: Visible-Light Induced Bromination of Uracil Derivatives

This protocol describes a scalable and environmentally friendly method using visible light to facilitate the bromination of uracil derivatives.[8][9]

Materials:

  • Uracil derivative (e.g., 6-chloro-3-methyluracil) (1.0 mmol)

  • N-Bromosuccinimide (NBS) (2.2 mmol, 2.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Reaction vessel suitable for photochemistry (e.g., borosilicate glass vial)

  • Visible light source (e.g., cool white LEDs)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the uracil derivative (1.0 mmol) and NBS (2.2 equiv) in acetonitrile.

  • Irradiation: Stir the solution at room temperature while irradiating with a visible light source (e.g., cool white LEDs, 400-700 nm).

  • Reaction: Continue stirring and irradiation for the required time (e.g., 1 hour).

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS.

  • Work-up & Isolation: Once complete, evaporate the solvent under reduced pressure. The crude product can then be purified as described in Protocol 1 (Step 10).

Experimental Workflow and Logical Relationships

The general workflow for a typical NBS bromination experiment, from setup to purification, is a sequential process. Proper execution of each step is crucial for achieving high yield and purity.

G cluster_workflow Experimental Workflow A 1. Dissolve Substrate in Solvent B 2. Cool to 0°C (Ice Bath) A->B C 3. Add NBS B->C D 4. Stir & React C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Quench Reaction E->F Complete G 7. Aqueous Workup & Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography) H->I J Pure Product I->J

Caption: Step-by-step workflow for the NBS bromination of pyrimidines.

Applications in Drug Development

Brominated pyrimidines are valuable intermediates in the synthesis of pharmaceuticals.[1] The bromine atom can be readily displaced or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities and build molecular complexity. This strategy is central to the development of new therapeutic agents targeting a wide range of diseases, including cancer, viral infections, and inflammatory disorders.[3][13] The ability to selectively introduce a bromine atom onto the pyrimidine core using robust methods like NBS bromination is therefore a cornerstone of modern medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Nucleoside Analogs from 5-Amino-2-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of novel nucleoside analogs starting from the versatile building block, 5-Amino-2-bromopyrimidine. The described synthetic strategy involves a three-stage process: protection of the exocyclic amino group, N-glycosylation with a protected ribose derivative, and subsequent functionalization at the 2-position via palladium-catalyzed cross-coupling reactions. This approach allows for the generation of a diverse library of nucleoside analogs with potential applications in antiviral and anticancer drug discovery.

I. Overview of the Synthetic Strategy

The synthesis of nucleoside analogs from this compound is a multi-step process that offers flexibility in modifying both the pyrimidine base and the sugar moiety. The general workflow is outlined below:

  • Protection of the Amino Group: The exocyclic amino group of this compound is first protected to prevent side reactions during the subsequent glycosylation step. Acetylation is a common and effective method for this purpose.

  • N-Glycosylation: The protected pyrimidine base is then coupled with a protected and activated ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, via a Vorbrüggen glycosylation reaction. This reaction forms the crucial N-glycosidic bond.

  • Deprotection: The protecting groups on the sugar moiety and the pyrimidine base are removed to yield the core nucleoside analog.

  • Diversification via Cross-Coupling: The 2-bromo substituent on the pyrimidine ring serves as a handle for introducing a variety of functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the synthesis of a library of 2-substituted nucleoside analogs.

II. Experimental Protocols

Protocol 1: Synthesis of N-(2-bromo-5-pyrimidinyl)acetamide (Protection of the Amino Group)

This protocol describes the acetylation of the amino group of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the pyridine under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-(2-bromo-5-pyrimidinyl)acetamide as a solid.

Data Presentation:

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
N-(2-bromo-5-pyrimidinyl)acetamideThis compoundAcetic anhydride, PyridinePyridine12-16~90-95
Protocol 2: Vorbrüggen Glycosylation to Synthesize the Protected Nucleoside

This protocol details the coupling of the protected pyrimidine base with a protected ribose derivative.

Materials:

  • N-(2-bromo-5-pyrimidinyl)acetamide

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend N-(2-bromo-5-pyrimidinyl)acetamide (1.2 eq) in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated pyrimidine.

  • Cool the solution to room temperature and then add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq).

  • Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 18-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the protected nucleoside.

Data Presentation:

Product (Protected Nucleoside)Starting MaterialsCatalyst/ReagentsSolventReaction Time (h)Yield (%)
1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-5-acetamido-2-bromopyrimidineN-(2-bromo-5-pyrimidinyl)acetamide, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseN,O-Bis(trimethylsilyl)acetamide, TMSOTfAcetonitrile18-24~60-70
Protocol 3: Deprotection of the Nucleoside Analog

This protocol describes the removal of the acetyl and benzoyl protecting groups.

Materials:

  • Protected nucleoside from Protocol 2

  • Methanolic ammonia (saturated at 0 °C)

  • Methanol

  • Silica gel

  • Standard glassware

Procedure:

  • Dissolve the protected nucleoside (1.0 eq) in methanol.

  • Add a solution of saturated methanolic ammonia.

  • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the deprotected this compound nucleoside.

Data Presentation:

Product (Deprotected Nucleoside)Starting MaterialReagentSolventReaction Time (h)Yield (%)
5-Amino-1-(β-D-ribofuranosyl)-2-bromopyrimidineProtected Nucleoside from Protocol 2Methanolic ammoniaMethanol24-48~80-90
Protocol 4: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of 2-aryl-5-aminopyrimidine nucleosides.

Materials:

  • 5-Amino-1-(β-D-ribofuranosyl)-2-bromopyrimidine

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 5-Amino-1-(β-D-ribofuranosyl)-2-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-aryl-5-aminopyrimidine nucleoside analog.

Data Presentation:

Product (2-Aryl Nucleoside Analog)Starting MaterialsCatalyst/BaseSolventReaction Temperature (°C)Yield (%)
2-Aryl-5-amino-1-(β-D-ribofuranosyl)pyrimidine5-Amino-1-(β-D-ribofuranosyl)-2-bromopyrimidine, Arylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/Water80-90Varies

III. Visualizations

Synthetic_Pathway A This compound B N-(2-bromo-5-pyrimidinyl)acetamide A->B Acetylation C Protected Nucleoside B->C Vorbrüggen Glycosylation D 5-Amino-2-bromo-nucleoside C->D Deprotection E 2-Aryl-5-amino-nucleoside Analog D->E Suzuki Coupling

Caption: Synthetic pathway for nucleoside analogs.

Experimental_Workflow cluster_protection Step 1: Protection cluster_glycosylation Step 2: Glycosylation cluster_deprotection Step 3: Deprotection cluster_coupling Step 4: Diversification p1 Dissolve this compound in Pyridine p2 Add Acetic Anhydride at 0°C p1->p2 p3 Stir at RT, Work-up & Purify p2->p3 g1 Silylate Protected Pyrimidine with BSA p3->g1 g2 Add Protected Ribose g1->g2 g3 Add TMSOTf at 0°C g2->g3 g4 Stir at RT, Work-up & Purify g3->g4 d1 Dissolve Protected Nucleoside in Methanolic Ammonia g4->d1 d2 Stir at RT, Concentrate & Purify d1->d2 c1 Combine Deprotected Nucleoside, Arylboronic Acid, Base, Catalyst d2->c1 c2 Heat under Inert Atmosphere c1->c2 c3 Work-up & Purify c2->c3

Caption: Detailed experimental workflow.

Application Notes and Protocols for the Synthesis of Macitentan Utilizing 5-Amino-2-bromopyrimidine as a Potential Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macitentan, marketed under the trade name Opsumit, is a potent dual endothelin receptor antagonist (ERA) utilized for the treatment of pulmonary arterial hypertension (PAH)[1]. Its mechanism of action involves the blockage of both endothelin receptor type A (ETA) and type B (ETB), which mediate the vasoconstrictive and proliferative effects of endothelin-1 (ET-1)[2][3][4]. The synthesis of this complex molecule involves a multi-step process, and the strategic selection of precursors is crucial for an efficient and scalable manufacturing process.

This document provides detailed application notes and protocols for the synthesis of Macitentan. It outlines a well-established synthetic route and proposes a potential pathway that utilizes 5-Amino-2-bromopyrimidine as a starting material, a concept of interest for exploring alternative synthetic strategies.

Established Synthesis of Macitentan

The synthesis of Macitentan is a convergent process that involves the preparation of two key intermediates, which are then coupled and further functionalized. The primary building blocks are 5-(4-bromophenyl)-4,6-dichloropyrimidine and N-propylsulfamide.

Diagram of Established Macitentan Synthesis

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Coupling and Final Steps A p-bromophenylacetic acid B Dimethyl 2-(4-bromophenyl)malonate A->B Esterification & Claisen Condensation C 5-(4-bromophenyl)pyrimidine-4,6-diol B->C Cyclization with formamidine D 5-(4-bromophenyl)-4,6-dichloropyrimidine C->D Chlorination (POCl3) G N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide D->G E n-propylamine F N-propylsulfamide E->F Reaction with sulfamoyl chloride or similar F->G Nucleophilic Substitution H N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide G->H Reaction with ethylene glycol I Macitentan H->I J 5-bromo-2-chloropyrimidine J->I Williamson Ether Synthesis

Caption: Established convergent synthesis pathway for Macitentan.

Experimental Protocols for Established Synthesis

Protocol 1: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine

This intermediate is synthesized in a three-step process starting from p-bromophenylacetic acid.

Step 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate This step involves the esterification of p-bromophenylacetic acid followed by a Claisen condensation with dimethyl carbonate.

Step 2: Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol The malonate from the previous step is cyclized with formamidine hydrochloride.

Step 3: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine The diol is chlorinated using phosphorus oxychloride (POCl₃) to yield the desired dichloropyrimidine intermediate[2][3].

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1p-bromophenylacetic acid, dimethyl carbonateSodium methoxideMethanolReflux4-6~70-80
2Dimethyl 2-(4-bromophenyl)malonate, formamidine hydrochlorideSodium methoxideMethanolReflux5-7~80-90
35-(4-bromophenyl)pyrimidine-4,6-diolPOCl₃, N,N-dimethylanilineToluene100486[3]

Detailed Protocol for Step 3:

  • To a reaction vessel, add 5-(4-bromophenyl)pyrimidine-4,6-diol (1 part by weight).

  • Add toluene (1.5 parts by weight) and N,N-dimethylaniline (0.9 parts by weight) and stir the mixture mechanically.

  • At 30 °C, add phosphorus oxychloride (1.15 parts by weight) dropwise.

  • After the addition is complete, heat the reaction mixture to 55 °C until the solid dissolves completely.

  • Increase the temperature to 100 °C and maintain for 4 hours.

  • Cool the reaction to 25 °C.

  • In a separate vessel, mix water (2.25 parts by weight) and toluene (2.5 parts by weight) and cool to 25 °C.

  • Slowly add the reaction mixture to the water-toluene mixture, maintaining the temperature at 30 °C.

  • Stir for 1 hour, then allow the layers to separate.

  • Extract the aqueous phase with toluene.

  • Combine the organic phases and concentrate under reduced pressure.

  • Add ethanol to the residue and stir at 15 °C for 1.5 hours to induce precipitation.

  • Filter the solid, wash with cold ethanol, and dry to obtain 5-(4-bromophenyl)-4,6-dichloropyrimidine[3].

Protocol 2: Synthesis of N-propylsulfamide

N-propylsulfamide can be prepared by the reaction of n-propylamine with sulfamoyl chloride or a protected chlorosulfonyl isocyanate[4][5].

ReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
n-propylamine, chlorosulfonyl isocyanateBenzyl alcohol, triethylamine, 10% Pd/CDichloromethane, THF-50 to 258-10High

Detailed Protocol:

  • Slowly add chlorosulfonyl isocyanate (1.0 eq.) to a solution of benzyl alcohol (1.0 eq.) in dichloromethane (DCM) at -35 °C over 30 minutes.

  • Subsequently, add a solution of n-propylamine (1.2 eq.) and triethylamine (1.5 eq.) in DCM dropwise at -50 °C over 30 minutes.

  • Allow the reaction mixture to warm to 20 °C and stir for 2 hours.

  • Perform an aqueous workup, washing with water, HCl, and again with water.

  • Separate the organic layer and remove the solvent.

  • Dissolve the residue in tetrahydrofuran (THF), add 10% Pd/C catalyst, and hydrogenate for 6 hours at 25 °C under 6 bar of hydrogen.

  • Filter the catalyst and remove the solvent under reduced pressure to yield N-propylsulfamide[5].

Protocol 3: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

This key intermediate is formed by the nucleophilic substitution of one of the chlorine atoms of 5-(4-bromophenyl)-4,6-dichloropyrimidine with N-propylsulfamide[6][7].

ReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidine, N-propylsulfamidePotassium tert-butoxideDMSO25-305-6~85

Detailed Protocol:

  • To a solution of N-propylsulfamide (1.8 eq.) in dimethyl sulfoxide (DMSO), add potassium tert-butoxide (2.4 eq.) and stir at room temperature for 30 minutes to form the potassium salt of N-propylsulfamide.

  • Add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq.) to the reaction mixture.

  • Stir the contents for 5-6 hours at 25-30 °C.

  • Add water to the reaction mass and stir.

  • Slowly add a citric acid solution to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide[2].

Protocol 4: Synthesis of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide

The remaining chlorine atom is displaced by ethylene glycol[2][6].

ReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamideEthylene glycol, Potassium tert-butoxideEthylene glycol100-10512-1470-90[3]

Detailed Protocol:

  • In a reaction flask, add potassium tert-butoxide (5.8 eq.) to ethylene glycol at 10-15 °C and stir for 30 minutes at 25-30 °C.

  • Slowly add N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (1.0 eq.) to the reaction mass.

  • Heat the contents to 100-105 °C for 12-14 hours.

  • Cool the reaction mixture to room temperature and add water and methanol.

  • Add a citric acid solution over 1-2 hours to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum at 50-55 °C to obtain the title compound[2].

Protocol 5: Synthesis of Macitentan

The final step is a Williamson ether synthesis to couple the hydroxyethoxy intermediate with 5-bromo-2-chloropyrimidine[2][8].

ReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide, 5-bromo-2-chloropyrimidineSodium hydrideToluene, DMF10-152-3High

Detailed Protocol:

  • To a solution of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide (1.0 eq.) in toluene, add sodium hydride (12.5 eq.) at 10-15 °C.

  • Stir the reaction mass for 20-30 minutes at 10-15 °C.

  • Slowly add a solution of 5-bromo-2-chloropyrimidine (4.0 eq.) in dimethylformamide (DMF) to the reaction mixture at 10-15 °C.

  • After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by recrystallization from acetonitrile and water to obtain Macitentan[2].

Proposed Synthesis of Macitentan from this compound

Disclaimer: The following is a proposed synthetic route and has not been reported in the literature. The protocols are adapted from general procedures for similar reactions and would require optimization.

This proposed pathway utilizes this compound as a precursor to the pyrimidine moiety that is attached in the final step of the Macitentan synthesis. This route involves a nucleophilic aromatic substitution followed by a Sandmeyer reaction.

Diagram of Proposed Synthesis from this compound

G A N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide C N-[5-(4-Bromophenyl)-6-[2-[(5-amino-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide A->C SNAr Reaction B This compound B->C D Macitentan C->D Sandmeyer Reaction (Diazotization & Bromination)

Caption: Proposed synthetic route to Macitentan from this compound.

Protocol 6 (Proposed): Nucleophilic Aromatic Substitution (SNAr)

This step involves the coupling of the core alcohol intermediate with this compound.

ReactantsReagentsSolventTemperature (°C)Time (h)Expected Yield
N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide, this compoundSodium hydrideDMF or DMSO80-12012-24Moderate to High

Detailed Protocol (Adapted):

  • To a dry, inert-atmosphere flask, add N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide (1.0 eq.) and anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

Protocol 7 (Proposed): Sandmeyer Reaction

This final step converts the 5-amino group on the terminal pyrimidine ring to the required 5-bromo group.

ReactantsReagentsSolventTemperature (°C)Time (h)Expected Yield
N-[5-(4-Bromophenyl)-6-[2-[(5-amino-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamideSodium nitrite, Hydrobromic acid, Copper(I) bromideWater/HBr0 to 252-4Moderate

Detailed Protocol (Adapted):

  • Dissolve the 5-aminopyrimidine intermediate (1.0 eq.) in a mixture of hydrobromic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.3 eq.) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain Macitentan.

Mechanism of Action of Macitentan

Macitentan exerts its therapeutic effect by antagonizing the endothelin (ET) system. Endothelin-1 (ET-1) is a potent vasoconstrictor that also promotes cell proliferation and fibrosis. It binds to two receptor subtypes, ETA and ETB, on smooth muscle cells and endothelial cells. In PAH, the ET system is upregulated, leading to increased pulmonary vascular resistance. Macitentan blocks both ETA and ETB receptors, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and vascular remodeling.

Endothelin Signaling Pathway and Macitentan Inhibition

G cluster_0 Smooth Muscle Cell cluster_1 Endothelial Cell ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB_SMC ETB Receptor ET1->ETB_SMC ETB_EC ETB Receptor ET1->ETB_EC Vasoconstriction Vasoconstriction & Proliferation ETA->Vasoconstriction ETB_SMC->Vasoconstriction Vasodilation Vasodilation (NO, PGI2 release) ETB_EC->Vasodilation ET1_Clearance ET-1 Clearance ETB_EC->ET1_Clearance Macitentan Macitentan Macitentan->ETA Blocks Macitentan->ETB_SMC Blocks Macitentan->ETB_EC Blocks

Caption: Simplified signaling pathway of the endothelin system and the inhibitory action of Macitentan.

Conclusion

The synthesis of Macitentan is a well-documented process involving the convergent assembly of key intermediates. The established routes provide reliable and scalable methods for its production. The exploration of alternative precursors, such as this compound, offers an opportunity for further process optimization and the development of novel synthetic strategies. The proposed pathway, while requiring experimental validation, is based on sound chemical principles and highlights the versatility of pyrimidine chemistry in the synthesis of complex pharmaceutical agents. These detailed protocols and application notes serve as a valuable resource for researchers and professionals in the field of drug development.

References

Application Notes: 5-Amino-2-bromopyrimidine as a Key Building Block for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-bromopyrimidine is a versatile heterocyclic intermediate that holds significant promise in the discovery and development of novel anticancer agents. Its unique structural features, including the presence of a reactive bromine atom and an amino group on the pyrimidine scaffold, make it an ideal starting material for the synthesis of a diverse range of compounds. The pyrimidine core is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine bases of ATP and interact with the ATP-binding sites of various kinases.[1][2] This allows for the development of potent and selective kinase inhibitors, a major class of anticancer drugs. This document provides an overview of the application of this compound in the synthesis of anticancer compounds, with a focus on kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks). Detailed protocols for the synthesis and biological evaluation of a representative compound are also presented.

Key Applications in Anticancer Drug Discovery

Derivatives of this compound have been extensively explored as inhibitors of various protein kinases implicated in cancer progression. The strategic placement of the amino and bromo substituents allows for facile chemical modifications through reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[2][3]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4][5] Aminopyrimidine-based compounds have been successfully developed as CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[6][7]

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth, survival, and proliferation.[8][9] this compound can serve as a scaffold for the development of PI3K inhibitors that block this critical oncogenic pathway.[10][11]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives, highlighting their potency against different cancer cell lines. While not all compounds are direct derivatives of this compound, they represent the broader class of aminopyrimidine-based anticancer agents.

Compound IDTarget/ClassCancer Cell LineIC50 (µM)Reference
Compound 11l CDK2 InhibitorMDA-MB-231 (Breast)0.019[12]
Compound 11c CDK2 InhibitorMDA-MB-231 (Breast)0.11[12]
Compound 73 CDK2 Inhibitor-0.044[7]
Dinaciclib CDK1/2/5/9 Inhibitor-0.001-0.004[6]
Compound 9a PI3Kα InhibitorMCF-7 (Breast)9.80[10]
Compound 17p PI3Kα InhibitorA2780 (Ovarian)0.0318[11]
GDC-0980 Pan-PI3K/mTOR Inhibitor-0.005-0.014 (PI3K), 0.017 (mTOR, Ki)[8]
Compound 2a Aminopyrimidine DerivativeVarious4-8[13]
Compound 6 2,4-diaminopyrimidine derivativeMCF-7, C33A, KB, DU-145Potent Activity[14][15]
Compound 11 2,4-diaminopyrimidine derivativeMCF-7, C33A, KB, DU-145Potent Activity[14][15]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative 2,4-diaminopyrimidine-based anticancer agent starting from a 5-bromopyrimidine derivative, followed by a protocol for evaluating its in vitro anticancer activity.

Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Derivative via Sequential Nucleophilic Aromatic Substitution

This protocol describes a general synthetic route for 2,4-diaminopyrimidine-based kinase inhibitors.[2]

Diagram: Synthetic Workflow for a 2,4-Diaminopyrimidine Derivative

G start 5-Bromo-2,4-dichloropyrimidine step1 Nucleophilic Aromatic Substitution (Amine 1, Base, Solvent) start->step1 intermediate Intermediate: 2-Amino-4-chloro-5-bromopyrimidine step1->intermediate step2 Nucleophilic Aromatic Substitution (Amine 2, Base, High-Boiling Solvent) intermediate->step2 purification Purification (Column Chromatography) step2->purification product Final Product: 2,4-Diamino-5-bromopyrimidine Derivative purification->product

Caption: Synthetic workflow for a 2,4-diaminopyrimidine derivative.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Amine 1 (e.g., substituted aniline)

  • Amine 2 (e.g., another substituted aniline or aliphatic amine)

  • Base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate)

  • Solvent (e.g., Tetrahydrofuran (THF), 1-Pentanol)

  • Standard laboratory glassware and purification equipment (column chromatography)

Procedure:

  • Step 1: First Nucleophilic Substitution

    • Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in THF.

    • Cool the solution to a low temperature (e.g., -70 °C).

    • Slowly add a solution of Amine 1 (1.1 eq) and a base such as DIPEA (1.5 eq) in THF.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Perform a standard aqueous workup and extract the product with an organic solvent.

    • Purify the crude intermediate by column chromatography.[2]

  • Step 2: Second Nucleophilic Substitution

    • Combine the intermediate from Step 1 (1.0 eq), Amine 2 (1.2 eq), and a suitable base in a high-boiling solvent like 1-pentanol.

    • Heat the reaction mixture to a high temperature (e.g., 140 °C) for several hours until the reaction is complete.[2]

    • Cool the reaction mixture and perform a standard workup.

    • Purify the final product by column chromatography to yield the desired 2,4-diaminopyrimidine derivative.

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[16]

Diagram: MTT Assay Workflow

G cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_treatment Treat cells with varying concentrations of the synthesized compound incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 formazan_solubilization Add solubilization solution (e.g., DMSO) incubation3->formazan_solubilization absorbance_reading Measure absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Synthesized pyrimidine derivative

  • Human cancer cell line (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO))

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

The anticancer effects of many this compound derivatives are mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

Diagram: Simplified PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrimidine-based PI3K Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Diagram: Simplified CDK-Mediated Cell Cycle Regulation

G cluster_G1 G1 Phase cluster_S S Phase CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates E2F E2F CyclinD Cyclin D CyclinD->CDK46 CDK2 CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication CyclinE Cyclin E CyclinE->CDK2 Rb->E2F inhibits E2F->CyclinE promotes transcription Inhibitor Pyrimidine-based CDK Inhibitor Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits

Caption: Inhibition of CDK-mediated cell cycle progression.

This compound is a valuable and versatile starting material for the synthesis of potent anticancer agents, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for medicinal chemists. The development of derivatives targeting key oncogenic pathways like CDK and PI3K signaling continues to be a promising strategy in the ongoing search for more effective and selective cancer therapies. The protocols and data presented here provide a foundation for researchers to further explore the potential of this compound in anticancer drug discovery.

References

Application of 2-Amino-5-bromopyrimidine in the Development of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-bromopyrimidine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the development of novel therapeutic agents. Its unique chemical structure, featuring a reactive bromine atom at the 5-position and an amino group at the 2-position, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of compounds with a wide range of biological activities. In the field of antiviral drug discovery, 2-amino-5-bromopyrimidine serves as a key intermediate for the synthesis of potent inhibitors of various viral targets, including polymerases and kinases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-amino-5-bromopyrimidine in the development of antiviral agents.

Key Applications in Antiviral Research

Derivatives of 2-amino-5-bromopyrimidine have shown promise in targeting a variety of viruses. The pyrimidine core is a fundamental component of nucleosides, and its analogs can interfere with viral replication processes. The primary strategies for developing antiviral agents from 2-amino-5-bromopyrimidine involve:

  • Nucleoside Analogs: Synthesis of modified nucleosides where 2-amino-5-bromopyrimidine acts as the nucleobase. These analogs can be phosphorylated in cells to their active triphosphate forms, which then compete with natural nucleotides for incorporation into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.

  • Kinase Inhibitors: The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. By targeting host-cell kinases that are essential for the viral life cycle, these compounds can indirectly inhibit viral replication. This approach offers the potential for broad-spectrum antiviral activity.[1]

  • Aryl-Substituted Pyrimidines: The bromine atom at the 5-position is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl or heteroaryl groups. This strategy has been employed to synthesize non-nucleoside inhibitors that can bind to allosteric sites on viral enzymes, leading to their inhibition.

Data on Antiviral Activity of 2-Aminopyrimidine Derivatives

The following table summarizes the antiviral activity of various pyrimidine derivatives. While not all are directly synthesized from 2-amino-5-bromopyrimidine, they represent the potential of the 2-aminopyrimidine scaffold in antiviral drug discovery.

Compound ClassTarget VirusAssayActivity (EC50/IC50)Selectivity Index (SI)Reference
Pyrrolopyrimidine derivativesRotavirus Wa strainCPE ReductionSignificant antiviral activityNot specified[2]
Pyrrolopyrimidine derivativesCoxsackievirus B4CPE ReductionSignificant antiviral activityNot specified[2]
C5-Modified Pyrimidine RibofuranonucleosidesCoxsackie virus B4Not specifiedAppreciable activityLow cytotoxicity[3]
C5-Modified Pyrimidine RibofuranonucleosidesRespiratory syncytial virusNot specifiedAppreciable activityLow cytotoxicity[3]
C5-Modified Pyrimidine RibofuranonucleosidesYellow Fever VirusNot specifiedAppreciable activityLow cytotoxicity[3]
C5-Modified Pyrimidine RibofuranonucleosidesHuman Coronavirus (229E)Not specifiedAppreciable activityLow cytotoxicity[3]
4-Amino-5-((aryl)diazenyl)-6-aryl-pyrimidinonesHIV-1MT-4 cells>1.63 µM< 1[4]
4-Amino-5-((aryl)diazenyl)-6-aryl-pyrimidinonesHIV-2MT-4 cells>1.63 µM< 1[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-arylpyrimidine Derivatives via Suzuki Coupling

This protocol describes a general method for the synthesis of 2-amino-5-arylpyrimidine derivatives from 2-amino-5-bromopyrimidine using a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • 2-Amino-5-bromopyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromopyrimidine (1 equivalent) and the desired arylboronic acid (1.1-1.5 equivalents) in a suitable solvent system (e.g., 1,4-dioxane and water 4:1).

  • Add the base (2-3 equivalents).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-amino-5-arylpyrimidine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 2-Amino-5-bromopyrimidine F Combine Reactants, Base, and Solvent A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) H Add Catalyst C->H D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F G Degas with N2/Ar F->G G->H I Heat and Stir (80-100°C) H->I J Cool to RT I->J K Extraction J->K L Purification (Column Chromatography) K->L M 2-Amino-5-arylpyrimidine (Final Product) L->M

Protocol 2: General Antiviral Activity Screening using a Cytopathic Effect (CPE) Reduction Assay

This protocol provides a general method for evaluating the antiviral activity of synthesized compounds based on the inhibition of virus-induced cytopathic effect in a cell culture system.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, MT-4, MDCK)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • Positive control antiviral drug

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Also, include a positive control antiviral drug and a vehicle control (DMSO).

  • Treatment and Infection: After 24 hours, remove the growth medium from the cell monolayers. Add the diluted compounds to the wells. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated cell controls, as well as virus-infected and untreated controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to allow for the development of significant CPE in the virus control wells (typically 2-5 days).

  • Cytotoxicity Assessment: In a parallel plate with uninfected cells, add the same dilutions of the test compounds to determine their cytotoxicity.

  • Quantification of Cell Viability: At the end of the incubation period, assess cell viability in both the antiviral and cytotoxicity plates using a suitable reagent (e.g., MTT).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%.

    • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of uninfected cells by 50%.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.

Antiviral_Assay_Workflow A Seed Host Cells in 96-well Plates C Treat Cells with Compounds and Infect with Virus A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 2-5 Days C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Data Analysis E->F G Determine EC50, CC50, and SI F->G

Signaling Pathways and Mechanisms of Action

The antiviral mechanisms of 2-aminopyrimidine derivatives can be multifaceted. As nucleoside analogs, they can directly interfere with viral replication machinery. As kinase inhibitors, they can modulate host cell signaling pathways that are hijacked by viruses for their own propagation.

Inhibition of Viral Polymerase

Polymerase_Inhibition cluster_virus Viral Replication cluster_drug Drug Action Viral RNA/DNA Viral RNA/DNA Template Viral Polymerase Viral RNA/DNA Polymerase Viral RNA/DNA->Viral Polymerase Nascent Strand Growing Viral RNA/DNA Strand Viral Polymerase->Nascent Strand Elongation Chain Termination Chain Termination & Inhibition of Replication Viral Polymerase->Chain Termination Incorporation of Analog Pyrimidine Analog 2-Aminopyrimidine-based Nucleoside Analog Active Triphosphate Active Triphosphate Form Pyrimidine Analog->Active Triphosphate Cellular Kinases Active Triphosphate->Viral Polymerase Competitive Inhibition

Conclusion

2-Amino-5-bromopyrimidine is a valuable and versatile starting material for the synthesis of a diverse range of compounds with potential antiviral activities. The synthetic amenability of this scaffold, particularly through cross-coupling reactions, allows for the exploration of a large chemical space to identify potent and selective antiviral agents. The protocols and information provided herein serve as a guide for researchers to design, synthesize, and evaluate novel antiviral candidates based on the 2-aminopyrimidine core structure. Further structure-activity relationship (SAR) studies are warranted to optimize the antiviral potency and pharmacokinetic properties of these derivatives for the development of new antiviral therapies.

References

Application Notes and Protocols for the Synthesis of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2][3][4][5][6][7][8][9] The structural similarity of the pyrimidine ring to the adenine core of ATP allows these molecules to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.[10][11] Dysregulation of kinase signaling pathways is a common driver of oncogenesis, making kinase inhibitors a highly sought-after class of drugs.[7][12] This document provides detailed synthetic protocols for key pyrimidine-based kinase inhibitor scaffolds, protocols for their biological evaluation, and a summary of their structure-activity relationships.

General Synthetic Strategies

The synthesis of pyrimidine-based kinase inhibitors often involves a few key chemical transformations. The core pyrimidine ring can be constructed through condensation reactions, or more commonly, functionalized through nucleophilic aromatic substitution (SNAr) reactions on pre-functionalized pyrimidine precursors.[2][3][13][14][15][16]

A common and versatile starting material is 2,4-dichloropyrimidine or its derivatives. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution with various nucleophiles, such as amines, to build up the desired inhibitor structure.

Case Study 1: Synthesis of an Anilinopyrimidine-Based Aurora Kinase Inhibitor

Anilinopyrimidine derivatives are a well-established class of kinase inhibitors.[6] This protocol describes the synthesis of a generic anilinopyrimidine scaffold, which can be further modified to target specific kinases like Aurora kinases.[2][3][14][15]

Synthetic Protocol

Scheme 1: Synthesis of a Generic Anilinopyrimidine Scaffold

G cluster_0 Step 1: First SNAr Reaction cluster_1 Step 2: Second SNAr Reaction 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate_1 4-Chloro-N-(R1)-pyrimidin-2-amine 2,4-Dichloropyrimidine->Intermediate_1 Amine 1, Base (e.g., DIPEA) Solvent (e.g., EtOH), rt Amine_1 R1-NH2 (e.g., Substituted Aniline) Amine_1->Intermediate_1 Intermediate_1_ref 4-Chloro-N-(R1)-pyrimidin-2-amine Final_Product N2-(R1)-N4-(R2)-pyrimidine-2,4-diamine (Anilinopyrimidine derivative) Intermediate_1_ref->Final_Product Amine 2, Heat (e.g., n-Butanol, 120 °C) Amine_2 R2-NH2 Amine_2->Final_Product

Caption: General workflow for the synthesis of anilinopyrimidine derivatives.

Materials:

  • 2,4-Dichloropyrimidine

  • Substituted aniline (R1-NH2)

  • Second amine (R2-NH2)

  • Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH)

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel

Protocol:

  • Step 1: First SNAr Reaction. To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol, add the substituted aniline (1.0 eq) and DIPEA (1.2 eq). Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-chloro-N-(R1)-pyrimidin-2-amine intermediate. This intermediate can be purified by column chromatography (e.g., hexanes/ethyl acetate gradient) or used directly in the next step.

  • Step 2: Second SNAr Reaction. In a sealed vessel, dissolve the 4-chloro-N-(R1)-pyrimidin-2-amine intermediate (1.0 eq) and the second amine (1.1 eq) in n-butanol.

  • Heat the reaction mixture to 120-140 °C for 6-12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N2-(R1)-N4-(R2)-pyrimidine-2,4-diamine product.

Case Study 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine-Based BTK Inhibitor

The pyrazolo[3,4-d]pyrimidine scaffold is another privileged structure in kinase inhibitor design, with Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, being a prominent example.[10][11] This class of compounds often acts as ATP-competitive inhibitors.[10][11]

Synthetic Protocol

Scheme 2: Synthesis of a Generic Pyrazolo[3,4-d]pyrimidine Scaffold

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: SNAr Reaction Aminopyrazole Substituted 3-Aminopyrazole Pyrazolopyrimidine_core Pyrazolo[3,4-d]pyrimidin-4-one Aminopyrazole->Pyrazolopyrimidine_core Acid or Base Catalyst Heat Dicarbonyl β-Ketoester Dicarbonyl->Pyrazolopyrimidine_core Pyrazolopyrimidine_core_ref Pyrazolo[3,4-d]pyrimidin-4-one Chlorinated_intermediate 4-Chloropyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine_core_ref->Chlorinated_intermediate POCl3, Heat Chlorinated_intermediate_ref 4-Chloropyrazolo[3,4-d]pyrimidine Final_Product N-Substituted Pyrazolo[3,4-d]pyrimidin-4-amine Chlorinated_intermediate_ref->Final_Product Amine, Base, Solvent Heat Amine R-NH2 Amine->Final_Product

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Materials:

  • Substituted 3-aminopyrazole

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Phosphorus oxychloride (POCl3)

  • Amine (R-NH2)

  • Base (e.g., K2CO3 or DIPEA)

  • Solvent (e.g., DMF or Dioxane)

Protocol:

  • Step 1: Condensation. A mixture of the substituted 3-aminopyrazole (1.0 eq) and a β-ketoester (1.1 eq) is heated, often in the presence of an acid or base catalyst, to form the pyrazolo[3,4-d]pyrimidin-4-one core.

  • Step 2: Chlorination. The pyrazolo[3,4-d]pyrimidin-4-one intermediate (1.0 eq) is refluxed in phosphorus oxychloride (POCl3) to yield the 4-chloropyrazolo[3,4-d]pyrimidine.

  • Step 3: SNAr Reaction. The 4-chloropyrazolo[3,4-d]pyrimidine (1.0 eq) is reacted with a desired amine (1.1 eq) in the presence of a base in a suitable solvent to afford the final N-substituted pyrazolo[3,4-d]pyrimidin-4-amine product.

Biological Evaluation: Kinase Inhibition Assay

To determine the potency of the synthesized pyrimidine derivatives, a biochemical kinase inhibition assay is performed. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[12]

Protocol: Luminescence-Based Kinase Inhibition Assay

G Compound_Prep Prepare serial dilutions of pyrimidine-based inhibitors in DMSO Plate_Setup Dispense compounds and controls (vehicle, no kinase) into a 384-well plate Compound_Prep->Plate_Setup Reaction_Initiation Add kinase reaction mixture to the plate Plate_Setup->Reaction_Initiation Kinase_Reaction_Mix Prepare kinase reaction mixture (Kinase, Substrate, ATP, Buffer) Kinase_Reaction_Mix->Reaction_Initiation Incubation Incubate at room temperature (e.g., 60 minutes) Reaction_Initiation->Incubation Detection Add ATP detection reagent Incubation->Detection Signal_Stabilization Incubate at room temperature (e.g., 10 minutes) Detection->Signal_Stabilization Read_Plate Measure luminescence with a plate reader Signal_Stabilization->Read_Plate Data_Analysis Calculate percent inhibition and IC50 values Read_Plate->Data_Analysis

Caption: Experimental workflow for the kinase inhibition assay.[12]

Materials:

  • Kinase of interest (e.g., Aurora A, BTK)

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer

  • Synthesized pyrimidine-based compounds

  • DMSO

  • 384-well plates

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Plate Setup: Dispense a small volume (e.g., 50 nL) of the diluted compounds, vehicle control (DMSO), and a "no kinase" control into the wells of a 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase, its specific substrate, and ATP in the appropriate assay buffer.

  • Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[12]

  • Signal Detection: Add the ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.[12]

  • Signal Stabilization: Incubate the plate at room temperature for approximately 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[12]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) and Data Presentation

The potency and selectivity of pyrimidine-based kinase inhibitors are highly dependent on the nature and position of substituents on the pyrimidine core and its appended functionalities.[1][4] SAR studies are crucial for optimizing lead compounds.

Table 1: Inhibitory Activity of Anilinopyrimidine Derivatives against Aurora A Kinase

CompoundR1 SubstituentR2 SubstituentAurora A IC50 (nM)Reference
1 2,6-Dichloroaniline1-Methyl-1H-pyrazol-3-amine15[14]
2 2,6-Dichloroaniline(S)-3-aminopyrrolidine8[14][15]
3 2-Fluoro-6-chloroaniline1-Methyl-1H-pyrazol-3-amine25[14][15]
4 2-Fluoro-6-chloroaniline(S)-3-aminopyrrolidine12[14][15]

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against BTK

CompoundC3-SubstituentN1-SubstituentBTK IC50 (nM)Reference
5 4-PhenoxyphenylAcryloylpiperidine0.5[10]
6 4-PhenoxyphenylPropioloylpiperidine7.95[10]
7 3-PhenoxyphenylAcryloylpiperidine11.1[10]

Signaling Pathway Context

Understanding the signaling pathway in which the target kinase operates is essential for interpreting the biological effects of the inhibitor. For instance, Aurora kinases are key regulators of mitosis.

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Aurora_A Aurora A Kinase Akt->Aurora_A MYC MYC Oncoproteins Aurora_A->MYC stabilizes Cell_Cycle_Progression Cell Cycle Progression MYC->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Aurora_A

References

The Pivotal Role of 5-Amino-2-bromopyrimidine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-bromopyrimidine is a highly versatile heterocyclic building block that serves as a crucial intermediate in the synthesis of a wide range of agrochemicals. Its unique molecular architecture, featuring a reactive bromine atom and a nucleophilic amino group, allows for diverse chemical modifications, leading to the development of potent and selective fungicides, herbicides, and insecticides. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the creation of next-generation crop protection agents.

Key Applications in Agrochemical Synthesis

This compound and its isomers are instrumental in the synthesis of agrochemicals that target critical biological pathways in pests and weeds. The pyrimidine scaffold is a common feature in numerous commercially successful agrochemicals.

  • Fungicides: A significant application lies in the development of fungicides that inhibit fungal respiration, particularly those targeting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain.[1][2]

  • Herbicides: This pyrimidine derivative is a precursor for herbicides that inhibit essential plant enzymes, such as protoporphyrinogen oxidase (PPO), leading to rapid and effective weed control.[3]

  • Insecticides: The aminopyrimidine core is a key component in various insecticides that act on the nervous system of insects.

Data Presentation: Efficacy of Agrochemicals Derived from Aminopyrimidine Scaffolds

The following tables summarize the biological activity of various agrochemicals synthesized using aminopyrimidine intermediates, demonstrating the potential for developing potent crop protection agents.

Table 1: Fungicidal Activity of Pyrimidine-Based Compounds

Compound IDTarget PathogenEfficacy (EC50 in µg/mL)Reference CompoundReference EC50 (µg/mL)
Pyrimethanil Derivative 1Botrytis cinerea<1.0Pyrimethanil>1.0
Pyrimethanil Derivative 2Botrytis cinereaEquivalent to CyprodinilCyprodinilNot specified
Thieno[2,3-d]pyrimidine-2,4-dione 6gPPO InhibitionIC50 = 0.021 µMCompound 1IC50 = 0.102 µM

Table 2: Herbicidal Activity of Pyrimidine-Based Compounds

Compound IDTarget WeedActivity MetricValueReference CompoundReference Value
Pyrido[2,3-d]pyrimidine 2oLactuca sativa (Lettuce)InhibitionCompleteClomazoneNot specified
Pyrido[2,3-d]pyrimidine 2oBrassica campestrisInhibitionCompleteFlumioxazinNot specified
Barbituric Acid Derivative BA-1Broadleaf WeedsSum Inhibition Rate at 150 g/ha>70%Flumiclorac-pentyl<70%
Phenylpyrazole Derivative III-5PPO InhibitionpI506.51Saflufenacil6.89

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound are provided below.

Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine

This protocol describes a common method for the bromination of 2-aminopyrimidine.

Materials:

  • 2-Aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 2-aminopyrimidine (2.5 g, 26.29 mmol) in acetonitrile (25 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (4.6 g, 27.9 mmol) to the cooled solution.

  • Stir the reaction mixture in the dark at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water (100 mL).

  • Collect the solid by suction filtration and dry in vacuo to obtain the white solid product.[4]

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details a general procedure for the palladium-catalyzed cross-coupling of a bromopyrimidine with a boronic acid, a key step in creating more complex agrochemical structures.

Materials:

  • This compound (or other bromopyrimidine derivative)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, add the bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with standard aqueous workup and purification by column chromatography.

Signaling Pathways and Modes of Action

The agrochemicals derived from this compound often target specific and vital biochemical pathways in fungi and plants.

Fungicidal Mode of Action: Inhibition of Succinate Dehydrogenase (SDH)

Many pyrimidine-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH is a critical enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By inhibiting SDH, these fungicides block the oxidation of succinate to fumarate, leading to a disruption of cellular respiration and energy production, ultimately causing fungal cell death.[1][2]

SDH_Inhibition cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) CoQ Coenzyme Q ComplexII->CoQ e- ATP_Production ATP Production SDHI SDHI Fungicide (Pyrimidine-based) SDHI->ComplexII Inhibition Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrimidine-based fungicides.

Herbicidal Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Certain herbicides derived from pyrimidine precursors function by inhibiting protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway.[3][5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. This molecule, in the presence of light and oxygen, generates highly reactive singlet oxygen, causing rapid lipid peroxidation and membrane damage, resulting in the death of the plant cells.[3][5]

PPO_Inhibition Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen IX Glutamate->Protoporphyrinogen_IX Biosynthesis Pathway PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulation Accumulation in Cytoplasm Protoporphyrinogen_IX->Accumulation PPO_Inhibitor PPO Inhibitor (Pyrimidine-based) PPO_Inhibitor->PPO Inhibition Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Light_O2 Light + O2 Accumulation->Light_O2 Auto-oxidation to Protoporphyrin IX Singlet_Oxygen Singlet Oxygen (¹O₂) Light_O2->Singlet_Oxygen Cell_Death Lipid Peroxidation & Cell Death Singlet_Oxygen->Cell_Death

Caption: Herbicidal action via Protoporphyrinogen Oxidase (PPO) inhibition.

Experimental Workflow for Agrochemical Discovery

The development of novel agrochemicals from this compound follows a structured workflow from synthesis to biological evaluation.

Agrochemical_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Nucleophilic Substitution) Start->Synthesis Library Library of Novel Pyrimidine Derivatives Synthesis->Library Screening High-Throughput Biological Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active Compounds Candidate Agrochemical Candidate Lead_Opt->Candidate Field_Trials Field Trials & Toxicology Studies Candidate->Field_Trials Product Commercial Agrochemical Field_Trials->Product

Caption: Workflow for agrochemical discovery from this compound.

This compound is a cornerstone intermediate in the synthesis of a diverse array of modern agrochemicals. Its utility in established synthetic methodologies, such as cross-coupling reactions, allows for the efficient construction of complex molecules with high biological activity. The protocols and mechanistic insights provided herein offer a valuable resource for researchers and scientists in the agrochemical industry to leverage the potential of this versatile building block in the development of next-generation crop protection solutions.

References

Application Notes and Protocols for C-N Cross-Coupling with Pyrimidine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the palladium-catalyzed C-N cross-coupling of amines with pyrimidine substrates, a crucial reaction in the synthesis of pharmacologically active compounds. The protocols outlined below are based on the principles of the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[1][2][3]

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including numerous approved drugs. The formation of C-N bonds at various positions on the pyrimidine ring is a key step in the synthesis and functionalization of these important compounds. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for this purpose due to their broad substrate scope and functional group tolerance.[4][5][6] This methodology enables the coupling of pyrimidine halides or pseudohalides with a wide range of primary and secondary amines.

Experimental Protocols

The following protocols provide a general framework for the C-N cross-coupling of pyrimidine substrates. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations to achieve optimal yields.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Halogenated Pyrimidines

This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl halides and is suitable for a range of pyrimidine substrates.[1][4]

Materials:

  • Halogenated pyrimidine (e.g., 2-chloropyrimidine, 4-bromopyrimidine) (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (2-10 mol%)[4][7]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.5 equiv)[1][8]

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[1][4][8]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Addition of Reactants: Add the halogenated pyrimidine and the amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1 M with respect to the pyrimidine substrate.[1]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring in a preheated oil bath to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[9][10]

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), phosphine ligand (e.g., XPhos, 7-10 mol%), base (e.g., t-BuONa, 2.2-2.5 equiv), halogenated pyrimidine (1.0 equiv), and amine (2.1-2.2 equiv).[9]

  • Solvent Addition: Add anhydrous toluene.[9]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes).[9]

  • Work-up and Purification: After cooling, work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the C-N cross-coupling of various pyrimidine substrates.

Table 1: Palladium-Catalyzed Amination of 4-(Pyridin-3-yl)pyrimidin-2-amines [4]

EntryAryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole2-Amino-4-(pyridin-3-yl)pyrimidinePd₂(dba)₃ / dpppNaOt-BuTolueneReflux24Low
24-Bromoanisole2-Amino-4-(pyridin-3-yl)pyrimidinePdCl₂(PPh₃)₂ / XantphosNaOt-BuTolueneReflux2482
31-Bromo-4-(trifluoromethyl)benzene2-Amino-4-(pyridin-3-yl)pyrimidinePdCl₂(PPh₃)₂ / XantphosNaOt-BuTolueneReflux2431
41-Bromo-4-nitrobenzene2-Amino-4-(pyridin-3-yl)pyrimidinePdCl₂(PPh₃)₂ / XantphosNaOt-BuTolueneReflux2427

Table 2: Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine [1]

EntryPyrimidine SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12,5-Dichloro-4,6-pyrimidinediamineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene10018Varies
22,5-Dichloro-4,6-pyrimidinediamineAnilinePd₂(dba)₃ / XantphosNaOt-BuDioxane10012Varies

Note: Yields are often reported as "good" or "excellent" in narrative descriptions and may vary depending on the specific amine used.

Mandatory Visualization

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_complex R-Pd(II)(X)L_n OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord + HNR'R'' Amine_Complex [R-Pd(II)(NHR'R'')L_n]X Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex R-Pd(II)(NR'R'')L_n Deprotonation->Amido_Complex - HBX RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 + R-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for C-N Cross-Coupling

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Ligand, Base, Pyrimidine, Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool and Work-up (Extraction) monitoring->workup Complete purification Purify (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for C-N cross-coupling.

References

Application Notes and Protocols for Conductive Polymer Development in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Conductive Polymers

Conductive polymers are organic polymers that possess the ability to conduct electricity.[1] Unlike conventional polymers, which are typically electrical insulators, these materials have a conjugated π-electron system in their backbone, which allows for the movement of charge carriers.[1] Their unique combination of the electrical properties of metals or semiconductors with the mechanical flexibility, light weight, and processing advantages of polymers makes them highly attractive for a wide range of applications.[2]

Key families of conductive polymers include polyanilines (PANI), polypyrroles (PPy), and polythiophenes (PTh), with poly(3,4-ethylenedioxythiophene) (PEDOT) being a prominent derivative.[3] The conductivity of these polymers can be tuned over several orders of magnitude through a process called doping, which involves the introduction of charge carriers into the polymer chain.[4] Applications of conductive polymers are diverse, spanning from energy storage and conversion in batteries and supercapacitors to roles in solar cells, sensors, and biomedical devices.[2][5]

Data Presentation: Properties of Common Conductive Polymers

The following tables summarize key quantitative data for Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) (PEDOT) to facilitate comparison.

Table 1: Electrical Properties of Conductive Polymers

PolymerDoped Conductivity (S/cm)Undoped Conductivity (S/cm)
Polyaniline (PANI)30 – 200[6]10⁻¹⁰
Polypyrrole (PPy)10² – 7.5×10³10⁻⁶ – 10⁻¹⁰[4]
PEDOT:PSSup to 4600[7]< 1.0[8]

Table 2: Mechanical Properties of Conductive Polymers

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Polyaniline (PANI)30 - 1001.5 - 4.05 - 30
Polypyrrole (PPy)30.10 - 60.30[9]Varies with synthesis[9]4.47 - 6.38[9]
PEDOT:PSS20 - 1001.0 - 3.02 - 10

Table 3: Application-Specific Performance of Conductive Polymers

PolymerApplicationKey Performance MetricValue
Polyaniline (PANI)SupercapacitorSpecific Capacitance (F/g)up to 1284[10]
Polypyrrole (PPy)SupercapacitorSpecific Capacitance (F/g)up to 480[10]
PEDOTSupercapacitorSpecific Capacitance (F/g)up to 210[10]
Polyaniline (PANI)Dye-Sensitized Solar Cell (DSSC)Power Conversion Efficiency (%)7.15[7]
PEDOTDye-Sensitized Solar Cell (DSSC)Power Conversion Efficiency (%)7.88[11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of conductive polymers are provided below.

Synthesis Protocols

1. Chemical Oxidative Synthesis of Polyaniline (PANI) Hydrochloride

This protocol describes a standard method for synthesizing polyaniline in its conductive emeraldine salt form.

  • Materials:

    • Aniline hydrochloride (0.2 M)

    • Ammonium persulfate (0.25 M)

    • Distilled water

    • 0.2 M Hydrochloric acid (HCl)

    • Acetone

  • Procedure:

    • Prepare a 0.2 M solution of aniline hydrochloride in distilled water.

    • Prepare a 0.25 M solution of ammonium persulfate in distilled water.

    • Allow both solutions to equilibrate at room temperature for 1 hour.

    • Mix the two solutions in a beaker and stir briefly.

    • Allow the mixture to rest at room temperature for polymerization to occur. A dark green precipitate of PANI hydrochloride will form.

    • The following day, collect the precipitate by filtration.

    • Wash the precipitate with three portions of 0.2 M HCl, followed by three portions of acetone.

    • Dry the resulting PANI hydrochloride powder in a vacuum oven at 60°C.

2. Chemical Oxidative Synthesis of Polypyrrole (PPy)

This protocol outlines the synthesis of polypyrrole using ferric chloride as an oxidant.

  • Materials:

    • Pyrrole monomer

    • Ferric chloride (FeCl₃) solution (2.5 M)

    • De-ionized water

    • Ethanol

  • Procedure:

    • In a round bottom flask, add 8.5 ml of pyrrole monomer to 25 ml of de-ionized water.

    • Stir the mixture for 10 minutes using a magnetic stirrer.

    • Slowly add the 2.5 M FeCl₃ solution dropwise to the monomer solution. The appearance of a black precipitate indicates the formation of polypyrrole.

    • Allow the polymerization to proceed for 24 hours at room temperature.

    • Filter the black polymer powder and wash it several times with a mixture of de-ionized water and ethanol.

    • Dry the polymer powder in a vacuum oven for 24 hours.

3. Synthesis of PEDOT:PSS Aqueous Dispersion

This protocol describes the synthesis of a stable aqueous dispersion of PEDOT doped with polystyrene sulfonate (PSS).

  • Materials:

    • 3,4-ethylenedioxythiophene (EDOT) monomer

    • Poly(styrene sulfonate) (PSS)

    • Ammonium persulfate (APS) as an oxidant

    • Distilled water

  • Procedure:

    • Dissolve PSS in distilled water to create a template solution.

    • Add the EDOT monomer to the PSS solution and stir until fully dissolved.

    • Initiate polymerization by adding an aqueous solution of ammonium persulfate.

    • Maintain the reaction at a controlled temperature (e.g., 40°C) and monitor the conversion of EDOT.

    • Once the desired conversion is reached (e.g., >80%), stop the reaction.[4]

    • The resulting product is a stable aqueous dispersion of PEDOT:PSS.

Characterization Protocols

1. Four-Point Probe for Electrical Conductivity Measurement

This method is used to measure the sheet resistance of a conductive polymer film, from which conductivity can be calculated.

  • Equipment:

    • Four-point probe setup with four equally spaced collinear probes

    • Current source

    • Voltmeter

  • Procedure:

    • Place the conductive polymer film on a non-conductive substrate.

    • Bring the four probes into contact with the surface of the film.

    • Apply a constant current (I) through the two outer probes.

    • Measure the voltage drop (V) between the two inner probes.

    • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I), which simplifies to Rs ≈ 4.532 * (V / I).[12]

    • Measure the thickness (t) of the polymer film.

    • Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t).

2. Cyclic Voltammetry (CV) for Electrochemical Characterization

CV is used to study the redox behavior of conductive polymers.

  • Equipment:

    • Potentiostat

    • Electrochemical cell with a three-electrode setup:

      • Working electrode (e.g., platinum or glassy carbon coated with the conductive polymer)

      • Reference electrode (e.g., Ag/AgCl)

      • Counter electrode (e.g., platinum wire)

    • Electrolyte solution (e.g., 0.1 M solution of a suitable salt in an appropriate solvent)

  • Procedure:

    • Assemble the three-electrode cell with the electrolyte solution.

    • Degas the electrolyte by bubbling an inert gas (e.g., nitrogen or argon) through it for approximately 10 minutes to remove dissolved oxygen.

    • Connect the electrodes to the potentiostat.

    • Set the potential window and scan rate in the potentiostat software.

    • Initiate the potential sweep. The potential is linearly swept from a starting potential to a vertex potential and then back to the start.

    • Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

    • Analyze the voltammogram to identify oxidation and reduction peaks, which provide information about the electrochemical properties of the polymer.

3. Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

FTIR is used to identify the functional groups and confirm the chemical structure of the synthesized polymers.

  • Equipment:

    • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample analysis.

  • Procedure:

    • Obtain a small amount of the dried polymer powder or a thin film.

    • If using an ATR-FTIR, place the sample directly onto the ATR crystal and apply pressure to ensure good contact.

    • If not using ATR, prepare a KBr pellet by mixing a small amount of the polymer with potassium bromide and pressing it into a transparent disk.

    • Place the sample (or KBr pellet) in the FTIR spectrometer's sample holder.

    • Record the infrared spectrum over a specific range (e.g., 4000-400 cm⁻¹).

    • Analyze the resulting spectrum to identify characteristic absorption peaks corresponding to the functional groups present in the polymer, confirming its structure.[13]

Visualizations

Experimental Workflows and Logical Relationships

Diagram 1: Chemical Synthesis Workflow for Conductive Polymers

cluster_synthesis Chemical Synthesis Workflow A Monomer & Dopant Solution Preparation C Mixing & Polymerization A->C B Oxidant Solution Preparation B->C D Filtration & Washing C->D E Drying D->E F Conductive Polymer Powder/Film E->F

Caption: Workflow for chemical synthesis of conductive polymers.

Diagram 2: Characterization Workflow for Conductive Polymers

cluster_characterization Characterization Workflow A Synthesized Conductive Polymer B Structural Analysis (FTIR) A->B C Electrochemical Analysis (CV) A->C D Conductivity Measurement (Four-Point Probe) A->D E Material Properties Database B->E C->E D->E

Caption: Workflow for characterizing conductive polymers.

Diagram 3: Structure-Property Relationship in Conductive Polymers

cluster_relationship Structure-Property Relationship A Polymer Backbone (Conjugated π-system) C Charge Carrier Density (Polarons, Bipolarons) A->C B Doping Level B->C D Electrical Conductivity C->D E Application Performance (e.g., in Sensors, Solar Cells) D->E

Caption: Relationship between structure and conductivity.

References

Troubleshooting & Optimization

Technical Support Center: Selective Bromination of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bromination of 2-aminopyrimidine, with a focus on avoiding di-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the mono-bromination of 2-aminopyrimidine?

The primary product of mono-bromination is 2-amino-5-bromopyrimidine. The amino group at the C-2 position is an activating group that directs electrophilic substitution to the C-5 position of the pyrimidine ring.

Q2: What is the main di-brominated side product observed?

The major di-brominated impurity is 2-amino-3,5-dibromopyrimidine. The initial bromination at the C-5 position further activates the ring, making the C-3 position susceptible to a second electrophilic attack.

Q3: Which brominating agents are recommended for selective mono-bromination?

N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the selective mono-bromination of 2-aminopyrimidine. It is generally easier to handle than liquid bromine and can provide high yields of the desired mono-brominated product under controlled conditions. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another suitable alternative.

Q4: How can I monitor the progress of the reaction to avoid over-bromination?

Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting material and the desired product, you can determine the optimal time to quench the reaction and prevent the formation of the di-brominated side product.

Troubleshooting Guide: Formation of Di-brominated Product

This guide will help you troubleshoot and optimize your reaction conditions to favor the formation of the desired mono-brominated product, 2-amino-5-bromopyrimidine.

Issue: Significant formation of 2-amino-3,5-dibromopyrimidine is observed.

Possible Causes and Recommended Solutions:

  • Incorrect Stoichiometry of Brominating Agent: An excess of the brominating agent is a primary cause of di-bromination.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use a molar ratio of 1.0 to 1.1 equivalents of NBS relative to 2-aminopyrimidine.

  • Elevated Reaction Temperature: Higher temperatures can increase the reaction rate and lead to a loss of selectivity, favoring di-bromination.

    • Solution: Maintain a low reaction temperature. It is recommended to perform the addition of the brominating agent at 0 °C (ice bath) and to let the reaction proceed at or below room temperature.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the formation of the di-brominated product, even with the correct stoichiometry.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

  • Choice of Solvent: The solvent can influence the reactivity of the brominating agent.

    • Solution: Acetonitrile is a commonly used and effective solvent for this reaction. Polar aprotic solvents like DMF can also be used, but reaction times may need to be optimized.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes the expected product distribution based on varying reaction conditions. The data is compiled from typical outcomes reported in the literature.

Molar Equivalents of Brominating Agent (NBS)TemperaturePredominant ProductTypical Yield of Mono-bromo ProductNotes
1.0 - 1.10 °C to Room Temperature2-amino-5-bromopyrimidine> 90%[1]Optimal conditions for selective mono-bromination.
> 1.5Room Temperature to ElevatedMixture of mono- and di-bromo products60-70%Di-bromination becomes a significant side reaction.
≥ 2.0Elevated Temperature2-amino-3,5-dibromopyrimidineLow to moderateConditions favoring the formation of the di-brominated product.

Experimental Protocols

Key Experiment: Selective Mono-bromination of 2-Aminopyrimidine using NBS

This protocol is designed to maximize the yield of 2-amino-5-bromopyrimidine while minimizing the formation of the di-brominated byproduct.

Materials:

  • 2-aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • While stirring, add N-Bromosuccinimide (1.05 eq.) portion-wise to the cooled solution.

  • Maintain the reaction mixture at 0 °C for 30 minutes, and then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-5-bromopyrimidine.

Visualizations

Bromination_Pathway cluster_main Bromination of 2-Aminopyrimidine 2-Aminopyrimidine 2-Aminopyrimidine 2-Amino-5-bromopyrimidine 2-Amino-5-bromopyrimidine 2-Aminopyrimidine->2-Amino-5-bromopyrimidine + Br+ (e.g., NBS) (Controlled Conditions) 2-Amino-3,5-dibromopyrimidine 2-Amino-3,5-dibromopyrimidine 2-Amino-5-bromopyrimidine->2-Amino-3,5-dibromopyrimidine + Br+ (Excess NBS / Higher Temp.)

Caption: Reaction pathway for the bromination of 2-aminopyrimidine.

Troubleshooting_Workflow cluster_workflow Troubleshooting Di-bromination start Di-bromination Observed check_stoichiometry Check NBS Stoichiometry start->check_stoichiometry is_stoichiometry_correct Is it ~1.0-1.1 eq.? check_stoichiometry->is_stoichiometry_correct adjust_stoichiometry Reduce NBS to 1.0-1.1 eq. is_stoichiometry_correct->adjust_stoichiometry No check_temperature Check Reaction Temperature is_stoichiometry_correct->check_temperature Yes adjust_stoichiometry->check_temperature is_temp_low Is it ≤ Room Temp.? check_temperature->is_temp_low lower_temperature Run reaction at 0 °C is_temp_low->lower_temperature No check_time Monitor Reaction Time is_temp_low->check_time Yes lower_temperature->check_time is_time_monitored Is reaction monitored by TLC/LC-MS? check_time->is_time_monitored monitor_and_quench Quench reaction upon completion of mono-bromination is_time_monitored->monitor_and_quench No end_node Mono-bromination Favored is_time_monitored->end_node Yes monitor_and_quench->end_node

Caption: Troubleshooting workflow for avoiding di-bromination.

References

Technical Support Center: Purification of 2-Amino-5-bromopyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-5-bromopyrimidine via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.

Solubility and Solvent Selection

Effective recrystallization is critically dependent on the appropriate choice of solvent. An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.

Qualitative Solubility Data for 2-Amino-5-bromopyrimidine and Related Compounds

Solvent2-Amino-5-bromopyrimidine Solubility2-Amino-5-bromopyrazine Solubility Trend (Proxy)Key Considerations
Methanol Slightly soluble when heated[1]Good solubility at higher temperaturesA potential solvent for single-solvent recrystallization.
Ethanol Likely similar to methanolGood solubility at higher temperaturesAnother potential candidate for single-solvent recrystallization.
Isopropanol Likely similar to other alcoholsGood solubility at higher temperaturesMay offer a different solubility profile compared to methanol and ethanol.
Water Insoluble[1]Low solubilityCan be used as an anti-solvent in a mixed-solvent system.
DMSO Slightly soluble[1]High solubilityHigh boiling point may be problematic for removal.
Benzene Mentioned as a recrystallization solvent in some procedures[2]Not reportedUse with caution due to toxicity.
Acetonitrile Used as a reaction solvent, implying some solubility[3]Moderate solubilityMay be a suitable recrystallization solvent.

Experimental Protocol: Recrystallization of 2-Amino-5-bromopyrimidine

This protocol outlines a general procedure for the purification of 2-Amino-5-bromopyrimidine by recrystallization. The choice of solvent and specific volumes should be optimized based on the scale of the experiment and the purity of the starting material.

Materials:

  • Crude 2-Amino-5-bromopyrimidine

  • Selected recrystallization solvent (e.g., Methanol, Ethanol)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with stirring)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. For this example, we will use methanol.

  • Dissolution:

    • Place the crude 2-Amino-5-bromopyrimidine in an Erlenmeyer flask.

    • Add a minimal amount of methanol and a stir bar.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot methanol until the solid just dissolves completely. Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Final Product a Crude Product b Add Minimal Hot Solvent a->b c Hot Filtration (Optional) b->c d Cool Slowly c->d e Induce Crystallization (Optional) d->e f Vacuum Filtration d->f e->f g Wash with Cold Solvent f->g h Dry Crystals g->h i Pure 2-Amino-5-bromopyrimidine h->i

Caption: A generalized workflow for the purification of 2-Amino-5-bromopyrimidine by recrystallization.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
"Oiling Out" (Formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated, and the compound is coming out of solution too rapidly. High concentration of impurities depressing the melting point.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Ensure a slower cooling rate. Consider using a different solvent with a lower boiling point.[4]
No Crystal Formation Upon Cooling The solution is not sufficiently saturated (too much solvent was added). The solution is supersaturated and requires nucleation to begin crystallization.Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution. Add a seed crystal of pure 2-Amino-5-bromopyrimidine. If too much solvent was used, evaporate some of the solvent and allow the solution to cool again.[4]
Low Recovery of Purified Product Too much solvent was used during dissolution, leaving a significant amount of the product in the mother liquor. The crystals were washed with too much cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution thoroughly in an ice bath before filtration to maximize precipitation. Wash the crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus is pre-warmed for hot filtration.
Colored Impurities Remain in Crystals The colored impurity has similar solubility to the product. The crystals formed too quickly, trapping impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Ensure a slow cooling rate to allow for selective crystallization.
Crystals are Very Fine or Powdery The solution cooled too rapidly.Allow the solution to cool to room temperature without disturbance before placing it in an ice bath. Insulate the flask to slow down the cooling process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 2-Amino-5-bromopyrimidine?

A1: Based on available data, alcohols such as methanol and ethanol are good starting points as 2-Amino-5-bromopyrimidine is slightly soluble in them when heated.[1] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific sample, as purity can affect solubility.

Q2: My compound is insoluble in all single solvents I've tried. What should I do?

A2: In such cases, a mixed-solvent system can be employed. Dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, and which is miscible with the "good" solvent) dropwise until the solution becomes turbid. Gently heat to redissolve the precipitate and then allow it to cool slowly. A common combination is a polar solvent like ethanol with a non-polar anti-solvent like water.

Q3: How can I improve the purity of my recrystallized product?

A3: To enhance purity, ensure a slow rate of cooling to allow for the selective formation of crystals. A second recrystallization step can also be performed. If colored impurities are present, treatment with activated charcoal in the hot solution before filtration can be effective.

Q4: Is it necessary to use a seed crystal?

A4: While not always necessary, using a seed crystal can be very helpful, especially if you are having difficulty inducing crystallization. A seed crystal provides a nucleation site for crystal growth to begin, which can be particularly useful in preventing the formation of a supersaturated solution or "oiling out".[4]

Q5: What safety precautions should I take when performing this recrystallization?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flammability of the organic solvents used and keep them away from ignition sources. Refer to the Safety Data Sheet (SDS) for 2-Amino-5-bromopyrimidine and the chosen solvents for specific handling and disposal information.

References

Technical Support Center: Purification of 2-amino-3,5-dibromopyridine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing 2-amino-3,5-dibromopyridine as an impurity from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the 2-amino-3,5-dibromopyridine impurity?

A1: The three most effective and commonly used methods for removing 2-amino-3,5-dibromopyridine are washing with a selective solvent, recrystallization, and column chromatography. The selection of the optimal method depends on factors such as the concentration of the impurity, the desired final purity of the target compound, and the scale of the reaction.[1]

Q2: Why is 2-amino-3,5-dibromopyridine a frequent impurity?

A2: 2-amino-3,5-dibromopyridine often forms as a byproduct due to the over-bromination of 2-aminopyridine during syntheses, such as in the preparation of 2-amino-5-bromopyridine.[1][2][3][4][5] Careful control of reaction stoichiometry and conditions is essential to minimize its formation.[1]

Q3: Is there a quick method for removing a small amount of this impurity?

A3: For minor quantities of the 2-amino-3,5-dibromopyridine impurity, washing the crude product with hot petroleum ether is a rapid and efficient purification method.[1][6] This technique exploits the lower solubility of the desired monobrominated product in hot petroleum ether compared to the dibrominated impurity.[1]

Q4: When is it best to use column chromatography for purification?

A4: Column chromatography is the recommended method when a very high degree of purity is necessary, or when other techniques like recrystallization do not provide adequate separation.[1] It is particularly effective for separating compounds that have similar polarities.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of the desired product after washing with hot petroleum ether. The desired product may have some solubility in the wash solvent, leading to losses.- Use the minimum amount of hot solvent necessary for washing.- Ensure the solvent is not boiling too vigorously.- Consider performing the wash at a slightly lower temperature.
Crystals do not form during recrystallization. The solution may not be sufficiently saturated, or the cooling process is too rapid.[1]- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[1]
The product co-elutes with the impurity during column chromatography. The polarity of the product and the impurity are very similar.[1]- Employ a shallower solvent gradient during elution.- Consider using a different stationary phase, such as alumina, which may offer different selectivity.[1]
The purified product still contains traces of the dibromo impurity. The chosen purification method may not be optimal for the level of impurity present.- For minor impurities, a second wash or recrystallization may be sufficient.- For higher levels of purity, column chromatography is recommended.[1]

Comparison of Purification Methods

Purification Method Principle of Separation Typical Purity Achieved Estimated Yield Loss Key Advantages Key Disadvantages
Washing with Hot Petroleum Ether Differential solubility[1]>95%[1]5-15%[1]Fast, simple, and effective for minor impurities.[1]May not be sufficient for high impurity levels; potential for product loss.[1]
Recrystallization Difference in solubility at different temperatures[1]>98%[1]10-30%[1]Can achieve high purity; scalable.[1]Higher potential for yield loss compared to washing.
Column Chromatography Differential adsorption to the stationary phase>99%15-40%Can achieve very high purity; separates compounds with similar polarities.[1]More time-consuming, requires more solvent, and can lead to higher yield loss.

Detailed Experimental Protocols

Protocol 1: Washing with Hot Petroleum Ether

This protocol is suitable for the removal of minor amounts of 2-amino-3,5-dibromopyridine.

Materials:

  • Crude product containing 2-amino-3,5-dibromopyridine impurity

  • Petroleum ether (boiling point range 60-80°C)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a sufficient volume of petroleum ether to create a slurry (approximately 3-5 mL per gram of crude product).[1]

  • Heat the slurry to a gentle boil with stirring for 10-15 minutes.[1]

  • Quickly filter the hot mixture through a Büchner funnel.[1]

  • Wash the collected solid on the filter with a small amount of hot petroleum ether.

  • Repeat the washing step one or two more times for optimal purity.[1]

  • Dry the purified product in a vacuum oven.

Protocol 2: Recrystallization

This protocol is effective for achieving higher purity.

Materials:

  • Crude product

  • Recrystallization solvent (e.g., ethanol, benzene, or a mixture of solvents)

  • Erlenmeyer flask with a reflux condenser

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and attach the reflux condenser.

  • Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Column Chromatography

This protocol is recommended for achieving the highest possible purity.

Materials:

  • Crude product

  • Silica gel (or alumina)

  • Chromatography column

  • Eluent (e.g., a gradient of petroleum ether and ethyl acetate)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) supplies for monitoring

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel in a non-polar solvent (e.g., petroleum ether).

  • Load the sample: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., petroleum ether with a small amount of ethyl acetate) and carefully load it onto the top of the silica gel bed.[1]

  • Elution: Begin elution with a non-polar mobile phase, such as 100% petroleum ether.[1] Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent like ethyl acetate.

  • Collect fractions: Collect the eluent in separate fractions.[1]

  • Monitor the separation: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the pure desired product.

  • Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[1]

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude Reaction Mixture wash Washing with Hot Petroleum Ether crude->wash Minor Impurity recrystal Recrystallization crude->recrystal Moderate Impurity column Column Chromatography crude->column High Purity Needed analysis Purity Analysis (TLC, HPLC, NMR) wash->analysis recrystal->analysis column->analysis product Pure Product analysis->product

Caption: Experimental workflow for purification of the target compound.

decision_tree decision decision start Start with Crude Product impurity_level Assess Impurity Level start->impurity_level purity_req High Purity Required? impurity_level->purity_req High / Moderate wash Wash with Hot Petroleum Ether impurity_level->wash Low recrystallize Recrystallization purity_req->recrystallize No column Column Chromatography purity_req->column Yes end Pure Product wash->end recrystallize->end column->end

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Improving the Solubility of 5-Amino-2-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 5-Amino-2-bromopyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this versatile building block. As a heterocyclic compound possessing both a basic amino group and a moderately polar pyrimidine core, its solubility can be enigmatic. This guide provides a logical, causality-driven approach to systematically overcome these issues, ensuring your reactions proceed efficiently and reproducibly.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?

A1: this compound is a crystalline solid with a high melting point, which suggests significant intermolecular forces in its solid state.[1] Its solubility is generally poor in many common solvents. Understanding its baseline solubility is the first step in troubleshooting.

Table 1: Physical and Solubility Properties of this compound

Property Value Source(s)
Molecular Formula C₄H₄BrN₃ [1][2]
Molecular Weight 174.00 g/mol [2]
Appearance White to light beige crystalline powder [1]
Melting Point 241-243 °C [1]
Water Solubility Insoluble [1][3]
Common Solvents Slightly soluble in DMSO; Slightly soluble in Methanol (with heating) [1][3]

| Predicted pKa | 1.93 ± 0.10 (for the conjugate acid) |[1] |

The key takeaway is that standard non-polar (e.g., hexanes, toluene) and polar aprotic solvents (e.g., THF, DCM) at room temperature are unlikely to be effective. The slight solubility in heated polar solvents like methanol and DMSO indicates that energy is needed to overcome the crystal lattice energy.[4]

Q2: My this compound is not dissolving. What are the initial troubleshooting steps?

A2: When facing poor solubility, a systematic, tiered approach is most effective. Start with the simplest physical methods before moving to chemical modifications.[5]

  • Particle Size Reduction: Increase the surface area of the solid by grinding it into a fine powder using a mortar and pestle. A larger surface area can significantly increase the rate of dissolution, though it won't change the equilibrium solubility.[5][6]

  • Apply Thermal Energy: Gently heat the solvent-reagent mixture while stirring. For many solids, the dissolution process is endothermic, meaning solubility increases with temperature.[4] Given the compound's high melting point, it is thermally stable under typical reaction heating conditions.[1][7]

  • Use Sonication: Place the reaction vessel in an ultrasonic bath. The high-frequency sound waves create cavitation, which can help break apart solid agglomerates and accelerate dissolution.[5]

If these physical methods are insufficient, you must consider altering the chemical environment, as detailed in the guide below.

Advanced Troubleshooting Guide
Q3: Physical methods failed. How can I chemically modify the system to enhance solubility?

A3: The most powerful strategy for a basic compound like this compound is to leverage its amino group by forming a salt in situ. Amines are basic and react with acids to form ammonium salts.[8][9] These salts are ionic, making them significantly more polar and, therefore, much more soluble in polar solvents.[10][11][12]

The Causality: The lone pair of electrons on the amino nitrogen acts as a proton acceptor. In the presence of an acid (like HCl or HBr), it becomes protonated, forming a pyrimidinium salt. This introduces a formal charge, drastically increasing the molecule's polarity and its ability to interact with polar solvent molecules.

G cluster_0 Poorly Soluble Free Base cluster_1 Acid Addition cluster_2 Highly Soluble Salt FreeBase This compound (Slightly Polar, Crystalline) Salt 5-Ammonio-2-bromopyrimidinium Chloride (Ionic, Highly Polar) FreeBase->Salt Protonation of Amino Group Acid Protic Acid (e.g., HCl) Acid->Salt Provides H+

Practical Application: Before adding your coupling partner, add 1.0 to 1.1 equivalents of a strong acid (e.g., HCl in dioxane, or concentrated aqueous HBr) to the suspension of this compound in a polar solvent like isopropanol, ethanol, or even water. Stirring should result in a clear solution of the corresponding salt. See Protocol 1 for a detailed methodology.

Q4: When is a co-solvent system the right choice, and how do I select one?

A4: A co-solvent system is ideal when you need to dissolve both a non-polar and a polar reactant, or when in situ salt formation is incompatible with your reaction conditions (e.g., if you require a free-base amine for the subsequent step). The goal is to create a solvent mixture with a polarity intermediate between that of the individual solvents, effectively accommodating a wider range of solutes.[13][14]

The Causality: Co-solvents work by reducing the interfacial tension between the solute and the primary solvent.[13] For example, adding a water-miscible organic solvent like ethanol or DMSO to water disrupts the highly structured hydrogen-bonding network of water, creating a less polar environment where an organic molecule like this compound is more readily solvated.[14][15]

Selection Strategy: The choice of co-solvent depends on the polarity of your other reagents and the requirements of the reaction chemistry.

Table 2: Recommended Co-Solvent Systems

Primary Solvent Co-Solvent Polarity Profile Common Applications
Toluene / Heptane Ethanol / Isopropanol Primarily Non-polar Suzuki or Buchwald couplings where the organometallic reagent requires a non-polar environment, but the amine needs help dissolving.
Water DMSO / DMF / Ethanol Highly Polar Nucleophilic aromatic substitution (SNAr) reactions where the nucleophile is dissolved in water.[16]

| THF / Dioxane | Water / Methanol | Mid-Polarity | General purpose for reactions involving reagents of mixed polarities. |

Use the following workflow to guide your selection process.

G Start Start: Solubility Issue CheckReagents Analyze Polarity of All Reagents Start->CheckReagents AllPolar All Reagents Polar? CheckReagents->AllPolar Yes AllNonPolar All Reagents Non-Polar? CheckReagents->AllNonPolar No UsePolar Use Single Polar Solvent (e.g., DMF, NMP) Consider Heating/Sonication AllPolar->UsePolar MixedPolarity Mixed Polarity AllNonPolar->MixedPolarity No UseNonPolar Use Single Non-Polar Solvent (e.g., Toluene) Consider Heating/Sonication AllNonPolar->UseNonPolar UseCoSolvent Select Co-Solvent System (e.g., Toluene/IPA, THF/H2O) See Table 2 MixedPolarity->UseCoSolvent

Experimental Protocols
Protocol 1: Solubility Enhancement via In Situ Salt Formation

This protocol describes the formation of this compound hydrochloride to create a stock solution in a polar protic solvent.

Materials:

  • This compound

  • Isopropanol (IPA) or Ethanol

  • 4M HCl in Dioxane (or concentrated aqueous HCl)

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • Preparation: To a clean, dry reaction flask under an inert atmosphere (if required by subsequent steps), add this compound (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., Isopropanol) to achieve a target concentration of 0.1-0.5 M. The material will likely remain as a suspension.

  • Acidification: While stirring vigorously, add 4M HCl in Dioxane dropwise (1.05 eq). If using aqueous HCl, be mindful of the added water's compatibility with the subsequent reaction.

  • Dissolution: Continue stirring at room temperature. The suspension should gradually dissolve over 15-30 minutes to yield a clear, homogeneous solution of the pyrimidinium salt. Gentle warming (40-50 °C) can be applied to expedite this process.

  • Validation: The resulting solution is now ready for use. The amine is in its protonated, protected state. Note that if the subsequent reaction requires the free base, a non-nucleophilic base (e.g., DIPEA, NaHCO₃) must be added to neutralize the salt.

Protocol 2: Systematic Screening of Co-Solvents

This protocol provides a small-scale method to rapidly identify an effective co-solvent system.

Materials:

  • This compound

  • A selection of primary solvents (e.g., Toluene, THF, Acetonitrile)

  • A selection of co-solvents (e.g., Ethanol, Isopropanol, DMSO, Water)

  • Small vials (e.g., 4 mL) with stir bars

  • Graduated pipettes or syringes

Procedure:

  • Dispensing: Weigh a small, consistent amount of this compound (e.g., 10 mg) into several vials.

  • Primary Solvent: Add a fixed volume of the primary reaction solvent (e.g., 1 mL of Toluene) to each vial. Stir at room temperature. Observe the lack of solubility.

  • Co-solvent Titration: To each vial, begin adding a different co-solvent in small increments (e.g., 50 µL at a time).

  • Observation: After each addition, stir for 5 minutes and visually inspect for dissolution. Record the volume of co-solvent required to achieve a clear solution.

  • Temperature Check: If dissolution is not achieved at room temperature, gently warm the most promising systems to the target reaction temperature and observe any changes.

  • Selection: The system that provides complete dissolution with the smallest volume fraction of co-solvent is often the most suitable starting point for reaction optimization.

References

Technical Support Center: Scaling Up 2-Amino-5-bromopyrimidine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-5-bromopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the bromination of 2-aminopyrimidine?

A1: The bromination of 2-aminopyrimidine is an exothermic reaction. When scaling up, the primary safety concern is the potential for a runaway reaction due to inadequate heat dissipation.[1] This can lead to a rapid increase in temperature and pressure, potentially causing the release of toxic bromine vapors and solvent, posing significant safety risks.[2] It is crucial to have a robust cooling system, controlled addition of the brominating agent, and a well-defined emergency quench procedure.[2]

Q2: How does the choice of brominating agent affect the scalability of the process?

A2: The choice of brominating agent significantly impacts scalability. While elemental bromine (Br₂) is effective, its high reactivity and corrosiveness can pose challenges in large-scale reactors.[3] Alternative reagents like N-bromosuccinimide (NBS) can offer milder reaction conditions and are often safer to handle in large quantities.[2] However, the use of NBS introduces succinimide as a byproduct, which must be efficiently removed during workup and purification.

Q3: What are common challenges in the isolation and purification of 2-Amino-5-bromopyrimidine at an industrial scale?

A3: At an industrial scale, challenges in isolation and purification often revolve around filtration and drying of the final product.[4][5][6] The physical properties of the crystalline product, such as particle size and shape, can affect filtration rates and the efficiency of washing to remove impurities. Large-scale drying must be carefully controlled to ensure low residual solvent levels without causing thermal degradation of the product.[5][6] Agitated Nutsche filter-dryers are commonly used in the pharmaceutical industry to combine filtration, washing, and drying in a single, contained unit.[7]

Q4: How can the formation of impurities be controlled during scale-up?

A4: Impurity profiles can change during scale-up due to variations in mixing, temperature, and reaction time.[8][9] Over-bromination, leading to the formation of dibromo-species, is a potential side reaction. The formation of positional isomers can also occur. To control impurities, it is essential to maintain precise control over reaction parameters. Slow, controlled addition of the brominating agent and efficient mixing are critical to avoid localized high concentrations that can lead to side reactions.[2] Implementing process analytical technology (PAT) can help in real-time monitoring of the reaction to ensure completion and minimize impurity formation.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Yields
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Ensure the reaction is run for a sufficient amount of time. On a larger scale, mass transfer limitations can slow down the reaction rate.
Loss of Product during Workup Optimize the pH during aqueous washes and extractions to minimize the solubility of the product in the aqueous phase. Ensure efficient phase separation.
Sub-optimal Reaction Temperature Maintain the optimal reaction temperature. For exothermic reactions, ensure the cooling system is adequate for the scale of the reaction to prevent side reactions that consume starting material.
Degradation of Starting Material or Product 2-aminopyrimidine and its brominated derivative can be sensitive to harsh acidic or basic conditions and high temperatures. Ensure the workup and purification conditions are mild.
Issue 2: Product Purity Issues
Possible Cause Troubleshooting Step
Presence of Starting Material Extend the reaction time or slightly increase the stoichiometry of the brominating agent. Ensure efficient mixing to promote contact between reactants.
Formation of Over-brominated Byproducts Reduce the rate of addition of the brominating agent. Improve mixing to avoid localized high concentrations. Consider using a milder brominating agent like NBS.
Residual Solvents Optimize the drying process by adjusting temperature, pressure, and time. Ensure the product is a fine, free-flowing powder to facilitate solvent removal.[6]
Inorganic Salt Impurities Ensure thorough washing of the filter cake with a suitable solvent to remove any inorganic salts generated during the reaction or workup.[5]

Experimental Protocols

Key Experiment: Scale-up of 2-Amino-5-bromopyrimidine Synthesis

Objective: To synthesize 2-Amino-5-bromopyrimidine on a larger scale with high yield and purity.

Materials:

  • 2-Aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Brine

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Chiller/heater for reactor temperature control

  • Filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven for drying

Procedure:

  • Charge the jacketed reactor with 2-aminopyrimidine and the chosen solvent.

  • Stir the mixture to ensure complete dissolution.

  • Cool the reactor contents to the desired temperature (e.g., 0-5 °C) using the chiller.

  • In a separate vessel, prepare a solution or slurry of NBS in the solvent.

  • Slowly add the NBS solution/slurry to the reactor via the addition funnel over a period of 2-4 hours, while maintaining the internal temperature within the specified range.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Once the reaction is complete, quench by slowly adding a pre-chilled aqueous solution of sodium thiosulfate to neutralize any unreacted NBS.

  • Adjust the pH of the mixture with an aqueous sodium bicarbonate solution to precipitate the product.

  • Filter the solid product using a Nutsche filter.[7]

  • Wash the filter cake with cold water and then with a small amount of cold solvent to remove impurities.

  • Dry the product under vacuum at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales
Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (100 kg)
Reactant Molar Ratio (2-AP:NBS) 1 : 1.051 : 1.021 : 1.01
Reaction Temperature 0 - 5 °C0 - 5 °C5 - 10 °C (due to heat transfer limitations)
NBS Addition Time 30 minutes2 - 4 hours4 - 8 hours
Typical Yield 90 - 95%85 - 90%80 - 88%
Purity (HPLC) >99%>98.5%>98%

Visualizations

Scale_Up_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Final Processing A Raw Material Charging (2-Aminopyrimidine, Solvent) B Cooling to Reaction Temperature A->B C Controlled Addition of Brominating Agent (NBS) B->C D Reaction Monitoring (IPC) C->D E Quenching D->E Reaction Complete F Precipitation / Crystallization E->F G Filtration F->G H Washing G->H I Drying H->I J Milling (Optional) I->J K Packaging J->K

Caption: Workflow for the scaled-up production of 2-Amino-5-bromopyrimidine.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Completion Is the reaction complete? Start->Check_Completion Check_Workup Review workup procedure Check_Completion->Check_Workup Yes Optimize_Reaction Optimize reaction time/ temperature/mixing Check_Completion->Optimize_Reaction No Check_Impurity Identify major impurity Check_Workup->Check_Impurity Workup OK Optimize_Workup Adjust pH, solvent volumes, and phase separation Check_Workup->Optimize_Workup Issue Found Optimize_Purification Modify crystallization/ washing/drying Check_Impurity->Optimize_Purification Impurity Identified End Problem Resolved Optimize_Reaction->End Optimize_Workup->End Optimize_Purification->End

Caption: Logical troubleshooting flow for yield and purity issues.

References

Technical Support Center: Bromination of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during the bromination of aminopyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Over-bromination resulting in di- or poly-brominated products.

Q1: I am observing significant amounts of di-brominated byproducts in my reaction. How can I improve the selectivity for mono-bromination?

A1: Over-bromination is a common issue due to the activating nature of the amino group on the pyrimidine ring.[1] Here are several strategies to enhance mono-selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the reagent (e.g., N-Bromosuccinimide - NBS).[1]

  • Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture. This helps to avoid localized high concentrations of the brominating agent that can lead to over-bromination.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-brominated products.[1]

  • Choice of Brominating Agent: Consider using a milder brominating agent. While Br₂ can be harsh, NBS is a commonly used alternative that is easier to handle and can offer better control.[2][3] 1,3-dibromo-5,5-dimethylhydantoin (DBH) is another effective reagent for the bromination of pyrimidines.[4]

Issue 2: Formation of undesired regioisomers.

Q2: My bromination reaction is yielding a mixture of isomers. How can I improve the regioselectivity?

A2: The amino group in aminopyrimidines is a strong activating group and directs electrophilic substitution. However, a mixture of products can still be obtained.

  • Understanding Directing Effects: The C-5 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack in pyrimidines.[2] However, the substitution pattern of your specific aminopyrimidine will influence the regioselectivity.

  • Use of Catalysts: For certain substrates, the addition of a Lewis acid catalyst can help direct the bromination to a specific position. For instance, in the bromination of 3-aminopyridine, a Lewis acid like FeBr₃ can direct bromination to the 6-position.[1]

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity of the bromination. The polarity of the solvent can affect the reactivity of the brominating agent and the substrate.[5] Experimenting with different solvents (e.g., polar aprotic like DMF or acetonitrile vs. non-polar like dichloromethane) may improve the desired isomer ratio.[4]

Issue 3: Dehalogenation of the brominated product.

Q3: I am observing a significant amount of the de-brominated starting material in my product mixture. What causes this and how can I prevent it?

A3: Dehalogenation, the replacement of a bromine atom with a hydrogen atom, can be a frustrating side reaction.[6][7] This is particularly problematic in subsequent reactions like Suzuki-Miyaura couplings where the bromo-aminopyrimidine is a substrate.[1][8]

  • Reaction Conditions: Dehalogenation can be promoted by certain reagents and conditions. For example, in Suzuki couplings, some bases or the formation of palladium hydride species can lead to dehalogenation.[1] In other cases, combinations like DMF/trialkylamine can act as a reducing system, causing debromination.[6]

  • Photocatalysis: Some organic photoredox catalysts can mediate dehalogenation, so it is important to be aware of the potential for light-induced side reactions.[9]

  • Workup and Purification: During workup, acidic conditions can sometimes lead to dehalogenation. Neutral or slightly basic workup conditions are often preferable.

  • Choice of Catalyst and Ligands in Downstream Reactions: When using the brominated aminopyrimidine in cross-coupling reactions, the choice of palladium catalyst, ligands, and base is crucial to minimize dehalogenation.

Issue 4: Hydrolysis of the brominated product.

Q4: I suspect my brominated aminopyrimidine is hydrolyzing. Under what conditions does this occur and how can it be avoided?

A4: While less common than over-bromination or dehalogenation, hydrolysis of brominated pyrimidines can occur, especially with harsh aqueous workups or purification conditions.[10]

  • pH Control: Avoid strongly acidic or basic aqueous solutions during workup and purification, as these can promote hydrolysis of the C-Br bond or other functional groups on the molecule.

  • Temperature: Perform workup and purification at lower temperatures to minimize the rate of potential hydrolysis.

  • Anhydrous Conditions: If the desired product is particularly sensitive to hydrolysis, perform the reaction and workup under anhydrous conditions and use non-aqueous workup procedures.

Data Presentation: Bromination of Uridine Derivatives with DBH

The following table summarizes the reaction conditions for the 5-bromination of various uridine derivatives using 1,3-dibromo-5,5-dimethylhydantoin (DBH), highlighting the efficiency of this reagent.

EntrySubstrateSolventDBH (equiv.)TMSOTf (equiv.)Time (h)Yield (%)
12',3',5'-tri-O-acetyluridineCH₂Cl₂1.1-2895
22',3',5'-tri-O-acetyluridineCH₂Cl₂0.550.55694
32',3',5'-tri-O-acetyluridineCH₂Cl₂0.550.552 (at 40°C)98
4UridineDMF0.55-0.3375
52'-DeoxyuridineDMF0.55-0.585

Data adapted from a study on the bromination of nucleosides.[4]

Experimental Protocols

Protocol: Selective Mono-bromination of an Aminopyrimidine using N-Bromosuccinimide (NBS)

This protocol provides a general method for the selective mono-bromination of an activated aminopyrimidine at the C-5 position.

Materials:

  • Aminopyrimidine substrate (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)

  • Acetonitrile (MeCN) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • TLC plates and developing chamber

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aminopyrimidine substrate (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.

  • Stir the resulting mixture at 0°C.

  • Monitor the reaction progress by TLC every 15-30 minutes. The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume any unreacted NBS.

  • Add saturated aqueous sodium bicarbonate solution (10 mL) to neutralize the solution.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure mono-brominated aminopyrimidine.

Visualizations

Troubleshooting Workflow for Aminopyrimidine Bromination

G start Start: Bromination of Aminopyrimidine check_outcome Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_outcome desired_product Desired Mono-bromo Product is Major check_outcome->desired_product Clean Reaction over_bromination Issue: Over-bromination (Di/Poly-bromo products) check_outcome->over_bromination High MW Impurities regioisomers Issue: Regioisomers check_outcome->regioisomers Isomeric Impurities dehalogenation Issue: Dehalogenation check_outcome->dehalogenation Starting Material Reappears hydrolysis Issue: Hydrolysis check_outcome->hydrolysis Hydroxy-pyrimidine Detected end_success Proceed to Purification desired_product->end_success troubleshoot_over Troubleshoot: - Decrease brominating agent stoichiometry - Slow addition of reagent - Monitor reaction closely over_bromination->troubleshoot_over troubleshoot_regio Troubleshoot: - Change solvent - Add Lewis acid catalyst - Modify temperature regioisomers->troubleshoot_regio troubleshoot_dehalo Troubleshoot: - Check for reducing agents - Modify workup conditions - Optimize downstream reaction conditions dehalogenation->troubleshoot_dehalo troubleshoot_hydrolysis Troubleshoot: - Use anhydrous conditions - Neutralize workup - Lower temperature hydrolysis->troubleshoot_hydrolysis end_retry Re-run Reaction with Modified Protocol troubleshoot_over->end_retry troubleshoot_regio->end_retry troubleshoot_dehalo->end_retry troubleshoot_hydrolysis->end_retry

Caption: A troubleshooting workflow for identifying and addressing common side reactions in the bromination of aminopyrimidines.

Reaction Pathways in Aminopyrimidine Bromination

G aminopyrimidine Aminopyrimidine brominating_agent + Brominating Agent (e.g., NBS) aminopyrimidine->brominating_agent regioisomer Regioisomeric Side Product aminopyrimidine->regioisomer Poor Regioselectivity mono_bromo Desired Mono-bromo Product brominating_agent->mono_bromo Controlled Conditions di_bromo Di-bromo Side Product mono_bromo->di_bromo Excess Brominating Agent dehalogenated Dehalogenated Product (Starting Material) mono_bromo->dehalogenated Reductive Conditions

Caption: A diagram illustrating the formation of the desired product and common side products during the bromination of an aminopyrimidine.

References

Technical Support Center: Optimizing Temperature Control for Selective Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Selective Bromination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving high selectivity in bromination reactions through precise temperature control. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in directing the regioselectivity and efficiency of bromination reactions.

Q1: Why is temperature such a critical parameter in achieving selective bromination?

Temperature is a pivotal factor because it directly influences the reaction kinetics and thermodynamics. Many bromination reactions can yield multiple isomers (regioisomers) or varying degrees of substitution (e.g., mono- vs. di-bromination). Temperature control allows for the selective formation of a desired product by favoring one reaction pathway over another. For instance, in electrophilic aromatic bromination, lower temperatures can significantly enhance para-selectivity.[1][2] This is because the activation energy barriers for the formation of different isomers are often distinct, and lower thermal energy allows the reaction to proceed preferentially through the lowest energy barrier, leading to the kinetic product.[3][4]

Q2: What is the difference between kinetic and thermodynamic control in bromination, and how does temperature influence it?

Kinetic and thermodynamic control are two fundamental concepts that dictate the product distribution in a reversible reaction.[3][4]

  • Kinetic Control: At low temperatures, the product that is formed the fastest (the one with the lowest activation energy) will be the major product. This is known as the kinetic product. These conditions are typically irreversible.[3][5]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing the system to reach equilibrium. Under these conditions, the most stable product (the one with the lowest Gibbs free energy) will be the major product, known as the thermodynamic product.[3][5]

By manipulating the reaction temperature, you can selectively favor either the kinetic or the thermodynamic product. A classic example is the hydrobromination of 1,3-butadiene, where low temperatures favor the 1,2-adduct (kinetic product) and higher temperatures favor the more stable 1,4-adduct (thermodynamic product).[3][5]

Q3: For electrophilic aromatic bromination, what is a good starting point for temperature to achieve high regioselectivity?

For many electrophilic aromatic brominations, especially of activated rings, starting at a low temperature is highly recommended to enhance regioselectivity.[1][2] Temperatures between -30 °C and 0 °C are often a good starting point.[1][2] For example, the regiospecific bromination of catechol with N-bromosuccinimide (NBS) and fluoroboric acid at -30 °C yields 100% of the 4-bromo product.[1][2] Running the same reaction at room temperature would likely result in a mixture of isomers.[1]

Q4: How does temperature affect free-radical bromination at benzylic or allylic positions?

In free-radical brominations, typically using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide, the reaction is often carried out at elevated temperatures (e.g., reflux in carbon tetrachloride) to facilitate the initiation step (homolytic cleavage of the initiator).[6][7][8] However, the selectivity of bromination over chlorination is a key consideration. Bromination is inherently more selective than chlorination due to the endothermic nature of the hydrogen abstraction step, leading to a "late" transition state that more closely resembles the stability of the resulting radical (tertiary > secondary > primary).[2] While initiation requires heat, excessive temperatures can lead to side reactions.[9]

Q5: Are there safer and more manageable alternatives to elemental bromine (Br₂)?

Yes, N-bromosuccinimide (NBS) is a widely used and safer alternative to liquid bromine.[2] It is a crystalline solid, making it easier to handle than the highly volatile and corrosive liquid bromine.[2] NBS is a versatile reagent for various bromination reactions, including electrophilic, radical, and allylic/benzylic brominations.[8][10] It is important to store NBS at low temperatures (2-8 °C) as it can decompose over time.[2][11]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your bromination experiments.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers in Electrophilic Aromatic Bromination

  • Q: I'm trying to achieve para-selective bromination of an activated aromatic ring, but I'm getting a significant amount of the ortho-isomer. What should I do?

    • A: Lower the reaction temperature. This is the most critical parameter for improving para-selectivity. The formation of the ortho-isomer may have a slightly higher activation energy, and by reducing the thermal energy of the system, you can favor the pathway leading to the para-product.[1] For highly activated substrates, you may need to go as low as -78 °C (dry ice/acetone bath).

    • A: Slow, controlled addition of the brominating agent. Many bromination reactions are exothermic.[2] Adding the brominating agent slowly to a well-stirred, cooled solution helps to maintain a consistent low temperature and prevent localized heating that can lead to the formation of undesired isomers.

    • A: Consider solvent effects. The polarity of the solvent can influence regioselectivity. It is advisable to screen different solvents to find the optimal conditions for your specific substrate.[2]

Issue 2: Over-bromination - Formation of Di- or Poly-brominated Products

  • Q: My goal is to synthesize a mono-brominated product, but I'm observing significant amounts of di-brominated species. How can I prevent this?

    • A: Use a stoichiometric amount of the brominating agent. Carefully control the stoichiometry to provide just enough brominating agent for a single substitution. Using an excess of the brominating agent will drive the reaction towards polybromination.

    • A: Lower the reaction temperature. As with regioselectivity, lower temperatures can help control the extent of bromination. The mono-brominated product is often less activated than the starting material, but if the reaction conditions are too harsh, a second bromination can occur.

    • A: Choose a less reactive brominating agent. If you are using a highly reactive system (e.g., Br₂ with a strong Lewis acid), consider switching to a milder agent like NBS.[12]

Issue 3: Competing Benzylic/Allylic vs. Aromatic Ring Bromination

  • Q: I want to brominate the benzylic position of toluene, but I am also getting bromination on the aromatic ring. How can I improve the selectivity?

    • A: Ensure you are using radical conditions. Benzylic and allylic brominations are radical reactions.[6][7] This means you should use a radical initiator (like AIBN or benzoyl peroxide) and a non-polar solvent (like carbon tetrachloride).[6][8] The reaction is often initiated with heat or light.[13][14]

    • A: Avoid Lewis acids. Lewis acids (e.g., FeBr₃) are catalysts for electrophilic aromatic substitution and will promote bromination on the aromatic ring.[15][16] Ensure your glassware and reagents are free from acidic impurities.

    • A: Use N-bromosuccinimide (NBS). NBS is the reagent of choice for selective allylic and benzylic bromination (the Wohl-Ziegler reaction).[7][8] It provides a low, steady concentration of bromine radicals, which favors the desired substitution over addition to any double bonds or aromatic substitution.[17][18]

Issue 4: Low or No Conversion

  • Q: I have set up my bromination reaction at a low temperature to ensure selectivity, but I am seeing very little to no product formation. What could be the problem?

    • A: Gradually increase the temperature. While low temperatures are good for selectivity, there is a threshold below which the reaction rate is too slow.[1] Gradually warm the reaction mixture and monitor its progress by TLC or GC. There is often an optimal temperature that balances selectivity and reaction rate.

    • A: Check the activity of your reagents. Ensure your brominating agent (especially NBS) is fresh and has been stored correctly.[2] For electrophilic aromatic substitution, confirm that your catalyst (if used) is active.

    • A: Increase the reaction time. Low-temperature reactions often require longer reaction times to achieve good conversion. Be patient and monitor the reaction over an extended period.

Data Presentation & Experimental Protocols

Table 1: Temperature Effects on Bromination Selectivity - Case Studies
SubstrateBrominating Agent/ConditionsTemperatureProduct(s) & SelectivityReference
CatecholNBS, HBF₄ in Acetonitrile-30 °C100% 4-bromobenzene-1,2-diol (para-isomer)[1],[2]
CatecholNBS, HBF₄ in AcetonitrileRoom TemperatureMixture of isomers[1],[2]
1,3-ButadieneHBr-80 °C~80% 1,2-adduct (Kinetic Product)[5]
1,3-ButadieneHBr40 °C~85% 1,4-adduct (Thermodynamic Product)[5]
AcetophenoneNBS, p-TsOH, Microwave80 °COptimal for mono-α-bromination[12],[19]
TolueneNBS, Radical Initiator, CCl₄RefluxSelective for benzylic bromination[6],[8]
Experimental Protocol 1: Regiospecific Bromination of Catechol[1][2]

This protocol demonstrates the use of low temperature to achieve high para-selectivity in the electrophilic aromatic bromination of a highly activated phenol.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve catechol (1.0 mmol) in acetonitrile (2 mL).

  • Cooling: Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 mmol) and fluoroboric acid (HBF₄) to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired 4-bromobenzene-1,2-diol.

Experimental Protocol 2: General Procedure for α-Bromination of Acetophenones[14]

This protocol illustrates a common method for the α-bromination of ketones, where temperature control is crucial to prevent over-bromination.

  • Preparation: Dissolve the substituted acetophenone (5.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Reagent Addition: Add pyridine hydrobromide perbromide (5.5 mmol).

  • Heating: Heat the reaction mixture to 90 °C and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry to obtain the crude α-bromoacetophenone derivative. Further purification can be achieved by recrystallization.

Visualizations

Diagram 1: Kinetic vs. Thermodynamic Control in Bromination

G cluster_0 cluster_1 Reactants Reactants (e.g., Alkene + HBr) Intermediate Carbocation Intermediate Reactants->Intermediate ΔG‡ (rate-determining) Kinetic_Product Kinetic Product (Less Stable) Intermediate->Kinetic_Product  ΔG‡ (kinetic)  (Lower Barrier) Thermo_Product Thermodynamic Product (More Stable) Intermediate->Thermo_Product ΔG‡ (thermodynamic) (Higher Barrier) Low_Temp Low Temperature Short Reaction Time Low_Temp->Kinetic_Product Favors High_Temp High Temperature Long Reaction Time (Equilibrium) High_Temp->Thermo_Product Favors

Caption: Kinetic vs. Thermodynamic pathways in bromination reactions.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Start: Poor Regioselectivity (Mixture of Isomers) Q1 Is the reaction temperature low enough? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the brominating agent added slowly? A1_Yes->Q2 Sol1 Action: Lower temperature (e.g., 0°C to -78°C) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you considered solvent effects? A2_Yes->Q3 Sol2 Action: Add brominating agent dropwise with efficient stirring and cooling. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Outcome: Improved Regioselectivity A3_Yes->End Sol3 Action: Screen different solvents (polar vs. non-polar). A3_No->Sol3 Sol3->End

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for Suzuki-Miyarua cross-coupling reactions involving bromopyrimidine substrates. The following information is presented in a direct question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a bromopyrimidine is showing low to no conversion. What are the primary causes and how can I address this?

A1: Low conversion in Suzuki couplings with bromopyrimidines is a common issue and can often be attributed to several factors, primarily catalyst inhibition and suboptimal reaction conditions.

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species and subsequent deactivation.[1][2] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to Pd(0).

  • Suboptimal Reaction Parameters: The choice of catalyst, ligand, base, solvent, and temperature are all critical and can significantly impact the reaction outcome.[1][3]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Switch to a catalyst system known to be effective for heteroaryl halides. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, preventing coordination with the pyrimidine nitrogen and promoting the oxidative addition step.[4][2] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be a good choice.[1][5]

  • Base Selection: The base plays a crucial role in the transmetalation step. A screening of bases is recommended. Stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for couplings with nitrogen-containing heterocycles.[4][6]

  • Solvent System: A mixture of an organic solvent and water is typically employed. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[3][7][8] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7]

  • Temperature Optimization: Suzuki couplings with bromopyrimidines often require elevated temperatures, typically in the range of 80-120 °C, to proceed efficiently.[1][3][9] If you are observing low conversion at a lower temperature, cautiously increasing the temperature may improve the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.[10]

Q2: I am observing significant formation of side products, such as debromination of my starting material and homocoupling of the boronic acid. How can I minimize these?

A2: The formation of byproducts is a common cause of low yield. The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom.[11][12] This side reaction is often promoted by high temperatures and the presence of aqueous bases. Heteroaromatic boronic acids can be particularly susceptible to this decomposition pathway.[11]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. The presence of oxygen in the reaction mixture is a major contributor to this side reaction.[13][14]

Strategies to Minimize Side Reactions:

  • Minimize Protodeboronation:

    • Use Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate.[11][12] These are generally more stable and less prone to protodeboronation.

    • Anhydrous Conditions: While some water is often necessary, using anhydrous solvents can help minimize protodeboronation.[12]

    • Milder Base: Consider using a milder base like K₂CO₃ or CsF.[12]

    • Lower Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.[12]

  • Minimize Homocoupling:

    • Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture and solvents. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2]

    • Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.[4][5]

Q3: Does the position of the bromine atom on the pyrimidine ring affect the reaction outcome?

A3: Yes, the position of the bromine atom, as well as the substitution pattern on the pyrimidine ring, can significantly influence reactivity. For instance, in 2,4-dichloropyrimidines, the C4-position is generally more reactive towards Suzuki coupling than the C2-position.[9] Similarly, for bromochloropyrimidines, the C-Br bond is typically more reactive than the C-Cl bond.[15] The electronic environment of the C-Br bond, influenced by the location of the ring nitrogens and other substituents, will affect the rate of oxidative addition, which is often the rate-determining step.

Q4: Can the nature of the boronic acid impact the yield?

A4: Absolutely. The electronic properties of the boronic acid play a significant role. Electron-rich boronic acids tend to give better yields, while electron-deficient boronic acids can slow down the transmetalation step, leading to lower yields.[1] Furthermore, the stability of the boronic acid itself is a critical factor. As mentioned previously, some heteroaromatic boronic acids are prone to decomposition via protodeboronation.[11]

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

BaseCatalyst SystemSolventTemperature (°C)Yield (%)Reference
K₃PO₄Pd(PPh₃)₄1,4-Dioxane/H₂O70-80Good[1]
Cs₂CO₃Pd(PPh₃)₄Toluene/H₂O70-8080[1]
K₂CO₃Pd(dppf)Cl₂1,4-Dioxane/H₂ONot Specified81[6]
Na₂CO₃Pd(OAc)₂/Ionic LiquidNot Specified8098[16][17]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Table 2: Influence of Solvents on Suzuki Coupling Yield with K₃PO₄ as Base

SolventCatalystTemperature (°C)Yield (%)Reference
Dry ToluenePd(PPh₃)₄70-8040[1]
AcetonitrilePd(PPh₃)₄70-8036[1]
1,4-DioxanePd(PPh₃)₄70-8060[1]
1,4-Dioxane/H₂O (2:1)Pd(PPh₃)₄10080[7]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyrimidine:

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the bromopyrimidine (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[3][5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the phosphine ligand (e.g., SPhos, 4-10 mol%).[1][4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio) via syringe.[3][5]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[1][3]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Mandatory Visualizations

Troubleshooting_Suzuki_Coupling Troubleshooting Workflow for Low Yield in Suzuki Coupling cluster_conversion cluster_troubleshooting cluster_solutions start Low Yield or No Reaction check_conversion Check Conversion of Starting Material (TLC/LC-MS) start->check_conversion no_conversion No or Low Conversion check_conversion->no_conversion No/Low Conversion incomplete_conversion Incomplete Conversion/ Stalled Reaction check_conversion->incomplete_conversion Incomplete Conversion product_with_byproducts Product Formed with Significant Byproducts check_conversion->product_with_byproducts Byproducts Observed catalyst_issues Catalyst/Ligand Issues: - Inhibition by Pyrimidine-N - Inactive Pd(0) species no_conversion->catalyst_issues base_solvent_issues Suboptimal Base/Solvent: - Base too weak - Poor solubility no_conversion->base_solvent_issues incomplete_conversion->catalyst_issues temperature_issues Temperature Too Low incomplete_conversion->temperature_issues side_reactions Side Reactions Dominant: - Protodeboronation - Homocoupling product_with_byproducts->side_reactions solution_catalyst Solution: - Use bulky, e--rich ligands (SPhos, XPhos) - Use Pd(0) source (e.g., Pd(PPh3)4) - Increase catalyst loading catalyst_issues->solution_catalyst solution_base_solvent Solution: - Screen stronger bases (K3PO4, Cs2CO3) - Use Dioxane/H2O or THF/H2O base_solvent_issues->solution_base_solvent solution_temperature Solution: - Increase temperature (80-120 °C) temperature_issues->solution_temperature solution_side_reactions Solution: - Use boronic esters (pinacol, MIDA) - Ensure thorough degassing (remove O2) side_reactions->solution_side_reactions end Improved Yield solution_catalyst->end solution_base_solvent->end solution_temperature->end solution_side_reactions->end

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd_complex R-Pd(II)-X L pd0->pd_complex oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)-R' L pd_complex->pd_intermediate transmetalation Transmetalation pd_intermediate->pd0 product R-R' pd_intermediate->product reductive_elimination Reductive Elimination reagents1 R-X (Bromopyrimidine) reagents1->pd0 reagents2 R'-B(OR)₂ (Boronic Acid/Ester) + Base reagents2->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Amino Group Protection in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the protection of the exocyclic amino group on pyrimidine bases during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group of a pyrimidine?

A1: The exocyclic amino groups on pyrimidine bases (e.g., the N4 on cytosine) are nucleophilic and can participate in unwanted side reactions during subsequent synthesis steps, such as phosphoramidite coupling in oligonucleotide synthesis.[] Protecting this group temporarily masks its reactivity, ensuring that chemical transformations occur only at the desired positions of the molecule, which is crucial for achieving chemoselectivity and high yields in multi-step syntheses.[][2][3]

Q2: What are the properties of an ideal amino protecting group?

A2: An ideal protecting group should be:

  • Easy to introduce: The protection reaction should be high-yielding and straightforward.[4]

  • Stable: It must be robust enough to withstand the conditions of subsequent synthetic steps without being prematurely cleaved.[][4]

  • Easy to remove: Deprotection should occur under specific, mild conditions that do not damage the rest of the molecule.[4][5]

  • Orthogonal: In complex syntheses, it should be possible to remove one type of protecting group without affecting others present in the molecule.[6][7]

  • Non-interfering: The protecting group should not interfere with the desired reactions.[]

Q3: What are the most common protecting groups for the pyrimidine amino group?

A3: The most widely used protecting groups are acyl-type, such as Benzoyl (Bz), Acetyl (Ac), and Isobutyryl (iBu).[][8] Carbamate-type protecting groups like tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) are also employed, particularly in peptide and nucleoside chemistry.[9][10]

Troubleshooting Guide

Q1: My protection reaction yield is low. What are the possible causes and solutions?

A1: Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Try extending the reaction time or slightly increasing the temperature. Ensure your starting materials are pure and dry, as moisture can quench the acylating or carbamoylating agents.

  • Reagent Degradation: The protecting agent (e.g., benzoyl chloride, Boc-anhydride) may have degraded due to improper storage.

    • Solution: Use a fresh bottle of the reagent or purify the existing one before use.

  • Steric Hindrance: The substrate may be sterically hindered, slowing down the reaction.

    • Solution: Consider using a less bulky protecting group or a more reactive protecting agent.

Q2: I'm observing side reactions during the protection step. How can I prevent them?

A2: Side reactions often involve other reactive functional groups in your molecule, such as hydroxyl groups.

  • Problem: Acylation of hydroxyl groups in addition to the target amino group.

    • Solution: Protect the hydroxyl groups first, often with groups like dimethoxytrityl (DMT) for the 5'-OH or tert-butyldimethylsilyl (TBDMS) for the 2'-OH in nucleosides.[] This is a key principle of orthogonal protection strategy.[6][7]

  • Problem: Over-acylation or multiple protections on the same nitrogen.

    • Solution: Carefully control the stoichiometry of the protecting agent. Use just a slight excess (e.g., 1.1-1.5 equivalents) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: The deprotection step is either incomplete or is causing degradation of my product. What should I do?

A3: Deprotection issues are common and depend on the protecting group used.

  • Incomplete Deprotection (Acyl Groups): Standard deprotection for acyl groups like Benzoyl (Bz) often requires prolonged treatment with concentrated ammonium hydroxide, which can be harsh.[]

    • Solution: Ensure the reaction is heated appropriately (e.g., 55 °C) for a sufficient duration (e.g., 12 hours).[] Alternatively, consider using gaseous ammonia or methylamine, which can sometimes provide cleaner reactions.[8]

  • Product Degradation: The conditions for removing one protecting group may be affecting another part of your molecule.

    • Solution: This highlights the importance of choosing an orthogonal protecting group strategy from the start.[7] For example, if your molecule is acid-sensitive, avoid using the acid-labile Boc group.[10] If it is base-sensitive, the standard deprotection for acyl groups may be unsuitable. In such cases, a group like Cbz, which is removed by neutral hydrogenolysis, could be a better choice.[][10]

Data Summary: Common Amino Protecting Groups

The following table summarizes the properties and conditions for common protecting groups used on the exocyclic amino group of pyrimidines.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability Profile
Benzoyl BzBenzoyl chlorideConc. NH₄OH, heat; or CH₃NH₂Stable to acid. Labile to strong base.[8]
Acetyl AcAcetic anhydride or Acetyl chlorideConc. NH₄OH, heatStable to acid. Labile to base. Less stable than Bz.[8]
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., Trifluoroacetic acid - TFA)Stable to base and hydrogenolysis. Labile to acid.[10][11]
Carbobenzyloxy Cbz, ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base. Labile to hydrogenolysis.[][10]
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenolysis. Labile to base.[9][10]

Key Experimental Protocols

Protocol 1: Benzoyl (Bz) Protection of Cytidine Amino Group

  • Preparation: Dissolve the cytidine derivative in a suitable anhydrous solvent like pyridine. Cool the solution in an ice bath (0 °C).

  • Reaction: Add benzoyl chloride dropwise (typically 1.5 equivalents per amino group) to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding methanol. Remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection of Benzoyl (Bz) Group

  • Preparation: Dissolve the Bz-protected compound in a sealed vessel containing concentrated ammonium hydroxide (28-30%).

  • Reaction: Heat the sealed vessel at 55 °C for 12-16 hours.[]

  • Work-up: Cool the vessel to room temperature and then evaporate the ammonium hydroxide solution under reduced pressure.

  • Purification: The resulting deprotected product can be purified using an appropriate method, such as recrystallization or chromatography.

Visual Guides

Protection_Workflow cluster_workflow General Workflow for Amino Group Protection Start Start: Pyrimidine with free amino group Protect Step 1: Protect Exocyclic Amino Group Start->Protect React Step 2: Perform Desired Synthetic Transformations Protect->React Molecule is now stable to conditions Deprotect Step 3: Deprotect Amino Group React->Deprotect Main synthesis complete End Final Product: Deprotected Pyrimidine Deprotect->End

Caption: General workflow for using a protecting group in pyrimidine synthesis.

Caption: Decision tree for selecting a suitable amino protecting group.

References

Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine derivative is streaking on the TLC plate and the column. What is the cause and how can I prevent it?

A: Streaking, or tailing, is often caused by the interaction of polar functional groups on your pyrimidine derivative with the acidic silanol groups on the silica gel stationary phase. It can also be a result of compound overloading or insolubility in the mobile phase.

Solutions:

  • Modify the Mobile Phase: For basic pyrimidine derivatives, which are common, the addition of a small amount of a base like triethylamine or pyridine to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape. For acidic compounds, adding a small amount of acetic acid may help. Increasing the polarity of the mobile phase, for instance by adding methanol, can also reduce tailing of polar compounds.[1]

  • Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel, especially for basic compounds.[1][2] For very polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) with a stationary phase like amide, cyano, or bare silica might be more suitable.[3]

  • Check for Overloading: Streaking can occur if the sample is too concentrated. Try loading a more dilute solution of your crude product onto the column.

  • Ensure Solubility: Make sure your compound is fully dissolved in the loading solvent before applying it to the column.

Q2: I am not getting good separation between my desired pyrimidine derivative and an impurity. What can I do?

A: Poor separation, or low resolution, occurs when the components of your mixture travel through the column at very similar rates.

Solutions:

  • Optimize the Mobile Phase: The most common approach is to adjust the polarity of the mobile phase. For normal-phase chromatography on silica gel, a typical mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1] To increase separation, try decreasing the polarity of the eluent (i.e., reduce the proportion of the polar solvent). This will increase the retention time of your compounds on the column, potentially leading to better separation.

  • Implement Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be highly effective.[1][4] This involves gradually increasing the polarity of the mobile phase during the chromatography run. This can help to first elute less polar impurities, followed by your compound of interest, and finally more polar impurities.[1]

  • Try a Different Solvent System: Sometimes, changing the composition of the mobile phase entirely can improve selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the interactions between your compounds and the stationary phase, leading to better separation.

  • Consider an Alternative Stationary Phase: If optimizing the mobile phase doesn't work, the interaction of your compounds with the stationary phase may not be selective enough. Switching from silica gel to alumina, or to a reverse-phase C18 column, can provide a different separation mechanism and potentially resolve the co-eluting compounds.[1][5]

Q3: My pyrimidine derivative is not eluting from the column. What should I do?

A: This issue typically arises when your compound is too polar for the chosen mobile phase and is strongly adsorbed to the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you are using a hexane/ethyl acetate system, for example, increase the proportion of ethyl acetate. You can also add a stronger solvent like methanol in small increments.

  • Check for Compound Instability: It's possible your compound is unstable on silica gel and has decomposed on the column.[2][6] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[6] If your compound is acid-sensitive, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.[7]

  • Ensure Proper Sample Loading: If the compound was not properly dissolved during loading, it might have precipitated at the top of the column.

Q4: What are the best general conditions for purifying pyrimidine derivatives by column chromatography?

A: The optimal conditions are highly dependent on the specific structure and polarity of your pyrimidine derivative. However, a good starting point for many derivatives is normal-phase chromatography on silica gel.

General Starting Conditions:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common choice.[1]

  • Mobile Phase Development: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase.[8] A good solvent system will give your target compound a retention factor (Rf) of approximately 0.2-0.4.[8] Common starting solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[8]

  • Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase, ensuring a well-packed, bubble-free bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and carefully load it onto the top of the silica bed.[1] For compounds that are not very soluble in the eluent, dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) is a good alternative.[8][9]

  • Elution: Begin elution with the chosen mobile phase and collect fractions. Monitor the elution of your compound by TLC.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation - Inappropriate mobile phase polarity. - Impurities have similar polarity to the product.[2]- Optimize the mobile phase using TLC; aim for an Rf of 0.2-0.4 for the target compound.[8] - Use a gradient elution to gradually increase the mobile phase polarity.[1][4] - Try a different solvent system (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol). - Change the stationary phase (e.g., from silica to alumina or a C18 reverse-phase column).[1][5]
Compound Streaking/Tailing - Interaction with acidic silanol groups on silica. - Compound is too polar for the mobile phase. - Sample overload.- Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[1] - Increase the polarity of the mobile phase. - Load a smaller amount of the sample.
Compound Not Eluting - Mobile phase is not polar enough. - Compound is unstable on the stationary phase and has decomposed.[6]- Gradually increase the polarity of the mobile phase. - Test for compound stability on silica using 2D TLC.[6] - Consider using a less acidic stationary phase like neutral alumina.[1]
Cracked or Channeled Column Bed - Improper packing of the stationary phase. - The column ran dry.- Ensure the silica gel is packed as a uniform slurry without air bubbles.[1] - Always maintain the solvent level above the top of the stationary phase.
Low Recovery of Product - The compound is partially soluble in the mobile phase, leading to broad elution. - The compound has degraded on the column.- Use a less polar mobile phase to improve banding. - If instability is suspected, switch to a different stationary phase or deactivate the silica.[2][7]

Experimental Protocols

Protocol 1: General Column Chromatography Procedure for a Moderately Polar Pyrimidine Derivative
  • Mobile Phase Selection:

    • Develop a solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.

    • Adjust the ratio of the solvents until the desired pyrimidine derivative has an Rf value between 0.2 and 0.4.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen mobile phase.[1]

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped in the stationary phase.[1]

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude pyrimidine derivative in a minimal amount of the mobile phase.[1]

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top of the silica bed.

    • Begin collecting fractions. The flow rate should be controlled to allow for proper separation.[1]

    • Continuously monitor the collected fractions using TLC to identify which fractions contain the pure product.[1]

  • Product Isolation:

    • Combine the fractions that contain the pure pyrimidine derivative.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]

Protocol 2: Gradient Elution for Separating Pyrimidine Derivatives with Different Polarities
  • Initial Mobile Phase Selection:

    • Using TLC, determine a starting mobile phase (less polar) that moves the least polar compound off the baseline but keeps the more polar compounds at or near the baseline.

    • Determine a final mobile phase (more polar) that elutes the most polar compound of interest with a reasonable Rf.

  • Column Preparation and Sample Loading:

    • Follow steps 2 and 3 from Protocol 1, using the initial, less polar mobile phase.

  • Gradient Elution:

    • Begin eluting the column with the initial, less polar mobile phase.

    • Gradually increase the proportion of the more polar solvent in the mobile phase over time. This can be done in a stepwise manner (e.g., starting with 10% ethyl acetate in hexane, then moving to 20%, 30%, etc.) or through a continuous gradient if using an automated chromatography system.

    • Collect fractions throughout the gradient elution.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify the fractions containing the desired pure compounds.

    • Combine the pure fractions and remove the solvent as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis Mobile_Phase Select Mobile Phase TLC->Mobile_Phase Column_Packing Pack Column Mobile_Phase->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute Column Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: A general workflow for the purification of pyrimidine derivatives using column chromatography.

troubleshooting_logic Start Poor Separation Observed Isocratic Isocratic Elution? Start->Isocratic Gradient Try Gradient Elution Isocratic->Gradient Yes Change_Solvent Change Solvent System Isocratic->Change_Solvent No Success Separation Improved Gradient->Success Change_Solvent->Isocratic Re-evaluate Failure Still Poor Separation Change_Solvent->Failure Change_Stationary Change Stationary Phase (e.g., Alumina, C18) Change_Stationary->Success Failure->Change_Stationary

References

Managing light and moisture sensitivity of 5-Amino-2-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the light and moisture sensitivity of 5-Amino-2-bromopyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, refrigeration at 2-8°C is recommended.[2] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.

Q2: The color of my this compound has changed from off-white to yellow/brown. Can I still use it?

A2: The appearance of a yellow or brown discoloration, or a change from its typical cream or light yellow solid form, may indicate degradation.[2][3][4] While slight color variations can occur between batches, a significant change upon storage is a cause for concern. It is advisable to test the purity of the discolored reagent before use in a critical reaction. For sensitive applications, using a fresh, unopened batch is recommended to ensure reproducibility.

Q3: How should I handle this compound in the laboratory to minimize exposure and degradation?

A3: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][6][7] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid generating dust during handling.[5] For weighing and transferring, do so in a controlled environment, preferably in a glove box under an inert atmosphere, to minimize exposure to light and moisture.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, related compounds such as brominated flame retardants are known to undergo photodegradation, which can involve debromination.[8][9] Additionally, aminopyrimidine systems can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could potentially lead to the formation of hydroxypyrimidine derivatives.[2][10] Oxidation of the amino group is another potential degradation route, especially with prolonged exposure to air and light.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

Low yields or reaction failures in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to the compound's instability or suboptimal reaction conditions.

Problem Potential Cause Troubleshooting Solution
Low or No Product Formation Degraded this compoundUse a fresh batch of the reagent, ensuring it has been stored correctly.
Inactive CatalystEnsure the palladium catalyst is not degraded. Use a fresh catalyst or a pre-catalyst. Thoroughly degas the reaction mixture to prevent catalyst oxidation.
Inappropriate BaseThe choice of base is critical. Weaker bases may not be sufficient. Try a stronger base like K₃PO₄ or Cs₂CO₃.
Poor SolubilityThis compound has limited solubility in some organic solvents.[1][3] Consider using a solvent system like 1,4-dioxane/water or DMF to ensure all reactants are in solution. Gentle heating may aid dissolution.
Formation of Side Products (e.g., Debromination) Reductive DehalogenationThis can be a common side reaction. Lowering the reaction temperature may help minimize this pathway. Ensure anhydrous conditions, as water can be a proton source.
Catalyst-Mediated DecompositionHigh temperatures can lead to the decomposition of starting materials or products. Run the reaction at the lowest effective temperature.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Boronic Acid - Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst inert Establish Inert Atmosphere solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry & Purify extract->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

troubleshooting_logic start Reaction Issue: Low/No Yield check_reagent Is this compound fresh and properly stored? start->check_reagent sol_reagent_yes Proceed to check other parameters check_reagent->sol_reagent_yes Yes sol_reagent_no Use a fresh batch of the reagent check_reagent->sol_reagent_no No check_catalyst Is the catalyst active? Is the reaction degassed? sol_reagent_yes->check_catalyst sol_catalyst_yes Evaluate base and solvent conditions check_catalyst->sol_catalyst_yes Yes sol_catalyst_no Use fresh catalyst and ensure thorough degassing check_catalyst->sol_catalyst_no No check_conditions Are the base and solvent appropriate? sol_catalyst_yes->check_conditions sol_conditions_yes Optimize temperature and reaction time check_conditions->sol_conditions_yes Yes sol_conditions_no Switch to a stronger base (e.g., K₃PO₄) and/or a different solvent system check_conditions->sol_conditions_no No

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Amino-2-bromopyrimidine and 2-Amino-5-chloropyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, substituted pyrimidines are a cornerstone scaffold, appearing in a vast array of biologically active molecules. The strategic functionalization of the pyrimidine ring is therefore of paramount importance. This guide provides an objective, data-driven comparison of the reactivity of two key building blocks: 5-Amino-2-bromopyrimidine and 2-Amino-5-chloropyrimidine. The focus will be on their performance in widely-used palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, to aid researchers in the judicious selection of starting materials for their synthetic campaigns.

General Principles of Reactivity

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and its position on the pyrimidine ring.

Influence of the Halogen: The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy; weaker bonds, such as C-Br, undergo oxidative addition more readily than stronger bonds like C-Cl.[2] Consequently, bromo-substituted pyrimidines are typically more reactive than their chloro-substituted counterparts, often requiring milder reaction conditions and shorter reaction times.[3]

Influence of the Halogen's Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts its reactivity. The general order of reactivity for different positions in palladium-catalyzed cross-coupling is C4(6) > C2 > C5.[1] The C2 and C4/C6 positions are more electron-deficient due to the inductive effect of the ring nitrogen atoms, making the attached halogen more susceptible to oxidative addition. The C5 position is comparatively less reactive.[1]

Based on these principles, This compound is expected to be more reactive than 2-Amino-5-chloropyrimidine in palladium-catalyzed cross-coupling reactions. This is due to the combined effects of the more reactive bromine substituent and the more activated C2 position of the halogen in this compound, compared to the less reactive chlorine substituent at the less activated C5 position in 2-Amino-5-chloropyrimidine.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The following data, compiled from various sources, illustrates the comparative reactivity of this compound and 2-Amino-5-chloropyrimidine in this reaction.

EntryPyrimidine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515-24~85
2This compound4-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515-24~82
3This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515-24~88
42-Amino-5-chloropyrimidinePhenylboronic acidPd₂(dba)₃ (2) / P(t-Bu)₃ (4)-KFTHF5016Moderate
52-Amino-5-chloropyrimidineArylboronic acidsPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012-24Generally lower than bromides

Note: The data presented is a compilation from various sources and may not represent a direct side-by-side comparison under identical conditions. Yields are approximate and can vary based on the specific reaction setup.

The available data, though not from a single comparative study, supports the predicted higher reactivity of this compound. It generally provides good to excellent yields under standard Suzuki-Miyaura conditions with traditional catalysts like Pd(PPh₃)₄.[4] In contrast, the coupling of chloropyrimidines often requires more specialized and robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands, and may still result in lower yields compared to their bromo counterparts.[2][5]

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity trend observed in Suzuki-Miyaura coupling generally holds for this transformation as well.

EntryPyrimidine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundN-MethylanilinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene10012-24High
2This compoundMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene10012-24High
32-Amino-5-chloropyrimidineVarious aminesPd(OAc)₂ (2-5)Buchwald ligandsNaOt-Bu/K₃PO₄Toluene/Dioxane100-12012-24Moderate to Good

Note: The data presented is a compilation from various sources and may not represent a direct side-by-side comparison under identical conditions. Yields are approximate and can vary based on the specific reaction setup.

Similar to the Suzuki-Miyaura coupling, this compound is expected to undergo Buchwald-Hartwig amination more readily than 2-Amino-5-chloropyrimidine. While specific comparative data is scarce, the general principles of C-X bond activation suggest that the C-Br bond will react under milder conditions and with a broader range of amines.[6] The amination of chloropyrimidines is feasible but often necessitates the use of more sophisticated and expensive catalyst systems to achieve high yields.[7]

Influence of the Amino Group Position

The position of the amino group can exert both electronic and steric effects on the reactivity of the halogen.

  • This compound: The amino group at the 5-position is a weak electron-donating group. Its effect on the C2-Br bond is relatively minor. The reactivity is primarily dictated by the inherent activation of the C2 position and the lability of the C-Br bond.

  • 2-Amino-5-chloropyrimidine: The amino group at the C2 position is a stronger electron-donating group to the pyrimidine ring. This can slightly decrease the electrophilicity of the ring and potentially reduce the reactivity of the C5-Cl bond towards oxidative addition. However, the amino group can also act as a coordinating ligand to the palladium catalyst, which can either be beneficial or detrimental to the reaction rate depending on the specific catalytic system.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [4]

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 2-Amino-5-chloropyrimidine

Materials:

  • 2-Amino-5-chloropyrimidine

  • Amine

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • A suitable phosphine ligand (e.g., Xantphos, SPhos)

  • Sodium tert-butoxide (NaOt-Bu) or another suitable base

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [6]

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% Xantphos).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the base (e.g., 1.4 equiv. of NaOt-Bu).

  • Add 2-Amino-5-chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) using a preheated oil bath or heating mantle.

  • Monitor the progress of the reaction by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)-X(L₂) Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_alkoxide Ar-Pd(II)-OR'(L₂) PdII_halide->PdII_alkoxide Ligand Exchange (Base) PdII_aryl Ar-Pd(II)-Ar'(L₂) PdII_alkoxide->PdII_aryl Transmetalation (Ar'-B(OR)₂) PdII_aryl->Pd0 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)-X(L₂) Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_amido Ar-Pd(II)-NR₂'(L₂) PdII_halide->PdII_amido Amine Coordination & Deprotonation (HNR'₂, Base) PdII_amido->Pd0 Reductive Elimination (Ar-NR'₂) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Halopyrimidine, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Product Product I->Product

References

A Head-to-Head Battle for Bromination: N-Bromosuccinimide vs. Liquid Bromine in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of halogenated pyrimidines represents a critical step in the creation of a vast array of biologically active compounds. The introduction of a bromine atom, typically at the C-5 position of the pyrimidine ring, is a key transformation. This guide provides an objective comparison of two common brominating agents, N-Bromosuccinimide (NBS) and liquid bromine (Br₂), supported by experimental data and detailed protocols to inform your choice of reagent.

The pyrimidine ring's electron-deficient nature makes direct electrophilic substitution, such as bromination, a challenging task.[1] Consequently, the selection of the appropriate brominating agent and reaction conditions is paramount to achieving desired yields and purity. While liquid bromine has been a long-standing choice, N-Bromosuccinimide has emerged as a versatile and often preferred alternative due to its milder reaction conditions and improved handling characteristics.[1][2]

At a Glance: Key Performance Metrics

FeatureN-Bromosuccinimide (NBS)Liquid Bromine (Br₂)
Physical State White crystalline solid[2]Dense, fuming orange liquid[2]
Handling & Safety Easier and safer to handle, though can be exothermic and has solvent incompatibilities.[3][4][5]Highly toxic, corrosive, and fumes, requiring specialized handling.[2][4]
Reaction Conditions Typically milder, often at room temperature or 0°C.[1]Often harsh, requiring high temperatures (125-160°C).[1][6]
Solvents Polar aprotic solvents like DMF are common.[1][3][7]Inert aromatic solvents like nitrobenzene or neat conditions are often used.[1][6]
Selectivity Generally offers higher selectivity, especially for electron-rich pyrimidines.[3][8]Can be less selective, with potential for side reactions at higher temperatures.[4]
Typical Yields Varies depending on the substrate, but good to high yields are reported.[1]Good yields are achievable, but often require optimization of harsh conditions.[1]

The Core Comparison: A Logical Workflow

The choice between NBS and liquid bromine for pyrimidine synthesis can be broken down into a logical decision-making process, as illustrated in the diagram below. This workflow considers factors from reagent handling and safety to reaction conditions and desired outcomes.

G cluster_reagents Reagent Selection cluster_properties Properties & Handling cluster_reaction Reaction Conditions cluster_outcome Outcome Reagent Choice of Brominating Agent for Pyrimidine Synthesis NBS N-Bromosuccinimide (NBS) Reagent->NBS Br2 Liquid Bromine (Br₂) Reagent->Br2 NBS_Props Solid, easier to handle Milder reaction conditions NBS->NBS_Props Br2_Props Corrosive, fuming liquid Harsh reaction conditions Br2->Br2_Props NBS_Cond Solvent: DMF, Ionic Liquids Temp: 0°C to RT NBS_Props->NBS_Cond Br2_Cond Solvent: Nitrobenzene or neat Temp: 125-160°C Requires pyrimidine salt Br2_Props->Br2_Cond NBS_Yield Good to high yields High selectivity NBS_Cond->NBS_Yield Br2_Yield Good yields reported Selectivity can be lower Br2_Cond->Br2_Yield Product 5-Bromopyrimidine Derivative NBS_Yield->Product Br2_Yield->Product G A Suspend Pyrimidine HCl in Nitrobenzene B Heat to 125-135°C A->B C Add Br₂ dropwise (30-90 min) B->C D Maintain at 125-135°C (2-6 h) C->D E Cool to RT D->E F Work-up & Purification E->F G 5-Bromopyrimidine F->G G A Dissolve Pyrimidine in DMF B Cool to 0°C A->B C Add NBS B->C D Stir at 0°C (30 min) C->D E Quench with H₂O D->E F Extract with CH₂Cl₂ E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I Brominated Pyrimidine H->I

References

A Comparative Guide to Purity Assessment of 5-Amino-2-bromopyrimidine: A Focus on GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is paramount in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. 5-Amino-2-bromopyrimidine is a critical building block in the development of various therapeutic agents, including antiviral and anticancer drugs.[1] The presence of impurities can significantly affect the yield, safety, and efficacy of the final product. Therefore, rigorous analytical testing is essential to ensure the quality and consistency of this key intermediate.

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity assessment of this compound. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for their needs.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, making it well-suited for this compound.[2] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the identification and quantification of the main component and any volatile impurities.

Experimental Protocol: GC-MS

1. Instrumentation:

  • A gas chromatograph equipped with a mass spectrometer (e.g., Agilent 8890 GC System with a 5977B MSD).

2. Chromatographic Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[3][4]

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MSD Transfer Line Temperature: 280 °C.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Mass Range: 40-450 amu.[3]

  • Acquisition Mode: Scan.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., Methanol or Dichloromethane) to achieve a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent (e.g., Methanol) p1->p2 p3 Vortex to Mix p2->p3 a1 Inject Sample into GC p3->a1 a2 Separate Components in GC Column a1->a2 a3 Ionize & Fragment Components in MS a2->a3 a4 Detect Fragments (Mass Analyzer) a3->a4 d1 Generate Chromatogram & Mass Spectra a4->d1 d2 Identify Peaks via Library Search d1->d2 d3 Calculate Purity (Area % Method) d2->d3 end end d3->end Final Report Comp_Logic main This compound Purity Assessment gcms GC-MS Analysis main->gcms hplc HPLC Analysis main->hplc nmr NMR Analysis main->nmr gcms_out Identifies Volatile & Semi-Volatile Impurities gcms->gcms_out hplc_out Quantifies Non-Volatile & Polar Impurities hplc->hplc_out nmr_out Confirms Structure & Determines Absolute Purity nmr->nmr_out report Comprehensive Purity Profile gcms_out->report hplc_out->report nmr_out->report

References

Navigating the Synthesis of 5-Amino-2-bromopyrimidine: A Comparative Guide to Byproduct Characterization and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of key intermediates like 5-Amino-2-bromopyrimidine is a critical step where purity and yield are paramount. A significant challenge in this process is the formation of byproducts, which can complicate purification and impact the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of common synthesis methods for this compound, with a focus on the characterization and mitigation of the primary byproduct, 2-amino-3,5-dibromopyrimidine.

The bromination of 2-aminopyrimidine is the most direct route to this compound. However, the reaction can be difficult to control, often leading to over-bromination and the formation of the undesired 2-amino-3,5-dibromopyrimidine. The choice of brominating agent and reaction conditions plays a crucial role in the selectivity of this transformation.

Comparison of Synthetic Methodologies

Two of the most common brominating agents used for this synthesis are N-Bromosuccinimide (NBS) and elemental bromine (Br₂). Each presents distinct advantages and disadvantages in terms of yield, selectivity, and handling.

Brominating AgentSolvent(s)Temperature (°C)Typical Yield of this compoundKey Observations
N-Bromosuccinimide (NBS) Acetonitrile, Dichloromethane0 - Room TemperatureModerate to HighMilder reaction conditions, generally leading to higher selectivity for the mono-brominated product. The solid nature of NBS makes it easier to handle than liquid bromine.[1][2]
Elemental Bromine (Br₂) Acetic Acid, Halogenated SolventsRoom Temperature - 50°CVariableMore reactive, which can lead to a higher prevalence of the dibrominated byproduct if stoichiometry and reaction time are not carefully controlled.[3] Requires careful handling due to its corrosive and toxic nature.

Controlling the stoichiometry of the brominating agent is a critical parameter for minimizing the formation of 2-amino-3,5-dibromopyrimidine. Using a slight excess of the brominating agent can drive the reaction to completion, but significantly increases the risk of over-bromination. Protecting the amino group of the starting material, for instance through acetylation, can be a strategy to prevent the formation of di- and tri-substituted byproducts.[3]

Characterization of the Primary Byproduct: 2-Amino-3,5-dibromopyrimidine

Accurate identification and quantification of the 2-amino-3,5-dibromopyrimidine byproduct are essential for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. While specific experimental data for the pyrimidine derivative is limited in publicly available literature, data for the analogous and well-characterized 2-amino-3,5-dibromopyridine can serve as a valuable reference.[4][5][6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the desired product and its byproducts. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for the analysis of pyrimidine derivatives.

Table 2: Reference Chromatographic and Spectroscopic Data for the Analogous Byproduct, 2-Amino-3,5-dibromopyridine

Analytical TechniqueObserved Data for 2-Amino-3,5-dibromopyridine
HPLC Retention Time Dependent on specific column and mobile phase conditions.
Mass Spectrometry (MS) Molecular Ion (M+): m/z 251, 253, 255 (characteristic isotopic pattern for two bromine atoms).
¹H NMR (DMSO-d₆) δ ~7.9 ppm (d, 1H), δ ~7.7 ppm (d, 1H), δ ~6.6 ppm (s, 2H, NH₂).
¹³C NMR (DMSO-d₆) Chemical shifts are influenced by the bromine and amino substituents.
FTIR (cm⁻¹) Peaks corresponding to N-H stretching, C=C and C-N stretching of the aromatic ring, and C-Br stretching.

Note: The exact NMR chemical shifts and coupling constants for 2-amino-3,5-dibromopyrimidine may vary slightly from its pyridine analog due to the presence of the second nitrogen atom in the pyrimidine ring.

Experimental Protocols

Synthesis of this compound using NBS (Optimized for Selectivity)

This protocol aims to maximize the yield of the mono-brominated product while minimizing the formation of the dibrominated byproduct.

Materials:

  • 2-Aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-aminopyrimidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x ).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

HPLC Method for Reaction Monitoring and Purity Assessment

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in water

  • B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

This method should provide good separation of 2-aminopyrimidine, this compound, and 2-amino-3,5-dibromopyrimidine, allowing for in-process control and final purity determination.

Visualizing the Synthetic Landscape

To better understand the reaction and analytical workflow, the following diagrams are provided.

Synthesis_Pathway 2-Aminopyrimidine 2-Aminopyrimidine This compound This compound 2-Aminopyrimidine->this compound Brominating Agent (NBS or Br2) 2-Amino-3,5-dibromopyrimidine 2-Amino-3,5-dibromopyrimidine This compound->2-Amino-3,5-dibromopyrimidine Over-bromination

Diagram 1: Synthesis pathway of this compound and the formation of the dibrominated byproduct.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Analysis ReactionSetup Reaction Setup: 2-Aminopyrimidine + Brominating Agent Reaction Controlled Bromination ReactionSetup->Reaction Quenching Reaction Quenching Reaction->Quenching HPLC HPLC Analysis Reaction->HPLC In-process Control Extraction Extraction Quenching->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Chromatography->HPLC Purity Check NMR_MS NMR & MS Characterization HPLC->NMR_MS

Diagram 2: General experimental workflow for the synthesis, purification, and analysis of this compound.

By carefully selecting the synthesis method and diligently monitoring the reaction, researchers can significantly improve the yield and purity of this compound, a crucial intermediate for the advancement of pharmaceutical research and development.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Amino-2-bromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the quest for novel therapeutic agents. Among these, 5-Amino-2-bromopyrimidine derivatives are emerging as a versatile class of compounds with significant biological activities. This guide provides an objective comparison of their performance in anticancer and antimicrobial applications, supported by experimental data and detailed protocols to aid in reproducible research.

The strategic placement of an amino group at the 5-position and a bromine atom at the 2-position of the pyrimidine ring offers a unique chemical canvas for synthesizing diverse molecular architectures. This has led to the development of derivatives with potent inhibitory effects against various biological targets, paving the way for new therapeutic strategies in oncology and infectious diseases.

Comparative Anticancer Activity

A notable area of investigation for this compound derivatives is their potential as anticancer agents. Studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, with some compounds exhibiting potent cytotoxic effects. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several derivatives against a panel of human cancer cell lines.

Below is a summary of the in vitro anticancer activity of a series of synthesized 5-bromo-pyrimidine derivatives, highlighting their efficacy against cervical (HeLa), lung (A549), breast (MCF-7), ovarian (A2780), and gastric (BGC-823) cancer cell lines.[1]

Compound IDHeLaA549MCF-7A2780BGC-823
5a 0.04±0.0020.05±0.0030.06±0.0030.07±0.0040.05±0.003
5c 0.02±0.0010.02±0.0010.03±0.0010.02±0.0010.03±0.001
5e 0.01±0.0010.01±0.0010.02±0.0010.01±0.0010.02±0.001
6b 0.05±0.0030.06±0.0030.07±0.0040.08±0.0040.06±0.003
6d 0.02±0.0010.01±0.0010.02±0.0010.01±0.0010.02±0.001
6g 0.03±0.0020.02±0.0010.03±0.0020.02±0.0010.03±0.002
6h 0.01±0.0010.02±0.0010.01±0.0010.02±0.0010.01±0.001
Dasatinib (Standard) 0.01±0.0010.01±0.0010.01±0.0010.01±0.0010.01±0.001

Table 1: In vitro anticancer activity (IC50 in µM) of selected 5-bromo-pyrimidine derivatives. Data is presented as mean ± standard deviation.[1]

Among the tested compounds, 5e , 6d , and 6h demonstrated the most potent anticancer activity, with IC50 values comparable to the standard drug, Dasatinib, across all tested cell lines.[1] This highlights the potential of these specific derivatives as leads for further anticancer drug development.

Comparative Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents. Their efficacy has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial effectiveness.

The following table summarizes the antimicrobial activity of a series of 5-bromo-pyrimidine derivatives.

Compound IDS. aureusS. faecalisB. subtilisK. pneumoniaeE. coliP. aeruginosaS. cerevisiaeC. tropicalisA. niger
5a 6.2512.56.2512.5252512.52525
5c 3.126.253.126.2512.512.56.2512.512.5
5e 1.563.121.563.126.256.253.126.256.25
6b 6.2512.56.2512.5252512.52525
6d 3.126.253.126.2512.512.56.2512.512.5
6h 1.563.121.563.126.256.253.126.256.25
Ciprofloxacin (Standard) 1.563.121.563.121.563.12---
Fluconazole (Standard) ------3.126.256.25

Table 2: Antimicrobial activity (MIC in µg/mL) of selected 5-bromo-pyrimidine derivatives.[1]

Compounds 5e and 6h exhibited the most significant broad-spectrum antimicrobial activity, with MIC values comparable to the standard antibacterial drug Ciprofloxacin against Gram-positive bacteria and notable activity against the tested fungal strains, comparable to Fluconazole.[1]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key biological assays are provided below.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (HeLa, A549, MCF-7, A2780, and BGC-823) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-bromo-pyrimidine derivatives (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Antimicrobial Activity (Broth Dilution Method)

The broth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Stock Solutions: Stock solutions of the test compounds and standard drugs (Ciprofloxacin and Fluconazole) are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi in 96-well microtiter plates.

  • Inoculum Preparation: Standardized microbial inoculums (approximately 5 × 10⁵ CFU/mL for bacteria and 0.5–2.5 × 10³ CFU/mL for fungi) are prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action & Signaling Pathways

The biological activity of this compound derivatives is often attributed to their ability to interact with and inhibit key enzymes involved in cellular processes.

Anticancer Mechanism: CDK-8 Inhibition

Molecular docking studies have suggested that some of these pyrimidine derivatives may exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 8 (CDK-8).[2] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Inhibition of CDK-8 can disrupt the cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells.

CDK_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits E2F->S promotes CDK8 CDK-8 (Target) CDK8->G1 promotes Apoptosis Apoptosis CDK8->Apoptosis inhibits Pyrimidine This compound Derivative Pyrimidine->CDK8 inhibits Experimental_Workflow cluster_0 Anticancer Activity Workflow (MTT Assay) cluster_1 Antimicrobial Activity Workflow (Broth Dilution) A1 Seed Cancer Cells in 96-well plates A2 Treat with This compound Derivatives A1->A2 A3 Incubate (48h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (4h) A4->A5 A6 Solubilize Formazan Crystals (DMSO) A5->A6 A7 Measure Absorbance (570 nm) A6->A7 A8 Calculate IC50 Values A7->A8 B1 Prepare Serial Dilutions of Derivatives B3 Inoculate Plates B1->B3 B2 Prepare Standardized Microbial Inoculum B2->B3 B4 Incubate (24-48h) B3->B4 B5 Observe for Visible Growth B4->B5 B6 Determine MIC B5->B6

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a cornerstone of medicinal chemistry, with 2-Amino-5-bromopyrimidine serving as a versatile and crucial building block for the synthesis of a wide array of biologically active compounds. The success of these synthetic endeavors hinges on the judicious selection of a catalyst for cross-coupling reactions. This guide provides an objective comparison of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with 2-Amino-5-bromopyrimidine, supported by experimental data from closely related substrates to inform catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficiency of a cross-coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. The following tables summarize the performance of different catalytic systems in reactions with substrates structurally analogous to 2-Amino-5-bromopyrimidine, providing a strong indication of expected performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For electron-rich and potentially coordinating substrates like 2-aminopyrimidines, the choice of ligand is critical.

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High[1]
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidGood to Excellent[2]

Data based on the coupling of 5-bromo-2-methylpyridin-3-amine, a structural analog of 2-Amino-5-bromopyrimidine.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The selection of the appropriate ligand is crucial to achieve high yields.

Catalyst PrecursorLigandBaseSolventAmineYield (%)Reference
Pd₂(dba)₃XantphosCs₂CO₃TolueneAnilineHigh[3]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane3,5-DimethylanilineHigh[3]
Pd(OAc)₂dpppNaOtBuTolueneDimethylamineGood[3]

Data based on the amination of 2-Amino-5-bromo-4-methylpyridine, a structural analog.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction typically requires a copper(I) co-catalyst.

Palladium CatalystCo-catalystBaseSolventAlkyneYield (%)Reference
Pd(CF₃COO)₂CuIEt₃NDMFPhenylacetylene72-96[4]
Pd(CF₃COO)₂CuIEt₃NDMF1-Heptyne72-96[4]
PdCl₂(PPh₃)₂CuIEt₃N/DIPEATHF/DMFVarious terminal alkynesGood to Excellent[5]

Yields are based on the Sonogashira coupling of 2-amino-3-bromopyridines and are expected to be similar.[4]

Heck Coupling

The Mizoroki-Heck reaction facilitates the formation of C-C bonds by coupling with alkenes.

Palladium CatalystAdditiveBaseSolventAlkeneYield (%)Reference
Pd(OAc)₂TBABEt₃NDMFStyreneGood[4]
Pd(OAc)₂TBABEt₃NDMFEthyl acrylateGood[4]
Pd(OAc)₂TBABEt₃NDMFn-Butyl acrylateGood[4]

Yields are based on the Heck coupling of the analogous 2-amino-5-bromopyridine.[4]

Experimental Protocols

The following are detailed experimental protocols for key cross-coupling reactions. These should serve as a starting point and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the Suzuki-Miyaura coupling of 2-Amino-5-bromopyrimidine with an arylboronic acid using a traditional phosphine ligand catalyst.

Materials:

  • 2-Amino-5-bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 2-Amino-5-bromopyrimidine, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).[2]

  • Evacuate and backfill the flask with an inert gas three times.[2]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.[2]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol describes a general procedure for the amination of 2-Amino-5-bromopyrimidine with an arylamine using a modern biarylphosphine ligand.

Materials:

  • 2-Amino-5-bromopyrimidine (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Xantphos (3.6 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon)

Procedure:

  • In a dry Schlenk tube equipped with a magnetic stir bar, add 2-Amino-5-bromopyrimidine, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.[3]

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[3]

  • Add anhydrous toluene via syringe.[3]

  • Heat the reaction mixture to 110 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

This protocol outlines a general procedure for the Sonogashira coupling of 2-Amino-5-bromopyrimidine with a terminal alkyne.

Materials:

  • 2-Amino-5-bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 2-Amino-5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.[5]

  • Add anhydrous THF, followed by triethylamine.[5]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.[5]

  • Stir the reaction at room temperature for 3-16 hours, monitoring by TLC or LC-MS.[5]

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.[5]

Visualizing Cross-Coupling Reactions

To further elucidate the experimental and mechanistic aspects of these transformations, the following diagrams illustrate a general experimental workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_workflow Experimental Workflow reagents Combine Reactants: 2-Amino-5-bromopyrimidine, Coupling Partner, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)L2-X pd0->pd2_complex R-X oxidative_add Oxidative Addition pd2_r_rprime R-Pd(II)L2-R' pd2_complex->pd2_r_rprime R'-M transmetalation Transmetalation pd2_r_rprime->pd0 pd2_r_rprime->product reductive_elim Reductive Elimination

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Validating the Structure of Synthesized Bromopyrimidine Compounds: A Comparative Guide to NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of bromopyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. Experimental data and detailed protocols are provided to assist in the effective application of these methods.

The precise placement of the bromine substituent on the pyrimidine ring is crucial for the intended biological activity and intellectual property of a new chemical entity. NMR spectroscopy stands as the cornerstone technique for elucidating the detailed molecular structure of these compounds in solution. This guide will delve into the interpretation of ¹H and ¹³C NMR spectra of bromopyrimidine isomers and compare its utility against other widely used analytical methods.

Unraveling the Isomeric Puzzle with NMR Spectroscopy

NMR spectroscopy provides a wealth of information about the chemical environment of each atom in a molecule. For bromopyrimidines, the chemical shifts (δ) of the aromatic protons and carbons, as well as the spin-spin coupling constants (J) between them, are highly informative for distinguishing between the 2-, 4-, and 5-bromo isomers.

Comparative ¹H and ¹³C NMR Data of Bromopyrimidine Isomers

The following table summarizes the experimental and estimated ¹H and ¹³C NMR data for the three parent bromopyrimidine isomers. The position of the bromine atom significantly influences the electronic environment of the pyrimidine ring, leading to characteristic shifts and coupling patterns.

CompoundPosition¹H Chemical Shift (δ, ppm)¹H Multiplicity & Coupling Constants (J, Hz)¹³C Chemical Shift (δ, ppm)
2-Bromopyrimidine H-4/H-68.78(d, J = 4.8 Hz)161.5
H-57.37(t, J = 4.8 Hz)121.3
C-2--158.4
C-4/C-6--157.9
C-5--121.3
4-Bromopyrimidine H-29.15 (est.)(s)160.0 (est.)
H-57.80 (est.)(d, J ≈ 5.5 Hz)125.0 (est.)
H-68.80 (est.)(d, J ≈ 5.5 Hz)159.0 (est.)
C-2--160.0 (est.)
C-4--148.0 (est.)
C-5--125.0 (est.)
C-6--159.0 (est.)
5-Bromopyrimidine H-29.17(s)159.4
H-4/H-68.87(s)158.3
C-2--159.4
C-4/C-6--158.3
C-5--119.8

Note: Data for 2- and 5-bromopyrimidine are based on experimental values found in the literature. Data for 4-bromopyrimidine are estimated based on substituent effects on the pyrimidine ring and may vary depending on the solvent and experimental conditions.

A Comparative Overview of Structural Validation Techniques

While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation. The following table compares NMR spectroscopy with other common analytical methods.

TechniquePrincipleStrengths for Bromopyrimidine AnalysisLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei in a magnetic field.Provides detailed information on molecular structure, connectivity, and stereochemistry in solution. Distinguishes isomers effectively.Requires relatively larger sample amounts. Can be time-consuming for complex molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides accurate molecular weight and isotopic pattern for bromine. Fragmentation patterns can offer structural clues.Isomers often produce similar mass spectra, making differentiation difficult. Does not provide detailed connectivity information.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present (e.g., C-H, C=N, C-Br). Quick and requires small sample amounts.Provides limited information on the overall molecular skeleton. Isomers may have very similar spectra.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by molecules.Can indicate the presence of a conjugated system like the pyrimidine ring. Sensitive to substitution patterns which can cause shifts in absorption maxima.Provides limited structural information. Spectra of isomers can be very similar.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides an unambiguous, high-resolution solid-state structure.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state.

Experimental Protocols

Detailed Protocol for NMR Analysis of a Synthesized Bromopyrimidine

A thorough NMR analysis is crucial for the definitive structural elucidation of a synthesized bromopyrimidine. This protocol outlines the steps for acquiring high-quality ¹H, ¹³C, and 2D NMR spectra.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity, as impurities will complicate spectral analysis. Purify the compound by chromatography or recrystallization if necessary.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for bromopyrimidines include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

2. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or higher is often necessary to achieve a good signal-to-noise ratio.

    • A longer relaxation delay (e.g., 2-5 seconds) may be needed, especially for quaternary carbons.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is invaluable for confirming the overall carbon skeleton and the position of substituents.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H spectrum.

  • Assign the signals in the ¹³C spectrum based on chemical shifts and correlations from HSQC and HMBC spectra.

Visualizing the Workflow and Logic

The following diagrams illustrate the overall process for validating the structure of a synthesized bromopyrimidine and the specific logic applied during NMR data interpretation.

G cluster_0 Synthesis and Purification cluster_1 Structural Validation cluster_2 Data Analysis and Confirmation Synthesis Chemical Synthesis of Bromopyrimidine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray X-ray Crystallography (if single crystal is available) Purification->Xray Analysis Comprehensive Data Analysis and Interpretation NMR->Analysis MS->Analysis FTIR->Analysis Xray->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Figure 1. General workflow for the synthesis and structural validation of bromopyrimidine compounds.

G cluster_0 ¹H NMR Analysis cluster_1 ¹³C NMR Analysis Start Acquire ¹H and ¹³C NMR Spectra Num_Signals Number of Signals (Symmetry) Start->Num_Signals Chem_Shifts Chemical Shifts (δ) (Electronic Environment) Start->Chem_Shifts Multiplicity Multiplicity (s, d, t) (Neighboring Protons) Start->Multiplicity Coupling Coupling Constants (J) (Connectivity & Geometry) Start->Coupling Num_C_Signals Number of Signals (Symmetry) Start->Num_C_Signals Chem_C_Shifts Chemical Shifts (δ) (Functional Groups, Hybridization) Start->Chem_C_Shifts Decision Is the data consistent with the proposed bromopyrimidine isomer? Num_Signals->Decision Chem_Shifts->Decision Multiplicity->Decision Coupling->Decision Num_C_Signals->Decision Chem_C_Shifts->Decision Yes Structure Confirmed Decision->Yes Yes No Re-evaluate Structure or Consider Alternative Isomers Decision->No No

Figure 2. Decision-making workflow for structure confirmation using NMR data.

A Comparative Efficacy Analysis of Brominated Pyrimidine-Derived Antiviral Agents: Brivudine and Sorivudine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent antiviral drugs derived from brominated pyrimidines: Brivudine and Sorivudine. Both nucleoside analogues have demonstrated significant activity against herpesviruses, particularly Varicella-Zoster Virus (VZV), the causative agent of shingles. This document synthesizes in vitro and clinical data, details the underlying mechanism of action, and provides protocols for key experimental assays to support further research and development.

Mechanism of Action: Selective Inhibition of Viral DNA Replication

Brivudine and Sorivudine share a common mechanism of action, selectively targeting viral replication while minimizing effects on host cells.[1] This selectivity is achieved through a multi-step activation process initiated by a virus-encoded enzyme, thymidine kinase (TK).[1]

  • Selective Phosphorylation: Both drugs are analogues of the nucleoside thymidine.[1] Upon entering a virus-infected cell, they are efficiently phosphorylated to their monophosphate forms by the viral TK. Host cell TK does not recognize these drugs as substrates, thus confining their activation to infected cells.

  • Conversion to Active Triphosphate Form: Host cell kinases further phosphorylate the drug monophosphates into their active triphosphate forms.

  • Inhibition of Viral DNA Polymerase: The active triphosphate metabolites act as competitive inhibitors of the viral DNA polymerase, a critical enzyme for the replication of the viral genome.[1] Incorporation of the drug triphosphate into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[1]

Antiviral Mechanism of Brivudine and Sorivudine cluster_cell Virus-Infected Host Cell Drug Brivudine / Sorivudine Drug_MP Drug Monophosphate Drug->Drug_MP Viral Thymidine Kinase (vTK) Drug_TP Drug Triphosphate (Active Form) Drug_MP->Drug_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase Drug_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Catalyzes

Caption: Mechanism of action for Brivudine and Sorivudine.

Comparative In Vitro Antiviral Activity

The in vitro efficacy of antiviral compounds is commonly expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. Both Brivudine and Sorivudine have demonstrated high potency against VZV, with Brivudine showing particularly low EC50 values in some studies.[1]

VirusBrivudine (EC50 in µM)Sorivudine (EC50 in µM)Reference
Varicella-Zoster Virus (VZV) 0.0002 - 0.001~0.003[1]
Herpes Simplex Virus Type 1 (HSV-1) ActiveComparable to Acyclovir[1]
Herpes Simplex Virus Type 2 (HSV-2) InactiveActive[1]

Note: EC50 values can vary depending on the cell line and assay conditions used. The data presented here is a summary from available literature.

Clinical Efficacy in Herpes Zoster (Shingles)

While direct head-to-head clinical trials comparing Brivudine and Sorivudine are limited, numerous studies have evaluated their efficacy against other standard antiviral therapies, such as acyclovir and famciclovir.

A meta-analysis of seven randomized controlled trials involving 4171 patients concluded that Brivudine is superior to control treatments (including acyclovir and valaciclovir) in terms of overall efficacy and in reducing the incidence of postherpetic neuralgia (PHN), a common complication of shingles.[2][3][4][5] The analysis also found no significant difference in the incidence of adverse reactions between Brivudine and the control groups.[2][4]

One study directly comparing Brivudine to famciclovir found equivalent efficacy in preventing PHN and in the resolution of acute symptoms.[5] However, the once-daily dosing of Brivudine was noted as a potential advantage for patient compliance compared to the three-times-daily regimen of famciclovir.[2]

A study comparing oral Brivudine (125 mg once daily) with oral acyclovir (800 mg five times daily) in immunocompetent patients with herpes zoster demonstrated that Brivudine was more effective in accelerating the cessation of new vesicle formation.[6] Another study found that Brivudine significantly reduced the incidence of zoster-associated pain compared to acyclovir.[7]

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a fundamental method for determining the in vitro antiviral activity of a compound by quantifying the reduction in viral plaques in the presence of the drug.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MRC-5 for VZV) in multi-well plates.

  • Virus stock with a known titer.

  • Serial dilutions of the test compounds (Brivudine, Sorivudine).

  • Cell culture medium.

  • Overlay medium (containing a gelling agent like carboxymethyl cellulose).

  • Staining solution (e.g., crystal violet).

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with a standardized amount of virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and add the overlay medium containing various concentrations of the test compounds. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 5-10 days for VZV).

  • Plaque Visualization: Fix the cells and stain with a suitable staining solution (e.g., crystal violet). The viral plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Experimental Workflow for Antiviral Efficacy Testing Start Start: Antiviral Compound Cell_Culture Prepare Host Cell Monolayer Start->Cell_Culture Virus_Infection Infect Cells with Virus Cell_Culture->Virus_Infection Compound_Addition Add Serial Dilutions of Compound Virus_Infection->Compound_Addition Incubation Incubate for Plaque Formation Compound_Addition->Incubation Staining Fix and Stain Cells Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting EC50_Calculation Calculate EC50 Value Plaque_Counting->EC50_Calculation

Caption: General workflow for a plaque reduction assay.

Viral Thymidine Kinase (TK) Activity Assay

This assay measures the ability of a compound to be phosphorylated by viral TK, a key step in its activation. A common method involves the use of a radiolabeled substrate.

General Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to the nucleoside analogue (Brivudine or Sorivudine) by the viral TK enzyme.

Materials:

  • Purified viral thymidine kinase.

  • Test compounds (Brivudine, Sorivudine).

  • Radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Reaction buffer.

  • Method for separating the phosphorylated product from the unreacted substrate (e.g., ion-exchange chromatography or filter binding).

  • Scintillation counter for quantification.

Procedure Outline:

  • Reaction Setup: Prepare a reaction mixture containing the purified viral TK, the test compound, radiolabeled ATP, and the appropriate reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period to allow for the phosphorylation reaction to occur.

  • Reaction Termination: Stop the reaction.

  • Separation: Separate the phosphorylated drug from the unreacted radiolabeled ATP.

  • Quantification: Measure the amount of radioactivity in the phosphorylated product using a scintillation counter. The level of radioactivity is proportional to the TK activity.

Viral DNA Polymerase Inhibition Assay (Ki Determination)

This assay determines the inhibitory potency of the activated (triphosphorylated) form of the drug on the viral DNA polymerase. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

General Principle: The assay measures the incorporation of a radiolabeled deoxynucleotide triphosphate (dNTP) into a synthetic DNA template-primer by the viral DNA polymerase in the presence of varying concentrations of the inhibitor (the triphosphorylated drug).

Materials:

  • Purified viral DNA polymerase.

  • Triphosphorylated form of the test compounds (Brivudine-TP, Sorivudine-TP).

  • Synthetic DNA template-primer.

  • Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dATP).

  • Unlabeled dNTPs.

  • Reaction buffer.

  • Method for precipitating and collecting the synthesized DNA (e.g., trichloroacetic acid precipitation and filtration).

  • Scintillation counter for quantification.

Procedure Outline:

  • Reaction Setup: Prepare reaction mixtures containing the viral DNA polymerase, the DNA template-primer, a mix of dNTPs (one of which is radiolabeled), and varying concentrations of the triphosphorylated inhibitor.

  • Incubation: Incubate the reactions at an optimal temperature for a defined period to allow for DNA synthesis.

  • Reaction Termination: Stop the reactions.

  • DNA Precipitation and Collection: Precipitate the newly synthesized radiolabeled DNA and collect it on filters.

  • Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the reaction velocity (rate of dNTP incorporation) against the substrate concentration at different inhibitor concentrations. The Ki value can then be determined using enzyme kinetics models, such as the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot), or by non-linear regression analysis.[8][9]

Conclusion

Both Brivudine and Sorivudine are highly potent brominated pyrimidine-derived antiviral agents with a selective mechanism of action against herpesviruses, particularly VZV. In vitro data suggests exceptional potency for both compounds. Clinical data, especially for Brivudine, indicates significant efficacy in the treatment of herpes zoster, with advantages over older therapies in terms of dosing frequency and reduction of postherpetic neuralgia. The choice between these agents for therapeutic use may depend on factors such as the specific viral target (given their differing activity against HSV-2) and regional drug approval and availability. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel antiviral candidates.

References

2-Amino-5-bromopyrimidine: A Bioisosteric Alternative to the Phenyl Ring in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A strategic replacement of the ubiquitous phenyl ring with 2-amino-5-bromopyrimidine offers a promising avenue for drug designers to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic candidates. This guide provides a comparative analysis of this bioisosteric substitution, supported by experimental data and detailed methodologies, to inform researchers and scientists in the field of drug development.

In the landscape of medicinal chemistry, the phenyl group is a fundamental building block. However, its inherent lipophilicity and susceptibility to metabolic oxidation can present significant challenges during drug development. Bioisosterism, the practice of substituting one functional group with another that has similar physical or chemical properties, is a key strategy to overcome these hurdles. The 2-amino-5-bromopyrimidine moiety has emerged as a viable bioisostere for the phenyl ring, offering a unique combination of electronic properties and hydrogen bonding capabilities that can lead to improved drug-like characteristics.

Comparative Analysis: Physicochemical and Pharmacological Properties

The strategic incorporation of a 2-aminopyrimidine scaffold in place of a phenyl ring can significantly impact a compound's interaction with its biological target and its overall pharmacokinetic profile. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a feature absent in the phenyl ring, potentially leading to stronger and more specific interactions with the target protein. Furthermore, the amino group can serve as a hydrogen bond donor, further enhancing binding affinity.

To illustrate the potential advantages of this bioisosteric replacement, we can examine the structure-activity relationships (SAR) of p38 MAPK inhibitors, a class of drugs where aminopyrimidine cores are prevalent.

PropertyPhenyl Ring2-Amino-5-bromopyrimidineRationale for Improvement
Target Interaction Primarily hydrophobic and π-stacking interactions.Forms key hydrogen bonds with the kinase hinge region via the amino group and pyrimidine nitrogens. The bromine atom can occupy a hydrophobic pocket and serve as a vector for further chemical modification.The additional hydrogen bonding interactions can lead to increased potency and selectivity.
Solubility Generally contributes to lower aqueous solubility.The introduction of nitrogen atoms and an amino group typically increases polarity and can improve aqueous solubility.Improved solubility can lead to better oral bioavailability and formulation characteristics.
Metabolic Stability Prone to oxidative metabolism by cytochrome P450 enzymes.The electron-deficient nature of the pyrimidine ring can make it less susceptible to oxidative metabolism.Reduced metabolic clearance can lead to a longer half-life and improved pharmacokinetic profile.
Synthetic Accessibility Readily available and versatile for chemical modification.The bromine atom provides a convenient handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile introduction of diverse substituents to explore the SAR.Allows for straightforward chemical elaboration to optimize potency and other drug-like properties.

Experimental Protocols

To evaluate the impact of replacing a phenyl ring with 2-amino-5-bromopyrimidine, a series of in vitro and in vivo experiments are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.

Methodology:

  • The kinase enzyme, substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

  • The test compounds (phenyl vs. 2-amino-5-bromopyrimidine analogs) are added at varying concentrations.

  • The reaction is initiated and incubated at a specific temperature for a set period.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody in an ELISA format or radiometric detection with [γ-³²P]ATP.

  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Aqueous Solubility Assay

Objective: To determine the thermodynamic solubility of the compounds.

Methodology:

  • An excess amount of the solid compound is added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is shaken at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Metabolic Stability Assay (Microsomal Stability)

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Methodology:

  • The test compounds are incubated with liver microsomes (which contain cytochrome P450 enzymes) and the cofactor NADPH in a buffered solution.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reactions are quenched by adding an organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Visualizing the Rationale: Bioisosteric Replacement in Drug Discovery

The following diagram illustrates the logical workflow of employing 2-amino-5-bromopyrimidine as a bioisostere for a phenyl ring in a typical drug discovery cascade.

Bioisostere_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Profiling Lead_Compound Lead Compound with Phenyl Ring (e.g., Poor PK) Bioisosteric_Replacement Bioisosteric Replacement: Phenyl -> 2-Amino-5-bromopyrimidine Lead_Compound->Bioisosteric_Replacement Hypothesis SAR_Exploration SAR Exploration via Cross-Coupling at C5-Br Bioisosteric_Replacement->SAR_Exploration Synthesis Improved_Properties Improved Properties: - Potency - Selectivity - Solubility - Metabolic Stability SAR_Exploration->Improved_Properties Testing & Analysis

Bioisosteric replacement workflow.

Signaling Pathway Context: Inhibition of the p38 MAPK Pathway

The 2-aminopyrimidine scaffold is a common feature in inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in inflammatory diseases. The diagram below illustrates how an inhibitor containing this scaffold can block the downstream effects of this pathway.

p38_MAPK_Pathway Upstream_Kinases Upstream Kinases (MKK3/6) p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylate & activate Downstream_Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Substrates phosphorylate & activate Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Downstream_Substrates->Inflammatory_Response mediate Inhibitor 2-Aminopyrimidine-based Inhibitor Inhibitor->p38_MAPK inhibit

Inhibition of the p38 MAPK pathway.

Cost-benefit analysis of different synthetic routes to 5-Amino-2-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Three Key Synthetic Pathways

The strategic synthesis of 5-Amino-2-bromopyrimidine, a crucial building block in the development of numerous pharmaceutical agents, presents a variety of options to the modern chemist. The selection of an optimal synthetic route is a critical decision, balancing factors of cost, efficiency, safety, and environmental impact. This guide provides a detailed comparative analysis of three prominent synthetic pathways to this compound, all commencing from the readily available starting material, 2-aminopyrimidine. The routes are differentiated by their choice of brominating agent: N-Bromosuccinimide (NBS), Bromine (Br₂), and Phenyltrimethylammonium tribromide (PTAT).

This analysis aims to equip researchers and chemical development professionals with the necessary data to make informed decisions tailored to their specific laboratory or production needs. We present a quantitative breakdown of costs, detailed experimental protocols, and a qualitative assessment of the safety and environmental profiles of each method.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: N-Bromosuccinimide (NBS)Route 2: Bromine (Br₂)Route 3: Phenyltrimethylammonium Tribromide (PTAT)
Reported Yield 30-90%High78%
Starting Material Cost LowLowLow
Reagent Cost ModerateLowHigh
Solvent Cost Moderate to HighLowModerate
Reaction Conditions Mild (0°C to RT)Mild (RT)Mild (25-30°C)
Reaction Time 0.5 - 4 hours~2 hours~2 hours
Safety Concerns Moderate (Irritant, handle with care)High (Corrosive, toxic, requires specialized handling)Moderate (Corrosive, irritant)
Environmental Impact Moderate (Solvent-dependent)High (Use of elemental bromine)Moderate (Solvent-dependent)
Ease of Handling High (Solid, easy to handle)Low (Volatile, corrosive liquid)High (Solid, easy to handle)

In-Depth Analysis of Synthetic Routes

Route 1: Synthesis via N-Bromosuccinimide (NBS)

This is one of the most frequently employed methods for the bromination of activated aromatic rings due to the ease of handling and milder reaction conditions compared to elemental bromine.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, chloroform, or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Route1_NBS 2-Aminopyrimidine 2-Aminopyrimidine Reaction Mixture Reaction Mixture 2-Aminopyrimidine->Reaction Mixture Acetonitrile/CHCl3 Workup Workup Reaction Mixture->Workup Quench, Extract NBS NBS NBS->Reaction Mixture 0°C to RT Purification Purification Workup->Purification Chromatography This compound This compound Purification->this compound Yield: 30-90%

Synthetic workflow using NBS.

Cost-Benefit Analysis:

  • Cost: The primary cost driver for this route is N-Bromosuccinimide and the choice of solvent. While 2-aminopyrimidine is relatively inexpensive, NBS is more costly than elemental bromine. The use of more expensive solvents like DMF can also increase the overall cost.

  • Benefits: The significant advantage of this method lies in its operational simplicity and enhanced safety profile. NBS is a solid, making it easier and safer to handle than liquid bromine. The reaction conditions are generally mild, reducing the need for specialized equipment and lowering energy consumption. The reported yields are variable but can be high, making it a viable option for laboratory-scale synthesis.[1]

Route 2: Synthesis via Elemental Bromine (Br₂)

The direct use of elemental bromine is a classical and cost-effective method for bromination. However, it necessitates stringent safety precautions due to the hazardous nature of bromine.

Experimental Protocol:

  • Dissolve 2-aminopyrimidine (1.0 eq) in a halogenated hydrocarbon solvent (e.g., chloroform) in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

  • Add an inorganic alkali (e.g., sodium carbonate, 0.6 eq).

  • Cool the mixture and slowly add a solution of Bromine (Br₂) (1.1 eq) in the same solvent dropwise, maintaining the reaction temperature.

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • After the reaction is complete, add ammonia water to the solution and stir.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Add water to the residue and stir to precipitate the solid product.

  • Filter and dry the solid to obtain this compound.

Route2_Bromine 2-Aminopyrimidine 2-Aminopyrimidine Reaction Mixture Reaction Mixture 2-Aminopyrimidine->Reaction Mixture Chloroform, Na2CO3 Workup Workup Reaction Mixture->Workup NH4OH, Separation Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction Mixture Room Temp Precipitation Precipitation Workup->Precipitation Concentration, H2O This compound This compound Precipitation->this compound High Yield

Synthetic workflow using Bromine.

Cost-Benefit Analysis:

  • Cost: This route is highly cost-effective due to the low price of elemental bromine and inexpensive solvents like chloroform. The starting material, 2-aminopyrimidine, is also economical.

  • Benefits: The primary benefit is the low cost of reagents, making it attractive for large-scale production. The reaction is a single-step process with a relatively short reaction time.[1]

  • Drawbacks: The major drawback is the significant safety hazard associated with handling liquid bromine, which is highly corrosive, toxic, and volatile. This requires specialized equipment and well-ventilated workspaces, which can add to the indirect costs. The environmental impact of using elemental bromine and halogenated solvents is also a significant concern.

Route 3: Synthesis via Phenyltrimethylammonium Tribromide (PTAT)

This method utilizes a solid, stable, and safer alternative to liquid bromine for the bromination reaction.

Experimental Protocol:

  • In a three-necked flask, add 2-aminopyrimidine (1.0 eq) and a solvent such as chloroform or dichloromethane.

  • Add Phenyltrimethylammonium tribromide (PTAT) (1.0 eq) to the mixture.

  • Stir the reaction mixture at 25-30°C for approximately 2 hours.

  • After completion, wash the reaction mixture with a saturated sodium chloride solution.

  • Separate the organic layer and wash it multiple times with water.

  • Dry the organic phase with anhydrous sodium sulfate and filter.

  • Remove the solvent by rotary evaporation to obtain an oily residue.

  • Cool the residue in an ice bath and add water to precipitate the solid product.

  • Recrystallize the crude product from benzene to obtain pure this compound.[2]

Route3_PTAT 2-Aminopyrimidine 2-Aminopyrimidine Reaction Mixture Reaction Mixture 2-Aminopyrimidine->Reaction Mixture Chloroform/DCM Workup Workup Reaction Mixture->Workup Washing, Separation PTAT PTAT PTAT->Reaction Mixture 25-30°C Purification Purification Workup->Purification Recrystallization This compound This compound Purification->this compound Yield: 78%

Synthetic workflow using PTAT.

Cost-Benefit Analysis:

  • Cost: Phenyltrimethylammonium tribromide is the most expensive of the three brominating agents, which is the main contributor to the higher cost of this route.

  • Benefits: Similar to NBS, PTAT is a solid reagent that is much safer and easier to handle than liquid bromine. The reaction proceeds under mild conditions with a good reported yield.[2] This method offers a good balance between safety, ease of operation, and efficiency, making it a suitable choice for research and development where cost may be a secondary consideration to safety and convenience.

Safety and Environmental Considerations

A responsible approach to chemical synthesis necessitates a thorough evaluation of the safety and environmental impact of the chosen route.

Hazards of Starting Material and Product:

  • 2-Aminopyrimidine: This starting material is considered hazardous. It can cause skin and serious eye irritation and may cause respiratory irritation.[3][4][5]

  • This compound: The final product is also classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7][8]

Reagent and Solvent Hazards and Environmental Impact:

Reagent/SolventSafety HazardsEnvironmental Impact
N-Bromosuccinimide (NBS) Irritant, handle with care.Moderate, dependent on the solvent used.
**Bromine (Br₂) **Highly corrosive, toxic by inhalation, causes severe skin burns and eye damage. Requires specialized handling.High. The use of elemental bromine is environmentally unfavorable.
Phenyltrimethylammonium Tribromide (PTAT) Corrosive and an irritant.Moderate, dependent on the solvent used.
Acetonitrile Flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.Released into the environment from industrial sources. It is mobile in soil and can contaminate groundwater.[9][10]
Chloroform Harmful if swallowed, causes skin irritation, causes serious eye irritation, suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure.Contributes to ozone depletion and is toxic to aquatic life. Its use and disposal are regulated.[11][12][13][14]
Dichloromethane Causes skin irritation, causes serious eye irritation, may cause drowsiness or dizziness, suspected of causing cancer.Volatile organic compound (VOC) that can contribute to the formation of ground-level ozone. It is a greenhouse gas.[15][16][17][18][19]

Conclusion

The choice of a synthetic route to this compound is a multifaceted decision.

  • For cost-sensitive, large-scale production , the use of elemental bromine remains a compelling option, provided that the necessary infrastructure and safety protocols are rigorously implemented to mitigate the significant hazards.

  • For laboratory-scale synthesis and research and development , where safety, ease of handling, and convenience are paramount, N-Bromosuccinimide (NBS) and Phenyltrimethylammonium tribromide (PTAT) present superior alternatives. The higher cost of these reagents is often justified by the reduced risk and operational simplicity. Between these two, the final choice may depend on the specific experimental conditions and desired purity of the final product.

Ultimately, a thorough risk assessment and consideration of the principles of green chemistry should guide the selection of the most appropriate synthetic strategy. This guide provides the foundational data to initiate such an evaluation, empowering researchers to proceed with confidence and a clear understanding of the trade-offs involved.

References

A Comparative Analysis of New Pyrimidine Scaffolds Against Existing Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is in continuous evolution, with kinase inhibitors playing a pivotal role. Among the diverse chemical scaffolds utilized in the design of these inhibitors, the pyrimidine nucleus has emerged as a privileged structure, forming the core of numerous FDA-approved drugs. This guide provides an objective comparative analysis of novel pyrimidine-based kinase inhibitors against established alternatives, supported by experimental data. We delve into their performance in targeting key oncogenic kinases—Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)—providing detailed experimental methodologies and visualizing the complex signaling pathways they modulate.

Data Presentation: Head-to-Head Inhibitor Comparison

The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based kinase inhibitors compared to their non-pyrimidine counterparts. The half-maximal inhibitory concentration (IC50

A Researcher's Guide to In-Vitro Evaluation of Novel 5-Amino-2-bromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1] Among the various pyrimidine precursors, 5-Amino-2-bromopyrimidine stands out as a versatile building block for synthesizing novel compounds with significant biological potential, particularly in oncology.[2][3] This guide provides an in-depth comparison of in-vitro testing methodologies for novel compounds synthesized from this privileged scaffold, offering experimental protocols, data interpretation insights, and a comparative look at alternative assays.

The Significance of the this compound Scaffold

The strategic placement of the amino and bromo groups on the pyrimidine ring offers a dual functionality. The amino group serves as a key site for derivatization, allowing for the introduction of various side chains to modulate biological activity and pharmacokinetic properties.[4] The bromine atom is amenable to a wide range of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the facile introduction of aryl and heteroaryl moieties to explore structure-activity relationships (SAR).[3] This chemical tractability has led to the development of numerous pyrimidine derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5]

Part 1: Assessing Cytotoxicity - The MTT Assay

A primary step in evaluating the potential of novel anticancer compounds is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[6][7]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into its insoluble purple formazan product.[6] This conversion is primarily driven by mitochondrial dehydrogenases.[7] The resulting formazan crystals are then solubilized, and the concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Cell Seeding (96-well plate) B Incubation (24h, 37°C, 5% CO2) A->B D Addition of Test Compounds B->D C Compound Preparation (Serial Dilutions) C->D E Incubation (48-72h) D->E F Add MTT Reagent (5 mg/mL) E->F G Incubation (3-4h) F->G H Solubilize Formazan (DMSO/Solubilization Buffer) G->H I Measure Absorbance (570 nm) H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol for MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Novel pyrimidine compounds and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrimidine compounds and the positive control in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium containing the compounds. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[9] Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity

The results of the MTT assay are typically presented as IC₅₀ values. A lower IC₅₀ value indicates greater potency of the compound.

CompoundTarget Cancer Cell LineIC₅₀ (µM)
Novel Compound A MCF-7 (Breast Cancer)5.2
Novel Compound B MCF-7 (Breast Cancer)12.8
Novel Compound C A549 (Lung Cancer)8.9
Doxorubicin (Control) MCF-7 (Breast Cancer)0.8
Doxorubicin (Control) A549 (Lung Cancer)1.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: An Alternative In-Vitro Assay - Kinase Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting specific protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][10] Therefore, a kinase inhibition assay is a highly relevant and more mechanistic alternative to a general cytotoxicity assay.

Principle of Kinase Inhibition Assays

Kinase assays measure the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate by a kinase enzyme.[11] The inhibitory effect of a compound is determined by quantifying the reduction in this enzymatic activity.[11] Luminescence-based assays that measure the amount of ATP remaining after the kinase reaction are common. A high luminescent signal indicates low kinase activity (and thus, effective inhibition) because less ATP has been consumed.[11][12]

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

A prominent target for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Comparative Overview: MTT vs. Kinase Inhibition Assay
FeatureMTT AssayKinase Inhibition Assay
Primary Measurement Overall cell metabolic activity/viabilitySpecific enzyme activity
Information Gained General cytotoxicityMechanism of action, target engagement
Throughput HighHigh (with appropriate platforms)
Cost Relatively lowCan be higher, requires specific reagents
Complexity Simple and robustMore complex, requires purified enzymes

Conclusion

The in-vitro evaluation of novel compounds derived from this compound is a critical phase in the drug discovery pipeline. While broad-spectrum cytotoxicity assays like the MTT assay provide an essential initial screening of a compound's potency, more targeted approaches such as kinase inhibition assays are indispensable for elucidating the mechanism of action and guiding lead optimization. A multi-pronged approach, employing both types of assays, provides a comprehensive understanding of a novel compound's therapeutic potential. The versatility of the this compound scaffold ensures a continuous flow of innovative candidates, making robust and well-characterized in-vitro testing methodologies more crucial than ever.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Amino-2-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 5-Amino-2-bromopyrimidine, a halogenated organic compound. Adherence to these protocols is crucial for ensuring a safe laboratory environment and maintaining regulatory compliance.

Hazard Profile and Safety First

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards.

Key Hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Eye/Face Protection: Safety glasses with side shields or goggles.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is possible, a NIOSH-approved respirator is necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is critical for a comprehensive understanding of the substance's properties.

PropertyValue
Molecular FormulaC₄H₄BrN₃
Molecular Weight174.00 g/mol [2][4]
Melting Point241-243 °C
GHS Hazard StatementsH302, H315, H319, H335, H400, H410[2][3]

Detailed Methodologies for Disposal

The disposal of this compound must be handled in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[5] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Experimental Protocol: Disposal of this compound Waste

Objective: To safely collect and store waste containing this compound for proper disposal by a licensed hazardous waste disposal company.

Materials:

  • Waste this compound (solid or in solution)

  • Dedicated hazardous waste container (polyethylene or other compatible material) with a secure lid[5]

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Chemical fume hood

Procedure:

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.[5]

    • As a halogenated organic compound, it must be segregated from non-halogenated organic waste.[5]

    • Keep it separate from incompatible materials such as strong oxidizing agents.[1]

  • Waste Collection:

    • Solid Waste: Collect contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a separate, clearly labeled solid hazardous waste container.[5]

    • Liquid Waste: If this compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.[5]

    • Perform all waste collection activities within a chemical fume hood to minimize inhalation exposure.

  • Container Management:

    • Ensure the waste container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[5]

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[5]

    • The accumulation start date must also be clearly marked on the label.[5]

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

    • The SAA must be inspected weekly for any signs of leakage.[5]

  • Arranging for Disposal:

    • The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Container Management cluster_storage_disposal Storage & Disposal start Generate this compound Waste decision Is waste solid or liquid? start->decision solid_waste Collect in dedicated solid halogenated waste container decision->solid_waste Solid liquid_waste Collect in dedicated liquid halogenated waste container decision->liquid_waste Liquid labeling Label container: 'Hazardous Waste' 'this compound' Hazard Pictograms Accumulation Date solid_waste->labeling liquid_waste->labeling storage Store in designated Satellite Accumulation Area (SAA) labeling->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact disposal Dispose via licensed hazardous waste vendor (Incineration) ehs_contact->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-bromopyrimidine
Reactant of Route 2
Reactant of Route 2
5-Amino-2-bromopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.